N,2,4-trimethylaniline
Description
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Properties
IUPAC Name |
N,2,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)8(2)6-7/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFXYGGAJKWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493467 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-13-1 | |
| Record name | N,2,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In--Depth Technical Guide to N,2,4-Trimethylaniline: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of N,2,4-trimethylaniline (CAS No. 13021-13-1), a substituted aromatic amine. While its isomers, notably 2,4,6-trimethylaniline, are well-documented and widely used in industrial synthesis, this compound remains a more specialized chemical entity. This document serves as a foundational resource for researchers, chemists, and drug development professionals, consolidating available data and providing expert-driven insights into its chemical structure, physicochemical properties, predicted reactivity, and potential synthetic pathways. By contextualizing this compound within the broader class of trimethylanilines, this guide offers a predictive framework for its application in synthetic organic chemistry and highlights areas for future investigation.
Chemical Identity and Structure
This compound is an aromatic amine characterized by a benzene ring substituted with a methylamino group at position 1 and two methyl groups at positions 2 and 4. This substitution pattern distinguishes it from its more common isomers and dictates its unique chemical behavior.
Core Identifiers
The fundamental identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13021-13-1 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Synonyms | (2,4-dimethylphenyl)methylamine, N-Methyl-2,4-xylidine | [1] |
| InChI Key | ZIOFXYGGAJKWHX-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC)C | [1] |
Molecular Structure
The structure of this compound features a secondary amine, which imparts basicity and nucleophilicity, and an electron-rich aromatic ring activated by three alkyl substituents. The ortho- and para-positions relative to the amine are occupied, influencing its reactivity in electrophilic aromatic substitution reactions.
Caption: 2D structure of this compound.
Physicochemical Properties
Experimental data for this compound is not as extensively published as for its isomers. The following table summarizes key computed properties that provide insight into its expected physical behavior, such as solubility and membrane permeability.
| Property | Value | Data Type | Source |
| XLogP3 | 2.5 | Computed | [1] |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
| Exact Mass | 135.104799 Da | Computed | [1] |
| Topological Polar Surface Area | 12 Ų | Computed | [1] |
| Kovats Retention Index | 1951.2 (Standard Polar) | Experimental | [1] |
The positive XLogP3 value suggests low solubility in water and good solubility in organic solvents like ethanol and ether, a characteristic common to many substituted anilines[3][4].
Synthesis and Reactivity
While specific industrial synthesis routes for this compound are not widely documented, a logical and efficient laboratory-scale synthesis can be proposed based on established organic chemistry principles.
Proposed Synthetic Strategy: N-methylation of 2,4-Dimethylaniline
The most direct and plausible synthetic route to this compound is the selective N-methylation of the commercially available primary amine, 2,4-dimethylaniline (also known as 2,4-xylidine).
-
Rationale of Choice : This pathway is advantageous due to the high reactivity of the primary amine towards alkylating agents and the availability of the starting material. The key challenge is controlling the reaction to favor mono-methylation and prevent the formation of the tertiary amine byproduct. This can be achieved by carefully controlling the stoichiometry of the reactants. A weak base is typically included to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a self-validating system for the synthesis and purification of this compound, based on standard laboratory techniques for N-alkylation of anilines.
-
Reaction Setup : To a solution of 2,4-dimethylaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
-
Addition of Alkylating Agent : While stirring the suspension at room temperature, add methyl iodide (CH₃I, 1.1 eq) dropwise over 10 minutes. The slight excess of methyl iodide ensures complete consumption of the starting aniline, which can be difficult to separate from the product.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material spot/peak. The reaction is typically complete within 12-24 hours.
-
Workup : Upon completion, filter the solid K₂CO₃ and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and wash sequentially with water and brine. The organic layer contains the crude product.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity Profile
The chemical reactivity of this compound is governed by its two primary functional regions: the secondary amine and the activated aromatic ring.
-
Basicity and Nucleophilicity : The lone pair of electrons on the nitrogen atom makes the molecule basic, readily reacting with acids to form ammonium salts[5]. It also acts as a nucleophile in reactions with electrophiles.
-
Electrophilic Aromatic Substitution : The amine and methyl groups are strong activating, ortho-, para-directing groups. However, in this compound, the positions ortho and para to the powerful N-methyl directing group are already substituted (positions 2, 4, and 6). Therefore, electrophilic substitution is expected to be sterically hindered and may require forcing conditions, likely targeting the less hindered position 5.
-
Oxidation : Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The compound should be stored under an inert atmosphere and protected from light to minimize degradation.
Predicted Spectroscopic Characterization
Authentic spectral data can be compared against the following predicted characteristics to confirm the identity of synthesized this compound.
-
¹H NMR : Expected signals would include: a singlet for the N-H proton, a singlet for the N-methyl protons (~2.8 ppm), two singlets for the aromatic methyl protons (~2.2-2.4 ppm), and distinct signals for the three aromatic protons in the ~6.5-7.0 ppm region.
-
¹³C NMR : The spectrum should show nine distinct carbon signals: one for the N-methyl carbon, two for the aromatic methyl carbons, and six for the aromatic carbons, with varying chemical shifts due to the different electronic environments.
-
Infrared (IR) Spectroscopy : Key vibrational bands are expected for N-H stretching (a sharp peak around 3400 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹).
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 135. A prominent fragment would be the [M-15]⁺ peak at m/z = 120, corresponding to the loss of a methyl radical.
Applications and Role in Research
While this compound does not have the widespread industrial applications of its isomer 2,4,6-trimethylaniline—a key precursor for dyes and N-heterocyclic carbene (NHC) ligands used in catalysis[6][7]—its value lies in its potential as a specialized building block in organic synthesis. Researchers in drug development and materials science can utilize it as an intermediate to introduce the N,2,4-trimethylphenyl moiety into larger molecules, allowing for fine-tuning of properties such as steric bulk, solubility, and electronic characteristics. Its primary role is as a research chemical for constructing complex organic molecules[2].
Safety and Handling
Although a specific, comprehensive toxicological profile for this compound is not available, the hazards can be inferred from data on its isomers and other substituted anilines. Aniline derivatives are generally considered hazardous.
6.1. Identified Hazards (Inferred)
-
Toxicity : Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to related compounds.
-
Irritation : Likely to cause skin and serious eye irritation.
-
Systemic Effects : Aromatic amines as a class are known to cause methemoglobinemia, which impairs the oxygen-carrying capacity of blood[8].
-
Carcinogenicity : Some isomers, like 2,4,5-trimethylaniline, are recognized as carcinogens[3]. While this compound is not classified, it should be handled with appropriate caution.
Caption: Recommended safety and handling workflow for this compound.
6.2. Recommended Handling Procedures
-
Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[9].
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Spill Response : In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal[5].
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment[8].
Conclusion
This compound is a structurally distinct aromatic amine whose properties and reactivity can be reliably predicted from its molecular architecture and comparison with its well-studied isomers. While it lacks the extensive industrial footprint of 2,4,6-trimethylaniline, it represents a valuable and functionalized building block for synthetic chemists. This guide provides the foundational knowledge—from identification and synthesis to safe handling—necessary for its effective and responsible use in a research and development setting, encouraging further exploration of its potential in creating novel chemical entities.
References
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California Office of Environmental Health Hazard Assessment (OEHHA). (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352848, this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8717, 2,4,5-Trimethylaniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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N,2,4-trimethylaniline synthesis from 2,4-dimethylaniline
An In-depth Technical Guide to the Synthesis of N,2,4-trimethylaniline from 2,4-dimethylaniline
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of 2,4-dimethylaniline (2,4-xylidine) to its N-methylated derivative, this compound. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, procedural details, and analytical validation of the target molecule's synthesis. The principal focus is on the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of amines. Additionally, modern catalytic approaches are discussed as viable, greener alternatives. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a thorough and practical understanding of the transformation.
Introduction and Strategic Overview
This compound is a tertiary aromatic amine that serves as a valuable intermediate in the synthesis of various fine chemicals, dyes, and pharmaceutical compounds. Its synthesis involves the introduction of a methyl group onto the nitrogen atom of the starting material, 2,4-dimethylaniline, a primary arylamine.
The selective N-monoalkylation of primary anilines can be challenging due to the increased nucleophilicity of the secondary amine product, which often leads to over-alkylation.[1] However, the synthesis of a tertiary amine from a primary amine is more straightforward, and several robust methods exist. This guide will focus on the most established and reliable of these methods for a laboratory setting.
Synthetic Approaches for N-Methylation:
-
Classical Reductive Amination (Eschweiler-Clarke Reaction): This is a cornerstone reaction in amine synthesis that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. Its primary advantages are the use of inexpensive reagents, operational simplicity, and its inherent mechanism that prevents the formation of quaternary ammonium salts, stopping the reaction cleanly at the tertiary amine stage.[2][3]
-
Catalytic N-Alkylation: Modern synthetic chemistry emphasizes sustainable practices. Catalytic methods, such as the "borrowing hydrogen" strategy, use methanol as the methylating agent in the presence of transition metal catalysts (e.g., nickel, iron, cobalt).[4][5][6] These reactions are highly atom-economical, with water being the only byproduct.[6]
-
Alkylation with Green Reagents: Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent, offering a non-toxic alternative to traditional alkyl halides or sulfates.[1]
For its reliability, high yield, and mechanistic elegance, this guide will provide an in-depth exploration of the Eschweiler-Clarke reaction.
The Eschweiler-Clarke Reaction: Mechanistic Deep Dive
The Eschweiler-Clarke reaction is a specialized form of reductive amination. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid. The thermodynamic driving force for the reaction is the irreversible loss of carbon dioxide gas.[2]
The mechanism unfolds in three key stages:
-
Iminium Ion Formation: The primary amine (2,4-dimethylaniline) performs a nucleophilic attack on formaldehyde. Subsequent dehydration results in the formation of a reactive iminium ion.
-
Hydride Transfer: Formic acid serves as the hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine.
-
Repetition and Termination: The process repeats. The newly formed secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with another equivalent of formaldehyde to form a new iminium ion. A second hydride transfer from formic acid yields the final tertiary amine, this compound. The reaction terminates here because the tertiary amine cannot form an iminium ion, thus preventing quaternization.[2][7]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, self-validating protocol for the synthesis of this compound from 2,4-dimethylaniline via the Eschweiler-Clarke reaction.
Safety Precautions:
-
2,4-Dimethylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde: A known human carcinogen and sensitizer. Use only in a well-ventilated fume hood.
-
Formic Acid: Corrosive and causes severe burns. Handle with care, using acid-resistant gloves and safety glasses.
-
The reaction work-up involves strong bases (NaOH), which are corrosive.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2,4-Dimethylaniline | 121.18 | 12.12 g | 100 | Starting material |
| Formaldehyde (37% aq. soln.) | 30.03 | 20.3 mL | 250 | Carbon source (2.5 eq) |
| Formic Acid (90% aq. soln.) | 46.03 | 12.8 mL | 250 | Reducing agent (2.5 eq) |
| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | ~500 | For basification during work-up |
| Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent |
| 250 mL Round-bottom flask | - | 1 | - | Reaction vessel |
| Reflux condenser | - | 1 | - | - |
| Heating mantle | - | 1 | - | - |
| 500 mL Separatory funnel | - | 1 | - | For extraction |
Step-by-Step Procedure
Caption: Experimental workflow for this compound synthesis.
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate within a fume hood.
-
Charging Reagents: To the flask, add 2,4-dimethylaniline (12.12 g, 100 mmol). Sequentially add formic acid (12.8 mL, 250 mmol) and then the aqueous formaldehyde solution (20.3 mL, 250 mmol).
-
Reflux: Begin stirring and gently heat the mixture to reflux (approximately 100-110 °C). A gentle evolution of carbon dioxide should be observed. Maintain the reflux for 8-12 hours to ensure the reaction goes to completion.
-
Work-up - Cooling and Basification: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Carefully and slowly add a 25% (w/v) aqueous solution of sodium hydroxide to the reaction mixture with stirring until the solution is strongly basic (pH > 11, check with pH paper). This step neutralizes the excess formic acid and deprotonates the product amine.
-
Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a clear or pale yellow liquid.
Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.
| Property / Technique | Expected Result for this compound |
| Appearance | Colorless to pale yellow oily liquid |
| Molecular Formula | C₉H₁₃N |
| Molar Mass | 135.21 g/mol [8] |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.8-7.0 (2H, m, Ar-H), 3.6 (1H, br s, NH - disappears on D₂O shake), 2.9 (3H, s, N-CH₃), 2.3 (3H, s, Ar-CH₃), 2.1 (3H, s, Ar-CH₃). Note: The NH proton signal will be absent in the final tertiary amine product. The N-CH₃ signal is a key indicator of successful methylation. |
| IR (neat) | ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-N stretch). The characteristic N-H stretch (~3400 cm⁻¹) of the starting material will be absent.[9] |
| Mass Spec (EI) | m/z (%): 135 (M⁺, molecular ion), 120 ([M-CH₃]⁺, base peak). |
Conclusion
The synthesis of this compound from 2,4-dimethylaniline is efficiently and reliably achieved using the Eschweiler-Clarke reaction. This method offers high yields and selectivity for the desired tertiary amine product, avoiding the common issue of over-alkylation. The procedure is robust and well-suited for standard laboratory environments. While modern catalytic N-alkylation methods present greener alternatives with high atom economy, the Eschweiler-Clarke reaction remains a valuable and authoritative technique for its simplicity and effectiveness in research and development settings.
References
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An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
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N-alkylation of aniline with benzyl alcohol by different catalysts. ResearchGate. [Link]
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Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
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N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry (RSC Publishing). [Link]
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Selective N-Alkylation of Aniline by Micellar Catalysis. PubMed. [Link]
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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2,4,6-Trimethylaniline. Wikipedia. [Link]
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Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
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Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
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2,4,6-trimethylaniline Proton Full Spectrum. Wired Chemist. [Link]
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Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]
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Benzenamine, 2,4,6-trimethyl-. NIST WebBook. [Link]
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. NIH National Library of Medicine. [Link]
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Dimethylaniline. Wikipedia. [Link]
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Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Collection of Czechoslovak Chemical Communications. [Link]
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3,4-dimethylaniline. Organic Syntheses Procedure. [Link]
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This compound. PubChem. [Link]
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N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]
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Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
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2,4,5-Trimethylaniline. SpectraBase. [Link]
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2,4,6-Trimethylaniline and Its Salts. OEHHA. [Link]
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2,4-Dimethylaniline. PubChem. [Link]
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Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). ResearchGate. [Link]
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DIMETHYLANILINE. Ataman Kimya. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Selectivities to N-Methylaniline and N,N-Dimethylaniline (mol%) at.... ResearchGate. [Link]
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N,N-Dimethylaniline, a molecule to dye for. YouTube. [Link]
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A Technical Guide to the Spectroscopic Data of N,2,4-trimethylaniline
A Note from the Senior Application Scientist: In the dynamic fields of chemical research and drug development, the comprehensive characterization of molecular structures is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this endeavor. This guide provides an in-depth analysis of the spectroscopic data for N,2,4-trimethylaniline (CAS No. 13021-13-1).
Molecular Structure and Predicted Spectroscopic Summary
This compound is an aromatic amine with a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol . Its structure features a benzene ring substituted with a methylamino group at position 1, and two methyl groups at positions 2 and 4. This specific substitution pattern dictates the unique electronic environment of each atom and bond, which in turn governs its spectroscopic signature.
The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. Each section will provide a rationale for the predicted values based on established substituent effects and comparisons with the experimental data of N-methylaniline and 2,4-dimethylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the N-methyl protons, the two aromatic methyl groups, and the N-H proton. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino and methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | d | 1H | Ar-H (Position 6) |
| ~6.8 - 7.0 | s | 1H | Ar-H (Position 3) |
| ~6.6 - 6.8 | d | 1H | Ar-H (Position 5) |
| ~3.5 - 4.5 | br s | 1H | N-H |
| ~2.8 | s | 3H | N-CH₃ |
| ~2.3 | s | 3H | Ar-CH₃ (Position 4) |
| ~2.1 | s | 3H | Ar-CH₃ (Position 2) |
Comparative Experimental ¹H NMR Data
Table 2.1: ¹H NMR Data for N-methylaniline [1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.31 | td | 2H | Ar-H (meta) |
| 6.84 | t | 1H | Ar-H (para) |
| 6.71 | d | 2H | Ar-H (ortho) |
| 3.57 | s | 1H | N-H |
| 2.91 | s | 3H | N-CH₃ |
Table 2.2: ¹H NMR Data for 2,4-dimethylaniline [3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.90 | d | 1H | Ar-H (Position 6) |
| 6.85 | s | 1H | Ar-H (Position 3) |
| 6.60 | d | 1H | Ar-H (Position 5) |
| 3.55 | br s | 2H | NH₂ |
| 2.25 | s | 3H | Ar-CH₃ (Position 4) |
| 2.10 | s | 3H | Ar-CH₃ (Position 2) |
Rationale for Predicted ¹H NMR Spectrum
The predicted chemical shifts for this compound are derived from the additive effects of the substituents on the benzene ring. The -NHCH₃ group is an activating, ortho-para directing group, causing an upfield shift of the protons at these positions relative to benzene (δ 7.34 ppm). Similarly, the methyl groups are weakly activating and also contribute to shielding.
-
Aromatic Protons: The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at position 3 is predicted to be a singlet, flanked by two methyl groups. The protons at positions 5 and 6 will likely appear as doublets, although long-range coupling might introduce further complexity.
-
N-Methyl Protons: The singlet at approximately 2.8 ppm is characteristic of a methyl group attached to a nitrogen atom in an aromatic amine, as seen in N-methylaniline (δ 2.91 ppm)[1][2].
-
Aromatic Methyl Protons: The two methyl groups on the aromatic ring are in different environments and are expected to have slightly different chemical shifts.
-
N-H Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in this compound.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-N |
| ~135 | C-CH₃ (Position 4) |
| ~130 | C-H (Position 6) |
| ~128 | C-H (Position 3) |
| ~125 | C-CH₃ (Position 2) |
| ~115 | C-H (Position 5) |
| ~31 | N-CH₃ |
| ~21 | Ar-CH₃ (Position 4) |
| ~18 | Ar-CH₃ (Position 2) |
Comparative Experimental ¹³C NMR Data
Table 2.3: ¹³C NMR Data for N-methylaniline [1][4]
| Chemical Shift (δ, ppm) | Assignment |
| 149.45 | C-N |
| 129.28 | Ar-C (meta) |
| 117.28 | Ar-C (para) |
| 112.50 | Ar-C (ortho) |
| 30.76 | N-CH₃ |
Table 2.4: ¹³C NMR Data for 2,4-dimethylaniline [5]
| Chemical Shift (δ, ppm) | Assignment |
| 142.9 | C-N |
| 130.8 | C-H (Position 6) |
| 129.5 | C-H (Position 5) |
| 127.3 | C-CH₃ (Position 4) |
| 121.8 | C-CH₃ (Position 2) |
| 117.9 | C-H (Position 3) |
| 20.4 | Ar-CH₃ (Position 4) |
| 17.2 | Ar-CH₃ (Position 2) |
Rationale for Predicted ¹³C NMR Spectrum
The prediction of ¹³C NMR chemical shifts is based on established substituent chemical shift (SCS) effects for substituted benzenes[6][7]. The electron-donating -NHCH₃ and -CH₃ groups will influence the chemical shifts of the aromatic carbons.
-
Aromatic Carbons: The carbon attached to the nitrogen (C-N) will be the most downfield of the aromatic carbons. The other substituted carbons (C-2 and C-4) will also be downfield. The carbons bearing a hydrogen atom will be further upfield.
-
Aliphatic Carbons: The N-methyl carbon is expected around δ 31 ppm, consistent with N-methylaniline[1][4]. The two aromatic methyl carbons will have distinct chemical shifts due to their different positions on the ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.
Predicted IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3050-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | Aromatic C=C stretch |
| ~1510 | Strong | Aromatic C=C stretch |
| ~1320 | Strong | C-N stretch |
| ~820 | Strong | Aromatic C-H bend (out-of-plane) |
Comparative Experimental IR Data
Table 3.1: Key IR Absorptions for N-methylaniline [8][9]
| Wavenumber (cm⁻¹) | Assignment |
| 3411 | N-H stretch |
| 3098-3021 | Aromatic C-H stretch |
| 1606, 1509 | Aromatic C=C stretch |
Table 3.2: Key IR Absorptions for 2,4-dimethylaniline [10][11]
| Wavenumber (cm⁻¹) | Assignment |
| 3430, 3350 | NH₂ asymmetric and symmetric stretch |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1620, 1510 | Aromatic C=C stretch |
Rationale for Predicted IR Spectrum
-
N-H Stretch: As a secondary amine, this compound is expected to show a single N-H stretching band around 3400 cm⁻¹, similar to N-methylaniline[8]. This contrasts with primary amines like 2,4-dimethylaniline, which show two N-H stretching bands[10].
-
C-H Stretches: The spectrum will contain absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
Aromatic C=C Stretches: Strong absorptions in the 1610-1500 cm⁻¹ region are characteristic of the benzene ring.
-
C-N Stretch: A strong band around 1320 cm⁻¹ is expected for the aromatic C-N bond.
-
C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern on the benzene ring.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.
Predicted Mass Spectrum Data for this compound
| Predicted m/z | Relative Intensity | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 120 | High | [M - CH₃]⁺ |
| 106 | Medium | [M - C₂H₅]⁺ or [M - NCH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Comparative Experimental Mass Spectrum Data
Table 4.1: Key Mass Spectrum Fragments for N-methylaniline [12]
| m/z | Assignment |
| 107 | [M]⁺ |
| 106 | [M - H]⁺ |
| 77 | [C₆H₅]⁺ |
Table 4.2: Key Mass Spectrum Fragments for 2,4-dimethylaniline [13][14]
| m/z | Assignment |
| 121 | [M]⁺ |
| 106 | [M - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale for Predicted Mass Spectrum
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 135, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: The fragmentation of this compound will likely involve the loss of small radicals. The most probable fragmentation is the loss of a methyl radical from one of the aromatic methyl groups or the N-methyl group, resulting in a stable benzylic or aminium cation at m/z 120. Further fragmentation could lead to the formation of other characteristic ions. Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing Molecular Structure and Data Correlation
The following diagrams provide a visual representation of the structure of this compound and a conceptual workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the principles of NMR, IR, and MS, and drawing upon experimental data from structurally related molecules, we have constructed a detailed and scientifically sound profile of its expected spectral characteristics. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify and characterize this molecule, even in the absence of readily available reference spectra.
References
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Meiler, J., et al. (2003). Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? Journal of Chemical Information and Computer Sciences, 43(1), 93-101. [Link]
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Shukla, A. R., et al. (1986). Infrared and Raman spectra of 2,4-dimethylaniline. Pramana, 27(5), 691-701. [Link]
-
Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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N,2,4-trimethylaniline CAS number 13021-13-1 properties
An In-Depth Technical Guide to N,2,4-trimethylaniline (CAS: 13021-13-1): Properties, Synthesis, and Research Potential
Introduction
This compound, identified by CAS number 13021-13-1, is a substituted aromatic amine belonging to the xylidine family.[1][2] As a structural isomer of more extensively studied compounds like 2,4,6-trimethylaniline (mesidine), it represents an intriguing molecular scaffold for researchers in synthetic chemistry, materials science, and drug discovery.[3][4] Its specific arrangement of methyl groups on the aniline ring—one on the amine nitrogen and two on the aromatic core at positions 2 and 4—imparts a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert-driven analysis of its predicted behavior, potential synthetic routes, and unexplored research applications.
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical entity are paramount for its application in research and development. While experimental data for this compound is limited, a robust profile can be constructed from available sources and expert interpretation based on its molecular structure.
Identification and General Properties
A summary of the key identifiers and physical characteristics of this compound is presented below. It is noteworthy that while most suppliers describe the compound as an oil, at least one source reports a very high melting point, which may be anomalous or refer to a salt form of the compound.[2][5]
| Property | Value | Source(s) |
| CAS Number | 13021-13-1 | [1][5][6] |
| IUPAC Name | This compound | [1][6][7] |
| Synonyms | (2,4-Dimethylphenyl)-methyl-amine, N-Methyl-2,4-xylidine | [1][2][6] |
| Molecular Formula | C₉H₁₃N | [1][5][6] |
| Molecular Weight | 135.21 g/mol | [1][2][5] |
| Appearance | Orange Oil | [2] |
| Boiling Point | 105-107 °C / 15 Torr | [5] |
| Melting Point | 250-252 °C | [5] |
| Solubility | Insoluble in water (inferred); Soluble in organic solvents (inferred) | [8][9] |
Predicted Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. It should feature distinct signals for the three aromatic protons, which will exhibit complex splitting patterns due to their coupling with each other. Additionally, three singlets are anticipated: one around 2.2-2.4 ppm for the two aromatic methyl groups (Ar-CH₃), one around 2.9 ppm for the N-methyl group (N-CH₃), and a broad singlet for the amine proton (N-H), the chemical shift of which will be dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the asymmetric structure. This includes six signals in the aromatic region (approx. 110-150 ppm) and three signals in the aliphatic region for the three methyl groups.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 135. The primary fragmentation pathway would likely involve the loss of a methyl group to yield a fragment at m/z = 120.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching bands will appear just below 3000 cm⁻¹ (aromatic) and just above 3000 cm⁻¹ (aliphatic). The aromatic C=C stretching region will be visible around 1600 cm⁻¹.
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of this compound is essential for its utilization as a chemical intermediate.
Plausible Synthetic Pathways
While a definitive, published protocol for the synthesis of this compound is scarce, two logical and effective pathways can be proposed based on established organic chemistry transformations. The choice between these routes would depend on the availability of starting materials and desired scale.
Protocol 1: N-methylation of 2,4-Dimethylaniline (2,4-Xylidine)
This is the most direct and atom-economical approach, leveraging a common and commercially available starting material. The causality behind this choice is its simplicity and high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylaniline (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF).
-
Deprotonation: Add a moderate base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. The choice of NaH ensures the irreversible formation of the anilide anion, driving the reaction forward. Allow the mixture to stir for 30 minutes.
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise. The highly nucleophilic anilide readily displaces the iodide in an Sₙ2 reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by thin-layer chromatography (TLC).
-
Workup & Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.
Protocol 2: Reductive Amination of 2,4-Dimethylbenzaldehyde
An alternative strategy involves the reaction of an aldehyde with methylamine followed by reduction.
-
Imine Formation: Dissolve 2,4-dimethylbenzaldehyde (1.0 eq) and methylamine (1.2 eq, typically as a solution in ethanol or THF) in a suitable solvent like methanol. The reaction is often catalyzed by a mild acid.
-
Reduction: After stirring for 1-2 hours to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions. This selectively reduces the C=N double bond to form the secondary amine.
-
Workup & Purification: Proceed with a standard aqueous workup and purification as described in Protocol 1.
Caption: Plausible synthetic routes to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The secondary amine is a nucleophilic and basic center, while the aromatic ring is highly activated towards electrophilic substitution due to the strong ortho,para-directing nature of the amino group and the additional activation from the two methyl groups.[10]
-
Electrophilic Aromatic Substitution: The positions ortho and para to the powerful N-methylamino group are strongly activated. Given that the 2- and 4-positions are already occupied, electrophilic attack is predicted to occur predominantly at the 6-position (ortho to the amine) and the 5-position (para to the 2-methyl group and ortho to the 4-methyl group). Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily.[10]
-
Diazotization: As a secondary aromatic amine, this compound will react with nitrous acid to form an N-nitrosoamine, rather than the diazonium salt formed from primary amines.[10] This is a key point of differentiation from its primary amine isomers.
-
Acid-Base Chemistry: The lone pair on the nitrogen atom imparts basicity to the molecule, allowing it to react exothermically with acids to form ammonium salts.[8][11]
Caption: Predicted sites of electrophilic aromatic substitution.
Potential Applications and Research Directions
While this compound is not as widely utilized as its 2,4,6-isomer, its unique structure presents compelling opportunities for innovation.
-
Ligand Development for Catalysis: The field of catalysis often relies on the precise tuning of a ligand's steric and electronic properties.[12] this compound serves as a valuable precursor for N-heterocyclic carbene (NHC) ligands. Compared to the ligands derived from the highly bulky 2,4,6-trimethylaniline (mesityl group), ligands from this compound would offer a different steric profile, potentially enabling new reactivity or selectivity in catalytic cycles like olefin metathesis or cross-coupling reactions.[4][12]
-
Specialty Dyes and Pigments: Aromatic amines are foundational components of many azo dyes. The substitution pattern of this compound could be exploited to synthesize novel dyes with unique absorption spectra, solubility, and fastness properties for applications in textiles, printing, and imaging.[13][14]
-
Pharmaceutical and Agrochemical Scaffolds: The substituted aniline motif is prevalent in a wide range of biologically active molecules. This compound can serve as a starting point for medicinal chemistry campaigns, allowing for the exploration of new chemical space in the development of pharmaceuticals and agrochemicals.
Safety, Handling, and Toxicology
Due to the limited toxicological data specific to this compound, a cautious approach to handling is mandatory. It should be treated with the same level of care as other toxic and potentially carcinogenic aromatic amines.[13][15]
| Hazard Statement | Description | Source |
| H317 | May cause an allergic skin reaction | [5] |
| H319 | Causes serious eye irritation | [5] |
Laboratory Handling Protocol:
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves. Given the potential for skin sensitization, changing gloves immediately after any contact is crucial.[16]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[17] The container should be tightly sealed to prevent exposure to air and light, which can cause degradation.
-
Spill Response: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[8] The area should then be decontaminated. Avoid generating dust or aerosols.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound (CAS: 13021-13-1) is a valuable yet under-explored chemical intermediate. While sharing a family resemblance with other trimethylanilines, its distinct substitution pattern offers unique opportunities for the design of novel ligands, dyes, and bioactive molecules. By leveraging established chemical principles, this guide has outlined its key properties, plausible synthetic routes, and a framework for its safe handling. For researchers and drug development professionals, this compound represents a promising building block for future innovation.
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Apollo Scientific. 2,4,5-Trimethylaniline Safety Data Sheet.
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Benchchem. Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide.
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California Office of Environmental Health Hazard Assessment. 2,4,6-Trimethylaniline and Its Salts.
-
Sigma-Aldrich. SAFETY DATA SHEET - 2,4,6-Trimethylaniline.
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis.
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Guidechem. How is 2,4,6-Trimethylaniline synthesized and applied in industry?
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HPC Standards. 2,4,6-Trimethylaniline Safety Data Sheet.
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Cole-Parmer. Material Safety Data Sheet - 2,4,5-Trimethylaniline.
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SpectraBase. 2,4,6-Trimethylaniline.
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Ambeed. This compound | CAS No. : 13021-13-1.
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PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride.
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ChemicalBook. 2,4,6-Trimethylaniline | 88-05-1.
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An In-depth Technical Guide on the Solubility and Stability of N,2,4-trimethylaniline in Organic Solvents
Introduction: The Critical Role of N,2,4-trimethylaniline in Modern Chemistry
This compound, a substituted aromatic amine, is a key building block in various synthetic pathways. Its utility in the development of pharmaceuticals, agrochemicals, and specialty polymers hinges on a thorough understanding of its physicochemical properties. For researchers, scientists, and drug development professionals, mastering the solubility and stability of this compound is not merely a matter of procedural correctness but a fundamental prerequisite for reproducible and scalable success. The strategic selection of a solvent system and the mitigation of degradation pathways are critical for ensuring the integrity of starting materials, the efficiency of reactions, and the purity of final products.
This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present available data, and offer field-proven insights into its stability profile. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the determination of solubility and the assessment of stability, empowering researchers to generate reliable data and make informed decisions in their work.
PART 1: Solubility Profile of this compound
A fundamental principle governing solubility is "like dissolves like." this compound, with its aromatic ring and three methyl groups, is a predominantly non-polar molecule. This structure dictates its solubility behavior in various organic solvents. While quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its structural analogues, such as 2,4,6-trimethylaniline, and its general classification as a substituted aniline.[1][2]
Qualitative Solubility Overview:
Based on the solubility of the closely related isomer 2,4,6-trimethylaniline, this compound is expected to be sparingly soluble or immiscible in water due to its hydrophobic nature.[2][3] Conversely, it is anticipated to exhibit good solubility in a range of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents aligns well with the hydrophobic character of this compound. |
| Polar Aprotic | Acetone, Chloroform, Ethyl Acetate | High to Moderate | These solvents possess sufficient non-polar character to solvate the aromatic ring and methyl groups, while their polarity can interact with the amine group.[1] |
| Polar Protic | Ethanol, Methanol | Moderate to High | The alkyl chains of these alcohols can interact with the non-polar regions of this compound, while the hydroxyl groups can form hydrogen bonds with the amine functionality.[4] |
| Aqueous | Water | Low / Immiscible | The dominant non-polar structure of this compound prevents significant interaction with the highly polar water molecules.[3] |
Factors Influencing Solubility:
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. For liquid solutes like this compound, miscibility with other liquids may also be temperature-dependent.[1]
-
Solvent Polarity: As outlined in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the non-polar aromatic ring and the somewhat polar amine group will be most effective.
-
Purity of the Solute and Solvent: Impurities in either the this compound or the solvent can significantly impact solubility.
Experimental Protocol for Solubility Determination
This protocol provides a standardized method for the qualitative and semi-quantitative determination of the solubility of this compound.
Methodology:
-
Preparation of Saturated Solution:
-
To a series of 10 mL glass vials, add a known volume (e.g., 5 mL) of the selected organic solvent.
-
Incrementally add small, accurately weighed portions of this compound to each vial.
-
After each addition, cap the vial and agitate vigorously for 2-3 minutes at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker bath.
-
Continue adding the solute until a small amount of undissolved material persists, indicating that a saturated solution has been formed.
-
-
Equilibration:
-
Allow the vials to equilibrate at the constant temperature for at least 24 hours to ensure that the solution is truly saturated. Gentle agitation during this period is recommended.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected solution.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is fully evaporated, weigh the flask containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the solvent used.
-
Caption: Workflow for determining the solubility of this compound.
PART 2: Stability Profile of this compound
Aromatic amines, including this compound, are known to be susceptible to degradation, which can impact their purity and performance in subsequent applications.[2] Understanding the factors that influence stability and the potential degradation pathways is crucial for proper handling and storage.
Key Factors Affecting Stability:
-
Exposure to Air (Oxidation): The primary degradation pathway for aromatic amines is oxidation.[5] The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by atmospheric oxygen. This can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also initiate polymerization, resulting in the formation of insoluble materials.[5]
-
Exposure to Light: Photodegradation can also occur, often accelerating the oxidative processes. Aromatic compounds can absorb UV light, leading to the formation of reactive excited states that are more prone to degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.
-
pH and Solvent Effects: The stability of aromatic amines can be influenced by the pH of the medium. In acidic solutions, the amine group is protonated, which can affect its reactivity. The choice of solvent can also play a role, with protic solvents potentially facilitating certain degradation pathways.[5]
Common Degradation Pathways:
The degradation of this compound likely proceeds through mechanisms common to other aromatic amines.
Caption: Potential degradation pathways for this compound.
Incompatibilities:
This compound, like its isomers, should not be stored with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, acid chlorides, and acid anhydrides.[6][7] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5] The container should be tightly sealed to prevent exposure to air and moisture.
Experimental Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation study is an essential component of understanding the stability of a compound. This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions using a stability-indicating HPLC method.
1. Development of a Stability-Indicating HPLC Method:
The first step is to develop and validate an HPLC method capable of separating the parent this compound peak from any potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective for separating compounds with varying polarities.[8]
-
Detection: A photodiode array (PDA) detector is recommended to monitor the peak purity and to identify the optimal wavelength for detection of both the parent compound and any degradants.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
2. Forced Degradation Conditions:
Expose solutions of this compound (in a suitable solvent like acetonitrile/water) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample at 80°C for 48 hours, then dissolve for analysis.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis and Data Interpretation:
-
Analyze the stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of the control.
-
Assess the peak purity of the parent peak to ensure that no co-eluting degradants are present.
-
Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.
Caption: Workflow for a forced degradation study of this compound.
Conclusion: A Foundation for Success
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective use in research and development. While specific quantitative data for this compound remains limited, a robust framework for its handling can be established based on the principles of physical organic chemistry and data from closely related analogues. By adhering to the principles of "like dissolves like" for solvent selection and by implementing stringent storage and handling procedures to mitigate oxidative and photolytic degradation, researchers can ensure the integrity of their work. The provided experimental protocols offer a validated starting point for generating in-house data, enabling a more precise and predictive approach to the use of this compound in the synthesis of novel molecules and materials.
References
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Solubility of Things. 2,4,6-Trimethylaniline. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis. [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). 2,4,6-Trimethylaniline and Its Salts. [Link]
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PubChem. This compound. [Link]
-
MSDS of 2,4,6-Trimethylaniline. [Link]
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Chongqing Chemdad Co., Ltd. 2,4,6-Trimethylaniline. [Link]
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Stewart, A., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]
-
OuYang, X. K., et al. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]
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Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
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Navigating the Unknown: A Technical Guide to the Safe Handling of N,2,4-Trimethylaniline
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the health and safety considerations for handling N,2,4-trimethylaniline (CAS RN: 13021-13-1). It is imperative to note that specific toxicological data for this compound is not extensively available in public literature. Therefore, this guide is built upon a precautionary principle, leveraging established safety protocols for the broader class of aromatic amines and data from structurally similar isomers. The absence of comprehensive data necessitates treating this compound with the highest degree of caution, assuming it may possess hazards similar to or greater than its better-studied analogues.
Chemical Identification and Physicochemical Properties
Proper identification is the cornerstone of chemical safety. This compound is a substituted aromatic amine. Its fundamental properties, based on available data, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenamine, N,2,4-trimethyl- | [1] |
| CAS Number | 13021-13-1 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Computed XLogP3 | 2.5 | [1] |
Hazard Assessment: A Precautionary Approach
Due to the scarcity of specific toxicological data for this compound, a comprehensive hazard profile cannot be definitively established. However, the chemical class of aromatic amines is associated with significant health risks.[3][4][5] Many aromatic amines are known to be readily absorbed through the skin, are toxic, and may be carcinogenic.[4][5]
The primary causality for concern stems from the metabolic activation of aromatic amines. The formation of N-hydroxylated metabolites is often a critical step in the mechanism of activation for various carcinogenic aromatic amines.[6] This metabolic pathway can lead to compounds that bind to DNA and other macromolecules, inducing mutations and cellular damage. Furthermore, a common acute hazard of aromatic amine exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis and potential asphyxiation.[6][7]
In the absence of direct evidence, it is scientifically prudent to consider the hazards of closely related, well-studied isomers as a proxy for potential risks.
Table 2: Comparative GHS Hazard Statements of Trimethylaniline Isomers
| Hazard Statement | 2,4,5-Trimethylaniline | 2,4,6-Trimethylaniline |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) | Harmful if swallowed or in contact with skin (H302+H312), Fatal if inhaled (H330) |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation (H315) |
| Eye Damage/Irritation | Not Classified | Causes serious eye irritation (H319) |
| Sensitization | Not Classified | May cause an allergic skin reaction (H317) |
| Carcinogenicity | May cause cancer (H350) | Suspected of causing cancer (H351) |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) | Not Classified |
Sources:[8][9] for 2,4,5-Trimethylaniline;[10] for 2,4,6-Trimethylaniline.
Directive: Until proven otherwise, this compound must be handled as a substance that is toxic via inhalation, dermal contact, and ingestion, is a potential carcinogen, and can cause severe skin and eye irritation.
Mandatory Exposure Controls and Personal Protection
All work with this compound must be governed by the principle of "As Low As Reasonably Practicable" (ALARP). The primary objective is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.
Engineering Controls: The use of a properly functioning and certified chemical fume hood is mandatory for all procedures involving this compound, including weighing, transferring, and use in reactions.[7] The fume hood provides the primary barrier against inhalation of vapors or aerosols.
Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent skin and eye contact. The selection of PPE is not merely a checklist; it is a self-validating system to protect against the presumed hazards of toxicity and irritation.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) with documented resistance to aromatic amines. Double-gloving is strongly recommended. | Aromatic amines can be readily absorbed through the skin.[5] Gloves must be changed immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against splashes and vapors that can cause severe eye irritation. |
| Face Protection | Full-face shield worn over chemical splash goggles. | Provides a secondary barrier of protection for the entire face from splashes during transfers of larger volumes or energetic reactions. |
| Body Protection | Flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory | A respirator is not typically required when working in a certified fume hood. For emergency situations or spill cleanup, a full-face respirator with an organic vapor/particulate combination cartridge is necessary.[6] | Provides protection against high concentrations of vapors in non-standard situations. |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system where each step confirms a state of safety before proceeding to the next.
Experimental Workflow:
-
Preparation:
-
Don all required PPE as specified in Table 3.
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure an appropriate chemical spill kit and quenching agent are immediately accessible.
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound inside the designated fume hood area.
-
Use a disposable weighing boat or container to prevent contamination of balances.
-
If transferring a liquid, use a syringe or cannula. Avoid pouring, which can cause splashing.
-
-
Reaction Setup:
-
Conduct all reactions within the fume hood.
-
Ensure all glassware is free from defects.
-
Maintain a clutter-free workspace to prevent accidental spills.
-
-
Post-Procedure Decontamination:
-
Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials (gloves, weighing boats, paper towels) in a designated hazardous waste container.[6]
-
Properly remove PPE, avoiding contact with potentially contaminated outer surfaces. Wash hands and forearms thoroughly.
-
Caption: Workflow for handling this compound.
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][10] The container must be kept tightly sealed and clearly labeled. Store in a locked cabinet or an area accessible only to authorized personnel.
Emergency Protocols
Rapid and correct response to an exposure or spill is critical.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11][12]
Spill Response:
For any spill, the priorities are to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain & Clean: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite).[7][10] Carefully scoop the material into a labeled hazardous waste container. Do not create dust. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Decision tree for emergency response actions.
Waste Disposal
All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[6][13]
Conclusion
The handling of this compound demands a robust and cautious safety protocol due to the significant lack of specific toxicological data. Researchers and professionals must operate under the assumption that this compound carries hazards characteristic of the aromatic amine class, including high toxicity and potential carcinogenicity. Adherence to the engineering controls, personal protective equipment standards, and procedural workflows outlined in this guide is not merely recommended; it is essential for ensuring a safe laboratory environment.
References
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ACS Center for Lab Safety. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
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Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2,4,6-Trimethyl Aniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from [Link]
-
OEHHA. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethylaniline. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
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N,2,4-trimethylaniline vs 2,4,6-trimethylaniline basic properties
An In-depth Technical Guide to the Basic Properties of N,2,4-trimethylaniline vs. 2,4,6-trimethylaniline
Abstract
Aromatic amines are cornerstone structural motifs in pharmaceuticals, agrochemicals, and materials science. Their basicity is a critical parameter that governs their reactivity, bioavailability, and interaction with biological systems. This guide provides a detailed comparative analysis of the basic properties of two isomeric trimethylated anilines: this compound and 2,4,6-trimethylaniline (mesidine). We will dissect the intricate interplay of electronic, steric, and solvation effects that dictate the availability of the nitrogen lone pair for protonation. This analysis moves beyond simple substituent effects to explain the nuanced differences in their chemical behavior, offering valuable insights for researchers in chemical synthesis and drug development.
Foundational Principles of Basicity in Substituted Anilines
The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. In aromatic amines like aniline, the basicity is significantly lower than that of aliphatic amines. This is primarily due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which stabilizes the amine and makes the electrons less available for protonation.[1][2][3][4]
The introduction of substituents to the aniline ring modulates this basicity through two primary mechanisms:
-
Electronic Effects : Electron-donating groups (EDGs), such as alkyl groups (-CH₃), increase the electron density on the nitrogen atom through inductive and hyperconjugation effects, thereby increasing basicity.[2][4][5][6] Conversely, electron-withdrawing groups (EWGs) decrease electron density and basicity.[2][4][5]
-
Steric Effects (The Ortho Effect) : A substituent at the ortho position (adjacent to the amino group) often leads to a decrease in basicity, regardless of its electronic nature.[7][8] This "ortho effect" is a composite of:
-
Steric Hindrance to Protonation : The ortho-substituent physically impedes the approach of a proton to the nitrogen lone pair.[8][9]
-
Steric Hindrance to Solvation : Upon protonation, the resulting anilinium ion (-NH₃⁺) is sterically crowded by the ortho-substituent. This hinders the stabilization of the positive charge by solvent molecules, making the conjugate acid less stable and, consequently, the parent amine a weaker base.[9][10][11]
-
However, a competing steric effect, Steric Inhibition of Resonance (SIR) , can also occur. If bulky ortho-substituents force the amino group to twist out of the plane of the benzene ring, the overlap between the nitrogen lone pair and the aromatic π-system is reduced.[1] This localizes the lone pair on the nitrogen, making it more available for protonation and thus increasing basicity.[1] The net basicity is a delicate balance of all these competing factors.
Structural and Electronic Dissection of the Isomers
To understand the differences in basicity, we must first analyze the structural distinctions between this compound and 2,4,6-trimethylaniline.
Caption: Chemical structures of the two isomers.
-
2,4,6-trimethylaniline (Mesidine) : This is a primary aromatic amine with three methyl groups on the benzene ring. Two of these methyl groups are in the ortho positions (2 and 6), and one is in the para position (4).
-
This compound : This is a secondary aromatic amine. It has two methyl groups on the ring (at the ortho-2 and para-4 positions) and one methyl group directly attached to the nitrogen atom (N-alkylation).
Both molecules benefit from the electron-donating character of the methyl groups at the 2- and 4-positions, which tends to increase basicity relative to aniline. The key difference lies in the substitution at the 6-position versus the N-position.
A Head-to-Head Comparison of Basicity
While both isomers are more basic than aniline, their relative strengths are dictated by a nuanced interplay of steric and electronic factors.
Analysis of 2,4,6-trimethylaniline
-
Electronic Effect : The three electron-donating methyl groups increase the electron density on the nitrogen, favoring protonation.
-
Steric Effects : This isomer is a classic example of competing steric effects.
-
Steric Inhibition of Resonance (SIR) : The two bulky ortho-methyl groups force the -NH₂ group out of the ring's plane, reducing lone pair delocalization and thereby increasing basicity.[1]
-
Ortho Effect : The same two ortho-groups create significant steric hindrance around the nitrogen. This both impedes the approach of a proton and, more critically, severely destabilizes the resulting conjugate acid (the anilinium ion) by preventing effective solvation.[9][11] This is a powerful base-weakening influence.
-
In most ortho-substituted anilines, the destabilization of the conjugate acid via steric hindrance to solvation is the dominant factor, leading to a net decrease in basicity compared to what electronic effects alone would predict.[8][10]
Analysis of this compound
-
Electronic Effect : This isomer has two EDGs on the ring and, importantly, an N-alkyl group. The N-methyl group is also electron-donating, further pushing electron density onto the nitrogen and strongly favoring protonation.[12]
-
Steric Effects : With only one ortho-methyl group, the steric environment is less crowded than in the 2,4,6-isomer.
-
SIR : A moderate SIR effect is present due to the single ortho-group, but it is less pronounced than in 2,4,6-trimethylaniline.
-
Ortho Effect : Steric hindrance to protonation and solvation is present but significantly reduced. The conjugate acid is more accessible to stabilizing solvent molecules.
-
The Verdict: Why this compound is the Stronger Base
The determining factor is the stability of the conjugate acid formed upon protonation.
-
In 2,4,6-trimethylaniline , the protonated -NH₃⁺ group is flanked by two bulky methyl groups. This extreme steric congestion creates a "protective pocket" that largely prevents solvent molecules from approaching and stabilizing the positive charge. This lack of solvation makes the conjugate acid highly unstable, shifting the equilibrium away from protonation and thus making the amine a weaker base.[9][11]
-
In This compound , the protonated nitrogen (-NH₂CH₃⁺) is less sterically encumbered. With only one ortho-substituent, solvent molecules can more effectively solvate and stabilize the conjugate acid. This, combined with the potent electron-donating effect of the N-methyl group, makes this compound the more willing proton acceptor.
Therefore, This compound is the stronger base.
Quantitative Data Summary
The basicity of an amine is quantified by the pKa of its conjugate acid (BH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.
| Property | This compound | 2,4,6-trimethylaniline (Mesidine) |
| Structure | Secondary Amine | Primary Amine |
| Key Features | N-alkylation; one ortho-group | Two ortho-groups; high steric hindrance |
| pKa (Conjugate Acid) | No value found in searched sources | 4.38[13][14][15][16] |
| Predicted Basicity | Stronger | Weaker |
While an experimental pKa value for this compound was not available in the consulted resources[17], the established principles of physical organic chemistry strongly support its higher basicity compared to the 2,4,6-isomer.
Experimental Protocol: Determination of Amine Basicity via Potentiometric Titration
To empirically validate the predicted basicity, a potentiometric titration can be performed. This method relies on monitoring the pH of a solution of the amine as a strong acid is added.
Methodology
-
Preparation : Accurately weigh approximately 0.1 mmol of the trimethylaniline isomer and dissolve it in a suitable solvent (e.g., 50 mL of ethanol/water mixture).
-
Titration Setup : Place the solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.
-
Titration : Fill a burette with a standardized strong acid solution (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Endpoint Determination : Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Data Analysis : Plot pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The volume at exactly half the equivalence point corresponds to the point where [Amine] = [Amine-H⁺].
-
pKa Determination : At the half-equivalence point, the measured pH is equal to the pKa of the conjugate acid (the anilinium ion).
Caption: Workflow for potentiometric titration to determine pKa.
Implications for Researchers and Drug Developers
The difference in basicity between these two isomers has significant practical consequences:
-
In Chemical Synthesis : 2,4,6-trimethylaniline is widely used as a bulky, moderately basic building block, for instance, in the synthesis of N-heterocyclic carbene (NHC) ligands for catalysts like the Grubbs' catalyst.[15][18][19] Its steric bulk is often more critical than its basicity. This compound, being a stronger base and a secondary amine, would be preferred in reactions requiring higher nucleophilicity or where a secondary amine scaffold is desired. Its reduced steric hindrance could also lead to different reaction selectivities.
-
In Drug Development : Basicity is a primary determinant of a drug's pharmacokinetic profile (ADME). A compound's pKa dictates its charge state at physiological pH (~7.4). A stronger base like this compound will be more protonated at this pH than 2,4,6-trimethylaniline. This has profound effects on:
-
Solubility : The charged, protonated form is generally more water-soluble.
-
Membrane Permeability : The neutral, uncharged form is typically better able to cross lipid cell membranes.
-
Target Binding : The charge state can be critical for electrostatic interactions with a biological target, such as an enzyme or receptor.
-
Therefore, selecting between these isomeric scaffolds can be a strategic choice to fine-tune the physicochemical properties of a lead compound for optimal efficacy and bioavailability.
Conclusion
While this compound and 2,4,6-trimethylaniline both possess electron-donating methyl groups that enhance basicity relative to aniline, their structural differences lead to distinct basic characters. The severe steric hindrance in 2,4,6-trimethylaniline, caused by its two ortho-methyl groups, destabilizes its conjugate acid by inhibiting solvation, making it the weaker base. In contrast, this compound benefits from the combined electron-donating effect of its N-methyl group and ring substituents, coupled with a less sterically hindered environment that allows for better solvation of its conjugate acid. This renders this compound the stronger base, a distinction with important implications for its application in both chemical synthesis and the rational design of new therapeutic agents.
References
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Theoretical Framework for Elucidating the Electronic Structure of N,2,4-trimethylaniline
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone class of compounds in medicinal chemistry and materials science, where their electronic properties dictate metabolic fate, reactivity, and photophysical behavior.[1][2] N,2,4-trimethylaniline, a less-studied member of this family, presents a valuable case for a rigorous theoretical investigation of its electronic structure. This guide provides a comprehensive, first-principles protocol for characterizing this compound using quantum chemical methods. We move beyond a simple recitation of methods to explain the underlying causality for procedural choices, grounding theoretical claims in the established literature of analogous molecular systems. The core of this work is a detailed protocol employing Density Functional Theory (DFT) and Hartree-Fock (HF) theory to determine the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). These calculated descriptors are synthesized to predict the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions, offering critical insights for drug design and materials engineering.
Introduction: The Scientific Imperative
This compound (C₉H₁₃N) is an aromatic amine whose structural complexity—featuring both N-alkylation and ring alkylation at sterically distinct positions—suggests a nuanced electronic profile.[3][4] Understanding this profile is paramount for predicting its behavior in complex biological and chemical systems. For instance, the electronic characteristics of substituted anilines, such as the partial charge on the amine nitrogen and the molecule's susceptibility to nucleophilic attack, are critical determinants of their metabolic pathways, including N-acetylation.[2] Furthermore, the energy of the Highest Occupied Molecular Orbital (HOMO) in anilines correlates strongly with their one-electron oxidation potentials, a key parameter in assessing toxicological profiles and designing novel redox-active materials.[5]
While extensive research exists for isomers like 2,4,6-trimethylaniline and the broader class of substituted anilines, a dedicated theoretical treatise on the N,2,4-isomer is notably absent in the current literature.[6][7][8] This guide bridges that gap by presenting a self-validating computational workflow designed to produce a robust and reliable model of its electronic structure.
Theoretical Foundations: Selecting the Right Tools
The choice of a computational method is the most critical decision in a theoretical study. It represents a trade-off between accuracy and computational cost. For molecules of this size, two primary ab initio and related methods are prevalent: Hartree-Fock (HF) theory and Density Functional Theory (DFT).[9][10]
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant.[11] Its core concept is the self-consistent field (SCF) approximation, where each electron moves in a mean field generated by all other electrons.[11] While computationally efficient for a first approximation, HF systematically neglects electron correlation—the instantaneous interactions between electrons—which can be a significant source of error, particularly in predicting reaction energies and vibrational frequencies.[9]
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of the complex wavefunction, DFT calculates the total energy of the system from its electron density.[10] Crucially, it includes an approximation for the exchange-correlation energy, which accounts for the quantum mechanical effects that HF omits.[9] Hybrid functionals, such as the widely used B3LYP , incorporate a portion of the exact exchange from HF theory, often yielding results with accuracy comparable to more computationally expensive post-HF methods.[12][13] For vibrational and electronic property studies of substituted anilines, DFT methods like B3LYP have been shown to be more reliable than HF.[8][13]
The Basis Set: The choice of basis set—the set of mathematical functions used to build the molecular orbitals—is equally critical. The 6-311++G(d,p) basis set is selected for this protocol.
-
6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and regions of low electron density.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high-level, well-validated theoretical model for obtaining accurate electronic properties for substituted anilines.
A Validated Computational Workflow
This section details the step-by-step protocol for the theoretical analysis of this compound. The workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.
Caption: A self-validating workflow for the theoretical analysis of molecular electronic structure.
Step 1: Geometry Optimization
Causality: The first and most crucial step is to find the molecule's lowest energy conformation. Electronic properties are highly sensitive to geometry; therefore, all subsequent calculations must be performed on a fully optimized structure that represents a stable point on the potential energy surface.
Protocol:
-
Construct the initial 3D structure of this compound using a molecular builder. The IUPAC name and SMILES string (CC1=CC(=C(C=C1)NC)C) serve as unambiguous identifiers.[3]
-
Perform a full geometry optimization without constraints using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization is complete when the forces on all atoms and the displacement for the next optimization step fall below the software's default convergence thresholds.
Step 2: Vibrational Frequency Analysis
Causality: A converged geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a saddle point (a transition state). A frequency calculation is a self-validating check. Real, positive vibrational frequencies for all normal modes confirm that the optimized structure is a true energy minimum.[13]
Protocol:
-
Using the optimized geometry from Step 1, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analyze the output:
-
Confirmation: If all calculated frequencies are positive, the structure is a true local minimum.
-
Correction: If one or more imaginary frequencies (typically shown as negative values) are present, the structure is a transition state. The atomic motion corresponding to the imaginary frequency indicates the direction toward a lower energy structure. Modify the geometry along this vector and re-run the optimization from Step 1.
-
Step 3: Frontier Molecular Orbital (FMO) Analysis
Causality: The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity.[14] The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor.[15] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[16]
Protocol:
-
Using the confirmed minimum energy structure, perform a single-point energy calculation to generate the molecular orbitals.
-
Identify the HOMO and LUMO and record their energies.
-
Visualize the 3D shapes of the HOMO and LUMO to identify which parts of the molecule are involved in electron donation and acceptance. For substituted anilines, the HOMO is typically distributed over the aniline ring and the nitrogen atom, while the LUMO may be located over the aromatic system.[17]
Step 4: Molecular Electrostatic Potential (MEP) Mapping
Causality: The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.[18]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.
-
Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.
Protocol:
-
Generate the MEP surface by mapping the electrostatic potential onto the total electron density surface.
-
Analyze the map to identify the most electron-rich and electron-poor centers. For anilines, the region around the nitrogen lone pair is expected to be a site of high negative potential, making it a target for electrophiles.[18]
Predicted Results and Interpretation
Based on studies of similar substituted anilines, we can predict the expected outcomes of this analysis for this compound.
Optimized Geometry
The geometry will reveal key bond lengths and angles. Of particular interest is the pyramidalization at the nitrogen atom and the C-N bond length, which provide insight into the degree of lone-pair delocalization into the aromatic ring.
Electronic Properties and Reactivity Descriptors
The energies of the frontier orbitals are used to calculate key global reactivity descriptors.
Caption: Relationship between frontier orbital energies and key global reactivity descriptors.
The following table summarizes the predicted electronic properties based on the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | ~ -5.5 to -5.0 | Electron-donating ability; higher values indicate stronger donation. |
| LUMO Energy | ELUMO | - | ~ -0.5 to 0.5 | Electron-accepting ability; lower values indicate stronger acceptance. |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.5 to 6.0 | Chemical stability and reactivity; larger gap implies higher stability.[14] |
| Ionization Potential | I | I ≈ -EHOMO | ~ 5.0 to 5.5 | Energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO | ~ -0.5 to 0.5 | Energy released when an electron is added. |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.25 to 3.0 | Resistance to change in electron distribution. |
| Electrophilicity Index | ω | μ² / 2η | ~ 1.0 to 1.5 | A measure of the molecule's ability to accept electrons. |
Conclusion
This guide outlines a robust, first-principles theoretical framework for the comprehensive analysis of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a flexible 6-311++G(d,p) basis set, we have detailed a self-validating protocol to determine the molecule's stable geometry and key electronic descriptors. The analysis of frontier molecular orbitals, molecular electrostatic potential, and global reactivity parameters provides a powerful, predictive understanding of the molecule's stability, reactivity, and intermolecular interaction sites. These theoretically derived insights are invaluable for professionals in drug development and materials science, enabling the rational design of novel compounds and a deeper understanding of molecular behavior in complex systems.
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A Technical Guide to the Discovery and Historical Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are a cornerstone of modern chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials. Their journey from a byproduct of indigo distillation to a class of molecules synthesized with atomic precision is a compelling narrative of scientific discovery and technological advancement. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of substituted anilines, designed for researchers, scientists, and drug development professionals. We will traverse the historical milestones, from the serendipitous discovery of mauveine to the development of robust, state-of-the-art catalytic C-N bond-forming reactions. This guide will not only detail the synthetic methodologies but also delve into the mechanistic underpinnings and the rationale behind experimental choices, offering a field-proven perspective on the synthesis of this vital class of compounds.
The Dawn of Aniline: From Natural Products to a Synthetic Revolution
The story of aniline begins not in a laboratory, but with the vibrant blue dye indigo, derived from the Indigofera plant. In 1826, Otto Unverdorben, through the destructive distillation of indigo, first isolated a colorless, oily substance he named "Crystallin".[1] This was followed by several independent discoveries in the ensuing years. In 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol".[1][2] Later, in 1840, Carl Julius Fritzsche obtained the same substance by treating indigo with caustic potash, naming it "aniline" after the indigo-yielding plant, Indigofera anil.[1] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these various substances were, in fact, identical.[2]
However, it was a serendipitous discovery in 1856 by an 18-year-old chemist, William Henry Perkin, that ignited the synthetic dye industry and propelled aniline into the forefront of industrial chemistry.[3][4][5] While attempting to synthesize the antimalarial drug quinine, Perkin oxidized impure aniline and produced a brilliant purple dye he named "mauveine".[6][7] This discovery not only brought vibrant color to the fashion of the era but also marked the birth of the synthetic chemical industry, transforming coal tar from a waste product into a valuable feedstock.[3] The insatiable demand for mauveine and subsequent aniline-based dyes necessitated the development of large-scale aniline production methods.
Caption: A timeline highlighting the pivotal moments in the discovery and synthesis of aniline.
Classical Synthetic Methodologies: The Workhorses of Aniline Production
The burgeoning demand for aniline and its derivatives in the 19th and early 20th centuries drove the development of robust and scalable synthetic methods. These classical approaches, primarily centered on the reduction of nitroaromatics, remain relevant today for their cost-effectiveness and scalability.
The Béchamp Reduction: A Historical Cornerstone
Developed by Antoine Béchamp in 1854, this method involves the reduction of an aromatic nitro compound using iron metal in the presence of an acid, typically hydrochloric acid.[8][9] The Béchamp reduction was the first commercial manufacturing process for aniline and was instrumental in the growth of the synthetic dye industry.[10]
Causality Behind Experimental Choices:
-
Iron as the Reducing Agent: Iron is an inexpensive and readily available metal. In the acidic medium, it is oxidized from Fe(0) to iron(II) and iron(III) species, providing the electrons necessary to reduce the nitro group.
-
Acidic Medium (HCl): The acid serves multiple purposes. It activates the iron metal, acts as a proton source for the reduction, and helps to dissolve the intermediate iron oxides.
-
Reaction Mechanism: The reduction is a stepwise process, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine. The iron oxides generated can also participate in the reduction process.[9]
Experimental Protocol: Synthesis of 4-Bromoaniline via Béchamp Reduction
This protocol provides a representative procedure for the Béchamp reduction of 4-bromonitrobenzene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add iron powder (3 equivalents) and ethanol.
-
Addition of Nitroarene: Add 4-bromonitrobenzene (1 equivalent) to the flask.
-
Initiation of Reaction: Heat the mixture to 60-70°C and add a small portion of concentrated hydrochloric acid. An exothermic reaction should commence.
-
Controlled Addition of Acid: Add the remaining hydrochloric acid dropwise via the dropping funnel, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and neutralize it with a solution of sodium carbonate or sodium hydroxide. This will precipitate iron salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromoaniline can be purified by recrystallization or column chromatography.[8]
Catalytic Hydrogenation: A Cleaner Approach
Catalytic hydrogenation emerged in the mid-20th century as a cleaner and more efficient alternative to the Béchamp reduction for the industrial production of aniline.[10] This method involves the reduction of a nitroarene with hydrogen gas in the presence of a metal catalyst.
Causality Behind Experimental Choices:
-
Catalysts: A variety of metal catalysts are effective, with palladium on carbon (Pd/C) being the most common due to its high activity and selectivity.[11] Other catalysts include platinum oxide (Adam's catalyst), Raney nickel, and rhodium. The choice of catalyst can influence the chemoselectivity of the reduction, especially in the presence of other reducible functional groups.
-
Hydrogen Source: Hydrogen gas is the most common reducing agent. Transfer hydrogenation, using sources like hydrazine, formic acid, or cyclohexene, can also be employed, avoiding the need for high-pressure hydrogenation equipment.
-
Solvent: A variety of solvents can be used, including ethanol, methanol, ethyl acetate, and acetic acid. The choice of solvent can affect the rate and selectivity of the reaction.
Experimental Protocol: Synthesis of 4-Methoxyaniline via Catalytic Hydrogenation
This protocol describes the reduction of 4-nitroanisole to 4-methoxyaniline.
-
Reaction Setup: To a hydrogenation vessel, add 4-nitroanisole (1 equivalent) and a suitable solvent such as ethanol.
-
Addition of Catalyst: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of the reaction mixture.
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-methoxyaniline, which can be further purified if necessary.
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N,2,4-trimethylaniline potential as a building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2,4-trimethylaniline, a substituted aromatic amine, presents significant potential as a versatile building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a secondary amine and three methyl groups on the aromatic ring, imparts a distinct reactivity profile that can be strategically exploited in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and its anticipated reactivity in key organic transformations. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from closely related analogues to infer its chemical behavior and potential applications. Particular emphasis is placed on its prospective use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide aims to serve as a foundational resource for researchers seeking to unlock the synthetic potential of this intriguing molecule.
Introduction: The Strategic Value of this compound
Substituted anilines are cornerstones of modern organic synthesis, finding widespread application in the production of a vast array of chemical entities, from life-saving pharmaceuticals to vibrant dyes. This compound (CAS No. 13021-13-1) is a member of this important class of compounds, characterized by a benzene ring substituted with a methylamino group at position 1, and two methyl groups at positions 2 and 4.
The presence of the N-methyl group distinguishes it from its primary amine isomers (e.g., 2,4,5-trimethylaniline and 2,4,6-trimethylaniline) and introduces a secondary amine functionality. This, coupled with the electronic and steric influence of the ring's methyl substituents, suggests a nuanced reactivity profile that can be harnessed for various synthetic endeavors. The electron-donating nature of the amino and methyl groups is expected to activate the aromatic ring towards electrophilic substitution, while the secondary amine provides a reactive site for a different set of transformations compared to its primary amine counterparts.
This guide will explore the potential of this compound as a valuable synthon, providing insights into its preparation, characteristic reactions, and prospective applications.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | Santa Cruz Biotechnology[1] |
| Molecular Weight | 135.21 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 13021-13-1 | Santa Cruz Biotechnology[1] |
Synthetic Accessibility: Plausible Routes to this compound
While specific, optimized industrial-scale syntheses for this compound are not widely published, its structure suggests several logical and feasible synthetic pathways based on fundamental organic reactions. The choice of a particular route would depend on factors such as the availability of starting materials, desired purity, and scalability.
N-Methylation of 2,4-Dimethylaniline
A direct and common method for the synthesis of N-methylated anilines is the alkylation of the corresponding primary amine. In this case, 2,4-dimethylaniline would serve as the precursor.
Reaction Scheme:
Conceptual N-Methylation Workflow
Causality Behind Experimental Choices:
-
Methylating Agent: Reagents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly employed for N-methylation. The choice often depends on reactivity, cost, and safety considerations.
-
Base: A base is required to deprotonate the primary amine, generating a more nucleophilic amide anion, and to neutralize the acid byproduct of the reaction. Common choices include potassium carbonate (K₂CO₃) or, for a more reactive approach, sodium hydride (NaH). The selection of the base should be compatible with the chosen solvent and methylating agent.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.
Self-Validating System (General Protocol):
-
Dissolution: Dissolve 2,4-dimethylaniline and a suitable base (e.g., 1.5 equivalents of K₂CO₃) in a dry, polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Add the methylating agent (e.g., 1.1 equivalents of methyl iodide) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reductive Amination of 2,4-Dimethylbenzaldehyde
Reductive amination is a powerful and widely used method for forming C-N bonds.[2][3] This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Reaction Scheme:
Conceptual Reductive Amination Workflow
Causality Behind Experimental Choices:
-
Carbonyl Source: 2,4-Dimethylbenzaldehyde serves as the electrophilic partner.
-
Amine Source: Methylamine (CH₃NH₂) provides the nitrogen and the N-methyl group.
-
Reducing Agent: A mild reducing agent that selectively reduces the intermediate imine without affecting the starting aldehyde is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose. The choice of reducing agent can influence the reaction conditions, particularly the required pH.
Self-Validating System (General Protocol):
-
Imine Formation: Dissolve 2,4-dimethylbenzaldehyde and methylamine (often as a solution in a suitable solvent or as a salt with subsequent neutralization) in a solvent such as methanol or dichloromethane. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the formation of the product and the disappearance of the starting materials using TLC or GC-MS.
-
Work-up: Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the residue by column chromatography or distillation.
Anticipated Reactivity and Synthetic Potential
The reactivity of this compound is governed by the interplay of its N-methylamino group and the two methyl groups on the aromatic ring.
Electrophilic Aromatic Substitution
The N-methylamino and the two methyl groups are all electron-donating and activating, making the aromatic ring highly susceptible to electrophilic attack. The directing effects of these groups will determine the regioselectivity of substitution reactions such as halogenation, nitration, and sulfonation. The N-methylamino group is a powerful ortho-, para-director. Given that the para position is blocked by a methyl group, and one ortho position is also blocked, electrophilic substitution is most likely to occur at the remaining ortho and meta positions relative to the N-methylamino group, with a preference for the less sterically hindered positions.
Reactions at the Nitrogen Atom
As a secondary amine, the nitrogen atom in this compound is nucleophilic and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Further alkylation to form a tertiary amine, although this may be sterically hindered.
-
Oxidation: Oxidation to form various products depending on the oxidizing agent used.
Potential as a Building Block
Based on its structure and anticipated reactivity, this compound holds promise as a building block in several areas:
-
Pharmaceuticals: The substituted aniline motif is a common feature in many biologically active molecules. This compound could serve as a precursor for the synthesis of novel drug candidates.
-
Agrochemicals: Many herbicides, pesticides, and fungicides contain substituted aniline structures. The specific substitution pattern of this compound could lead to the development of new agrochemicals with desired activities.
-
Dyes and Pigments: While its isomer 2,4,6-trimethylaniline is a known precursor for dyes, this compound could also be utilized in the synthesis of novel colorants.[4][5][6] Its reaction with diazonium salts, for instance, would lead to the formation of azo dyes.
-
Functional Materials: Aromatic amines are used in the synthesis of polymers and other materials with specific electronic or optical properties.[7] Derivatives of this compound could be explored for their potential in materials science.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical entity with significant, yet largely unexplored, potential as a building block in organic synthesis. Its unique substitution pattern suggests a rich and versatile reactivity that could be exploited in the creation of a wide range of valuable compounds. While a lack of extensive published data necessitates a predictive approach to its chemistry, the foundational principles of organic synthesis provide a solid framework for its investigation. This guide has outlined plausible synthetic routes, anticipated reactivity, and potential applications, offering a starting point for researchers to harness the synthetic utility of this promising molecule. Further experimental investigation is warranted to fully elucidate its reaction kinetics, product profiles, and to realize its full potential in the fields of drug discovery, agrochemical development, and materials science.
References
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- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 5. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
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- 8. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note & Protocol: Synthesis of Sterically Demanding N-Heterocyclic Carbene Ligands from N,2,4-Trimethylaniline
Abstract
This comprehensive guide details the synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, a prominent N-heterocyclic carbene (NHC) ligand, starting from N,2,4-trimethylaniline. More commonly known by its abbreviation, IMes, this ligand has become indispensable in modern organometallic chemistry and catalysis. Its significant steric bulk and strong σ-donating properties impart unique reactivity and stability to metal complexes, driving advancements in cross-coupling reactions, olefin metathesis, and beyond. This document provides not only step-by-step protocols for the synthesis of the crucial imidazolium salt precursor (IMes·HCl) but also delves into the chemical principles and experimental considerations that ensure a successful and high-yielding outcome. This guide is intended for researchers and professionals in chemical synthesis, catalysis, and drug development.
Introduction: The Significance of N-Heterocyclic Carbenes
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry, often considered as phosphine mimics with superior properties.[1] Unlike transient, electrophilic carbenes, the NHCs discussed here are persistent, nucleophilic species, a stability conferred by the adjacent nitrogen atoms that donate electron density into the vacant p-orbital of the carbene carbon.[2] This electronic feature makes them strong σ-donors, forming robust bonds with transition metals.[2]
The true power of NHCs in catalysis, however, lies in the ability to tune their steric and electronic properties by modifying the substituents on the nitrogen atoms.[3][4] By employing bulky aryl groups, such as the 2,4,6-trimethylphenyl (mesityl) group derived from this compound, we can create a sterically demanding ligand that effectively shields the metal center. This steric hindrance is crucial for promoting challenging catalytic transformations, such as the Buchwald-Hartwig amination of unreactive aryl chlorides and the development of highly active Grubbs-type catalysts for olefin metathesis.[5][6][7]
IMes, the target of this protocol, is a cornerstone of this class of bulky NHC ligands.[8] Its synthesis is typically achieved through the formation of its air-stable imidazolium salt precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl).[1][9] This precursor can be conveniently stored and deprotonated in situ to generate the active NHC ligand when needed, thus avoiding the handling of the air- and moisture-sensitive free carbene.[10]
Synthetic Strategy: A Two-Step Approach to the Imidazolium Precursor
The synthesis of IMes·HCl from this compound is a well-established, two-step process. The overall workflow is designed for efficiency and scalability, yielding the desired product in high purity.
Figure 1: Overall synthetic workflow for the preparation of IMes·HCl and subsequent generation of the free IMes carbene.
Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
The initial step involves the acid-catalyzed condensation of two equivalents of this compound with one equivalent of glyoxal. This reaction forms the Schiff base, a 1,4-diazabutadiene, which serves as the backbone for the imidazolium ring.
Mechanism Insight: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbons of glyoxal, followed by dehydration to form the diimine. A catalytic amount of acid protonates the glyoxal carbonyl, making it more electrophilic and facilitating the initial attack by the aniline.
Step 2: Cyclization to form 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
The diimine intermediate is then reacted with a one-carbon electrophile to form the five-membered imidazolium ring. While various reagents can be used, a highly efficient and reliable method employs paraformaldehyde as the carbon source and chlorotrimethylsilane (TMSCl) as a source of both a proton and the chloride counter-ion.[1]
Expertise & Experience: The use of TMSCl is advantageous as it is a less hazardous and more easily handled alternative to gaseous HCl.[1] The reaction is sensitive to concentration; conducting the synthesis in dilute solutions of ethyl acetate has been shown to significantly improve yields by favoring the desired intramolecular cyclization and facilitating the precipitation of the pure product.[1]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. This compound is toxic and should be handled with care.
Protocol 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine
Materials and Equipment:
-
This compound (2.0 eq)
-
Glyoxal (40% solution in water, 1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
With vigorous stirring, slowly add the glyoxal solution (1.0 eq). An exothermic reaction may be observed.
-
The product will begin to precipitate as a yellow solid. Continue stirring the mixture at room temperature for 12-16 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with cold methanol to remove any unreacted starting materials.
-
Dry the resulting bright yellow solid under high vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
Materials and Equipment:
-
N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Chlorotrimethylsilane (TMSCl) (1.1 eq)
-
Ethyl Acetate (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
To the flask, add the diimine (1.0 eq), paraformaldehyde (1.1 eq), and anhydrous ethyl acetate. The recommended dilution is approximately 7-10 mL of solvent per mmol of diimine.[1]
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add chlorotrimethylsilane (1.1 eq) to the heated suspension via syringe.
-
Continue heating at 70 °C for 18-24 hours. The product will precipitate as a white solid.
-
Cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with fresh ethyl acetate to remove any soluble impurities.
-
Dry the product under high vacuum to yield IMes·HCl as a white, crystalline solid.
Characterization
The successful synthesis of IMes·HCl should be confirmed by standard analytical techniques.
| Technique | Expected Observations for IMes·HCl |
| ¹H NMR | The spectrum will show characteristic peaks for the mesityl groups (aromatic protons and methyl protons). A key diagnostic signal is the singlet for the imidazolium proton (N-CH-N), which typically appears far downfield (δ > 10 ppm) due to its acidic nature.[11][12][13] The two protons on the imidazole backbone will appear as a singlet. |
| ¹³C NMR | The imidazolium carbon (N-C-N) will have a characteristic chemical shift in the range of 135-145 ppm.[12][13] Other signals corresponding to the mesityl groups will also be present. |
| Melting Point | IMes·HCl has a reported melting point and can be compared to literature values for an indication of purity. |
Generation of the Free Carbene and Applications
The IMes·HCl salt is the immediate precursor to the free IMes carbene. The deprotonation is typically carried out in situ just before its use in a catalytic reaction.[10]
Figure 2: In situ generation of the NHC ligand and its entry into a catalytic cycle.
Protocol 3: General Procedure for In Situ Generation of IMes
-
In a dry Schlenk flask under an inert atmosphere, combine the imidazolium salt (IMes·HCl) and the metal precatalyst (e.g., Pd₂(dba)₃, [RuCl₂(p-cymene)]₂).
-
Add the reaction solvent (e.g., toluene, THF).
-
Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS).
-
Stir the mixture at room temperature or elevated temperature for a short period to allow for deprotonation and coordination of the resulting NHC to the metal center, forming the active catalyst.
-
The substrates for the catalytic reaction can then be added to the flask.
Applications:
-
Buchwald-Hartwig Amination: Pd-IMes complexes are highly effective for the coupling of amines with aryl halides and pseudohalides, even with challenging substrates.[5][14][15]
-
Olefin Metathesis: The incorporation of IMes into Grubbs-type ruthenium catalysts led to the development of second-generation catalysts with significantly enhanced activity and stability.[7][16]
-
Other Cross-Coupling Reactions: IMes and related NHCs are used in a variety of other cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[9]
Conclusion
The synthesis of IMes·HCl from this compound is a robust and reproducible process that provides access to a highly valuable N-heterocyclic carbene ligand. The protocols outlined in this guide, grounded in established literature, offer a reliable pathway for researchers to obtain this key precursor. The exceptional steric and electronic properties of the resulting IMes ligand continue to drive innovation in homogeneous catalysis, enabling the development of more efficient and selective synthetic methodologies across the chemical sciences.
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Herrmann, W. A., & Öfele, K. (2013). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 9, 875–881. [Link]
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Bantreil, X., & Nolan, S. P. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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Gautier, A., Cisnetti, F., & Díez-González, S. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2236–2247. [Link]
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Sytniczuk, A., & Grela, K. (2018). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts. Catalysts, 8(11), 523. [Link]
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César, V., Lavigne, G., & Zhang, Y. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]
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Weber, S. G., Loos, C., Rominger, F., & Straub, B. F. (2012). Synthesis of an extremely sterically shielding N-heterocyclic carbene ligand. ARKIVOC, 2012(3), 226–242. [Link]
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Organ, M. G. (2014). IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity. Organometallics, 33(14), 3682–3691. [Link]
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Grisi, F., et al. (2017). Expanding the Family of Hoveyda–Grubbs Catalysts Containing Unsymmetrical NHC Ligands. Organometallics, 36(19), 3746–3755. [Link]
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Díez-González, S., & Marion, N. (2009). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 109(8), 3612–3676. [Link]
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Gandelman, M., & Lemcoff, N. G. (2012). Robust Olefin Metathesis Catalyst Bearing a Tridentate Hemilabile NHC Ligand. Organometallics, 31(21), 7439–7442. [Link]
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ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]
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Paradiso, V., et al. (2017). Expanding the Family of Hoveyda–Grubbs Catalysts Containing Unsymmetrical NHC Ligands. Organometallics, 36(19), 3746-3755. [Link]
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Valente, A. A., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1471–1480. [Link]
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G. Bertrand, et al. (2011). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics, 30(21), 5750–5753. [Link]
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Ananikov, V. P., et al. (2022). Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination. Organometallics, 41(12), 1534–1546. [Link]
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Gautier, A., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2236-2247. [Link]
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Bertrand, G., et al. (2009). Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. Science, 326(5952), 556-559. [Link]
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Yilmaz, F., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure, 1319, 138670. [Link]
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Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application. Chemical Reviews, 105(11), 3978–4008. [Link]
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Chiarotto, I., et al. (2018). NHC in Imidazolium Acetate Ionic Liquids: Actual or Potential Presence? Frontiers in Chemistry, 6, 379. [Link]
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Jones, P. G., et al. (2024). Anionic N-Heterocyclic Carbenes from Mesoionic Imidazolium-4-pyrrolides: The Influence of Substituents, Solvents, and Charge on their 77Se NMR Chemical Shifts. Chemistry – A European Journal, 30(56), e202401614. [Link]
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ResearchGate. (n.d.). Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor, (ii) free CDI by desulfurization of a thiourea, and (iii) NHC–CDI adduct. Retrieved from [Link]
-
Nolan, S. P. (2011). Synthesis of N-Heterocyclic Carbene Complexes. Science of Synthesis, 1.1.4. [Link]
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Gautier, A., et al. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. ResearchGate. [Link]
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ResearchGate. (n.d.). (a) Synthesis of the benzimidazole‐derived precursors for the NHC.... Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. [Link]
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Application Notes & Protocols: N,2,4-Trimethylaniline as a Versatile Precursor for Azo Dye Synthesis
Introduction: The Significance of N,2,4-Trimethylaniline in Chromophore Chemistry
Azo dyes represent the most voluminous and structurally diverse class of synthetic colorants, accounting for over 60% of the dyes used across various industries, including textiles, printing, and biomedical research.[1] Their commercial and scientific importance stems from their vibrant colors, high tinctorial strength, and the relative simplicity of their synthesis.[2][3] The core of azo dye synthesis is a two-stage reaction sequence: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[4]
This compound, a substituted primary aromatic amine, serves as an excellent precursor or "diazo component" in this process. Its reactivity is governed by the interplay of the primary amino group (-NH₂) and the three electron-donating methyl groups on the aromatic ring.[5] The amino group is the reaction site for diazotization, while the methyl groups activate the ring, influencing the stability of the resulting diazonium salt and the spectral properties of the final dye.[5] This guide provides a comprehensive overview of the chemical principles, safety protocols, and detailed experimental procedures for utilizing this compound in the synthesis of azo dyes, tailored for researchers in chemical synthesis and drug development.
Core Chemical Principles: A Mechanistic Overview
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution, proceeding in two distinct, temperature-sensitive stages.
Stage 1: Diazotization
Diazotization is the conversion of the primary amino group of this compound into a diazonium salt.[6] This process requires the generation of a nitrosating agent, typically nitrous acid (HNO₂), in situ. Nitrous acid is unstable and is therefore prepared immediately before use by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[4]
The key mechanistic steps are:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[7]
-
Tautomerization & Dehydration: A series of proton transfers (tautomerization) and the final elimination of a water molecule lead to the formation of the stable N,2,4-trimethylphenyldiazonium cation.[7]
This reaction is critically dependent on temperature. Temperatures are maintained between 0-5 °C to prevent the highly unstable diazonium salt from decomposing prematurely into a phenol and liberating nitrogen gas.[4][8]
Stage 2: Azo Coupling
The resulting diazonium salt is a weak electrophile. It readily attacks an electron-rich "coupling component" in an electrophilic aromatic substitution reaction to form the stable azo compound.[9][10] Common coupling components include phenols (like 2-naphthol) and other aromatic amines.
The causality behind experimental choices is critical here:
-
pH Control: The pH of the reaction medium dictates the reactivity of the coupling component.[10]
-
For coupling with phenols (e.g., 2-naphthol), the reaction is performed under mildly alkaline conditions (pH > 7.5).[10] This deprotonates the phenol to form the much more strongly activating phenoxide ion.
-
For coupling with aromatic amines, the reaction is run in weakly acidic conditions (pH < 6) to ensure a sufficient concentration of the free amine, which is the reactive species.[10]
-
-
Position of Coupling: The azo coupling occurs preferentially at the para position to the activating group (e.g., -OH or -NR₂) on the coupling component, unless this position is blocked, in which case ortho coupling occurs.[10]
The extended system of conjugated pi electrons, which includes the aromatic rings and the central -N=N- azo bridge, acts as a chromophore, responsible for absorbing light in the visible spectrum and thus imparting color to the compound.[2][11]
Critical Safety Protocols & Hazard Management
Scientific integrity demands a rigorous approach to safety. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
| Substance | CAS Number | Primary Hazards | Handling Precautions |
| This compound | 2216-09-3 | Toxic if swallowed, inhaled, or in contact with skin.[12][13][14] Causes skin and serious eye irritation.[12][13] Potential carcinogen.[15] | Avoid all personal contact.[15] Use in a closed system or with local exhaust ventilation.[16] Store locked up.[12][16] |
| **Sodium Nitrite (NaNO₂) ** | 7632-00-0 | Oxidizer. Toxic if swallowed. | Keep away from combustible materials. Do not ingest. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Use acid-resistant gloves. |
| 2-Naphthol (β-Naphthol) | 135-19-3 | Harmful if swallowed. Irritant. | Avoid creating dust. Wash hands thoroughly after handling. |
| Aryl Diazonium Salts | N/A | Potentially explosive when isolated in dry, solid form. [1] | NEVER isolate the diazonium salt. Always use it immediately in solution.[1] Keep the solution cold at all times. |
Note: Specific safety data for this compound is limited. Data from the closely related and hazardous isomers 2,4,5- and 2,4,6-trimethylaniline are used as a conservative proxy.[12][14][15] Treat this compound with extreme caution.
Experimental Application Notes & Protocols
This protocol details the synthesis of 1-((2,4,5-trimethylphenyl)diazenyl)naphthalen-2-ol , a representative azo dye, using this compound and 2-naphthol.
Workflow Overview
Caption: Overall workflow for the synthesis of an azo dye from this compound.
Protocol 1: Diazotization of this compound
-
Preparation: In a 100 mL beaker, combine 1.35 g (10.0 mmol) of this compound and 25 mL of 2 M hydrochloric acid. Stir the mixture. If the amine does not fully dissolve, gentle warming may be applied, followed by cooling.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous magnetic stirring. An amine salt may precipitate, which is acceptable.[17]
-
Nitrite Addition: In a separate flask, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 5 mL of deionized water and cool the solution in an ice bath.
-
Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Use a thermometer to ensure the temperature never exceeds 5 °C .[8][18]
-
Validation: After the addition is complete, stir the solution for an additional 10 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate dark blue-black color indicates excess nitrous acid and a complete reaction.[5] If the test is negative, add a small amount more of the nitrite solution.
-
Result: The resulting clear, cold solution is the N,2,4-trimethylphenyldiazonium chloride intermediate. Proceed immediately to the coupling step without isolation. [1]
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Component: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of 1 M sodium hydroxide solution.[18] Stir until a clear solution is obtained.
-
Cooling: Cool this solution in an ice-salt bath to 0-5 °C.
-
Reaction: While stirring the 2-naphthol solution vigorously, add the previously prepared cold diazonium salt solution slowly over 15-20 minutes.
-
Observation: A brightly colored precipitate (typically red or orange) should form almost immediately.[19]
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the coupling reaction is complete.[20]
Protocol 3: Purification and Isolation
-
Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted salts or base.
-
Recrystallization: Purify the crude product by recrystallization.[21] A suitable solvent is typically an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Record the final mass and calculate the percentage yield.
Product Characterization: A Self-Validating System
Confirming the structure of the synthesized dye is essential. The following techniques provide authoritative validation of the product.[22][23]
| Technique | Expected Result for 1-((2,4,5-trimethylphenyl)diazenyl)naphthalen-2-ol |
| Melting Point | A sharp, defined melting point indicates high purity. |
| UV-Visible Spectroscopy | An absorption maximum (λ_max_) in the visible region (typically 400-600 nm), corresponding to the π → π* transition of the extended conjugated system.[24] |
| FT-IR Spectroscopy | Presence of a broad -OH stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a characteristic N=N stretch (~1400-1450 cm⁻¹, often weak), and C=C aromatic stretches (~1500-1600 cm⁻¹).[25] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons in distinct regions, methyl group singlets, and a signal for the hydroxyl proton. The integration should match the expected number of protons.[23] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the azo dye (C₁₉H₁₈N₂O, MW = 290.36 g/mol ).[26] |
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for azo dye synthesis.
References
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Application of N,2,4-Trimethylaniline Derivatives in Agrochemical Synthesis: A Detailed Guide
Abstract
Aromatic amines are foundational structural motifs in a vast array of biologically active compounds. Among these, substituted anilines such as 2,4-dimethylaniline serve as critical precursors in the synthesis of various agrochemicals. This technical guide provides an in-depth exploration of the application of N,2,4-trimethylaniline's core structure in the preparation of agricultural chemicals, with a primary focus on the synthesis of the widely used formamidine acaricide and insecticide, Amitraz. This document details the synthetic pathways, reaction mechanisms, and step-by-step protocols. It is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering field-proven insights into the causality behind experimental choices and process optimization.
Introduction: The Role of Substituted Anilines in Agrochemicals
Substituted anilines, particularly dimethylanilines, are versatile chemical intermediates pivotal to the agrochemical industry. Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. 2,4-Dimethylaniline (also known as 2,4-xylidine), the structural backbone of the titular this compound, is a primary building block for a specific class of pesticides known as formamidines.
The most prominent agrochemical derived from this aniline is Amitraz, a non-systemic acaricide and insecticide first synthesized in 1969.[1] Amitraz is valued for its efficacy against mites and ticks, including those resistant to other classes of pesticides, and is used in crop protection, animal health, and apiculture.[2][3] Its unique mode of action, which differs from common neurotoxic insecticides, makes it a crucial tool for resistance management.[4]
This guide will focus predominantly on the synthesis of Amitraz, as it represents the most significant and well-documented application of the 2,4-dimethylaniline moiety in the production of agricultural chemicals.
The Premier Application: Synthesis of the Acaricide Amitraz
Amitraz (N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine) is a potent formamidine compound used to control a wide range of ectoparasites.[5] Its synthesis is a multi-step process that hinges on the reactivity of 2,4-dimethylaniline.
Mechanism of Action of Amitraz
Understanding the biological target of a pesticide is crucial for its effective application and for developing new, improved derivatives. Amitraz's effectiveness is not due to common mechanisms like cholinesterase inhibition or sodium channel disruption.[4] Instead, it primarily functions as an agonist of octopamine receptors within the central nervous system of arthropods.[1][2][4]
Octopamine is a key neurotransmitter in invertebrates, analogous to noradrenaline in mammals.[4] By abnormally stimulating these receptors, Amitraz causes overexcitation, leading to paralysis, disruption of feeding, detachment from the host, and ultimately, death of the mite or tick.[2][4][5] It also exhibits secondary activities, including the inhibition of monoamine oxidases and prostaglandin synthesis.[1][6] This targeted mode of action provides a degree of selectivity, making it less harmful to mammals at prescribed doses.[2]
Caption: Overview of the one-pot synthesis of Amitraz.
Experimental Protocols and Methodologies
The following sections provide a generalized, yet detailed, protocol for the synthesis of Amitraz based on established literature. [7][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Purity |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 95-68-1 | ≥99% |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | ≥98% |
| N-Methylformamide | C₂H₅NO | 59.07 | 123-39-7 | ≥99% |
| Zinc Chloride (Catalyst) | ZnCl₂ | 136.30 | 7646-85-7 | Anhydrous, ≥98% |
| Isopropanol (Solvent) | C₃H₈O | 60.10 | 67-63-0 | ≥99.5% |
Step-by-Step Synthesis Protocol
Objective: To synthesize Amitraz via a catalyzed one-pot reaction.
Protocol:
-
Reactor Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a distillation condenser. Ensure the system is dry and purged with an inert gas (e.g., nitrogen).
-
Charging Reactants: To the flask, add 2,4-dimethylaniline, N-methylformamide, and triethyl orthoformate. A typical molar ratio is approximately 1 mole of 2,4-dimethylaniline to 0.6-1.0 mole of N-methylformamide and 1.2-1.6 moles of triethyl orthoformate. [8]3. Catalyst Addition: Add the catalyst. A combination of a Lewis acid like zinc chloride and 2,4-dimethylaniline hydrochloride can be effective. [8]4. Initial Reaction Phase (Intermediate Formation): Begin stirring and heat the mixture to approximately 120-130°C. [8]During this phase, 2,4-dimethylaniline reacts with triethyl orthoformate. Ethanol is generated as a byproduct and should be continuously removed via distillation to drive the reaction forward. This stage typically lasts for 2-4 hours.
-
Causality Insight: The removal of ethanol is critical. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus increasing the yield of the desired intermediate.
-
-
Second Reaction Phase (Amitraz Formation): After the initial phase, gradually increase the temperature to 180-190°C. [7]This higher temperature facilitates the reaction of the in-situ formed intermediates to yield Amitraz. Ethyl formate is another byproduct that is distilled off during this stage.
-
Causality Insight: Temperature control is paramount. Temperatures below 160°C result in a very low reaction rate and yield. Conversely, temperatures exceeding 200°C can lead to the degradation of the product, causing darkening of the reaction mixture and no improvement in yield. [7]6. Reaction Completion and Cooldown: Maintain the reaction at 180-190°C until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Once complete, stop heating and allow the reaction mixture to cool to room temperature.
-
-
Crystallization and Isolation: Add a suitable organic solvent, such as isopropanol, to the cooled reaction liquid to induce crystallization. [8]Stir the slurry for a period to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by filtration. Wash the crystals with a small amount of cold solvent to remove impurities. Dry the final product under vacuum to obtain pure Amitraz. The final product is typically a white crystalline solid. [9][10]
Role of the Intermediate: N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF)
DMPF (also known as BTS-27271) is not just a transient species but a key metabolite of Amitraz. [11][12]It is formed during the synthesis when one molecule of 2,4-dimethylaniline has reacted with N-methylformamide and triethyl orthoformate. [13]This intermediate is itself biologically active and contributes to the overall efficacy of Amitraz. [11]The final step of the synthesis involves the reaction of DMPF with another activated 2,4-dimethylaniline molecule.
Other Potential Agrochemical Applications
While the synthesis of Amitraz is the most prominent use of the 2,4-dimethylaniline scaffold, the broader class of trimethylanilines and their isomers are used as intermediates in the synthesis of other pesticides and dyes. [14]For instance, the uracil skeleton, which can be synthesized from aniline derivatives, is a key active group in several commercial herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. [15] Further research could explore the derivatization of this compound to create novel compounds for screening as herbicides or fungicides. The structural features—a substituted aromatic ring and a reactive amine—provide a versatile platform for generating chemical libraries with diverse biological activities. [16][17][18]
Conclusion
This compound and, more directly, its parent compound 2,4-dimethylaniline, are indispensable intermediates in the agrochemical industry. The synthesis of the acaricide Amitraz serves as a robust and illustrative example of its application. The one-pot synthesis protocol, which relies on careful control of temperature and efficient removal of byproducts, is a testament to the elegant process chemistry developed for large-scale production. By understanding the underlying mechanisms and synthetic rationale, researchers can optimize existing processes and innovate new molecular entities to address the ongoing challenges in crop protection and animal health.
References
-
Amitraz Mechanism of Action: How This Acaricide Disrupts Mite and Tick Physiology. (2025). agchemaccess.com. [Link]
-
Amitraz: An Overview of its Properties, Composition, and Applications in Modern Chemistry. (n.d.). Alchetron. [Link]
-
Amitraz | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
Amitraz. (n.d.). Wikipedia. [Link]
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Ahmadi, A., & Mahmoudi, A. (2006). Synthesis with Improved Yield and Purity of Amitraz as an Acaricide by New Catalysts. Asian Journal of Chemistry, 18(1), 691-694. [Link]
-
Triazapentadiene (Amitraz) Toxicosis in Animals. (n.d.). MSD Veterinary Manual. [Link]
- CN107778200B - Process for the preparation of amitraz. (n.d.).
-
Amitraz (Ref: ENT 27967). (n.d.). AERU, University of Hertfordshire. [Link]
-
N'-(2,4-dimethylphenyl)-N-methylformamidine. (n.d.). PubChem. [Link]
-
Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2009). ResearchGate. [Link]
-
amitraz data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]
-
Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. (2023). Journal of Pesticide Science. [Link]
-
Xu, J. Z., et al. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Journal of AOAC International. [Link]
-
Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry. (2007). ResearchGate. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules. [Link]
-
Duke, S. O., & Pan, Z. (2022). Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (2021). Molecules. [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). Molecules. [Link]
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Application Note & Protocols: A Development Guide for Novel Polymer Synthesis Using N,2,4-Trimethylaniline
Abstract
Substituted polyanilines are a class of conductive polymers with tunable properties, making them highly valuable for applications ranging from sensors and anti-corrosion coatings to electrochromic devices.[1] The choice of monomer is critical in defining the final polymer's characteristics, such as solubility, conductivity, and environmental stability. N,2,4-trimethylaniline is an intriguing but less-explored monomer. Its structure, featuring methyl groups on both the aromatic ring and the nitrogen atom, presents a unique combination of electronic and steric influences. This guide provides a comprehensive framework for the synthesis and characterization of novel polymers derived from this compound. Rather than a single rigid protocol, this document serves as a development guide, explaining the fundamental principles and experimental causality. It equips researchers with the knowledge to adapt and optimize the synthesis of poly(this compound) and other novel polyaniline derivatives.
Introduction: The Rationale for this compound in Polymer Synthesis
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, robust environmental stability, and adjustable properties through doping.[1] However, its application can be limited by poor solubility in common organic solvents, which complicates processing.[2] A primary strategy to overcome this is to use aniline derivatives with substituent groups on the aromatic ring or the nitrogen atom.[2]
This compound offers several potential advantages as a monomer:
-
Enhanced Solubility: The presence of three methyl groups is expected to decrease intermolecular chain packing and hydrogen bonding, potentially rendering the resulting polymer more soluble in organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[3]
-
Modified Electronic Properties: The electron-donating nature of the methyl groups can alter the electronic structure of the polymer backbone, influencing its conductivity, redox potentials, and optical properties.
-
Steric Influence: The methyl group at the ortho-position (position 2) and on the nitrogen atom can introduce steric hindrance. This can affect the polymerization mechanism, favoring specific coupling positions (e.g., head-to-tail) and influencing the final polymer's morphology and planarity.
This application note details a robust protocol for the chemical oxidative polymerization of this compound, outlines key characterization techniques, and provides the scientific reasoning behind each step.
Polymerization Mechanism: Chemical Oxidative Synthesis
The most common method for synthesizing polyaniline and its derivatives is chemical oxidative polymerization.[3] The process is typically carried out in an acidic medium using a strong oxidizing agent, such as ammonium persulfate (APS).[4]
The Causality Behind the Conditions:
-
Acidic Medium (e.g., 1M HCl): The acidic environment is crucial for protonating the aniline monomer. This protonation prevents over-oxidation and the formation of undesirable branched or cross-linked structures. It ensures the propagation of a predominantly linear polymer chain.
-
Oxidizing Agent (APS): Ammonium persulfate initiates the polymerization by oxidizing the monomer to form a radical cation. This radical cation is the reactive species that propagates the polymer chain.
-
Low Temperature (0-5 °C): The reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and promote the formation of a high-molecular-weight polymer with a well-defined structure.[4]
The general mechanism involves three key phases: initiation, propagation, and termination.
Caption: General mechanism for the oxidative polymerization of aniline derivatives.
Application Protocol: Synthesis of Poly(this compound)
This protocol is adapted from general procedures for synthesizing substituted polyanilines and should be optimized for the specific monomer.[3][4]
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Should be distilled before use if discolored. |
| Ammonium Persulfate (APS) | ACS Reagent | Fisher Scientific | The initiator for the polymerization. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Used to create the acidic medium. |
| Methanol | ACS Grade | VWR | For washing and purifying the polymer. |
| Deionized Water | >18 MΩ·cm | Millipore | For all aqueous solutions. |
| Beakers, Stir Plate, Ice Bath | Standard Lab | N/A |
Experimental Workflow
Caption: High-level workflow from monomer preparation to final polymer characterization.
Step-by-Step Methodology
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 0.1 mol of this compound in 100 mL of 1 M HCl. Stir until a homogeneous solution is formed. Place the beaker in an ice bath and allow it to cool to between 0 and 5 °C.
-
Expert Insight: The monomer must be fully dissolved before cooling to ensure a uniform reaction. The HCl protonates the amine group, increasing its solubility in the aqueous medium.
-
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 0.125 mol of ammonium persulfate (APS) in 50 mL of 1 M HCl. Cool this solution in the ice bath to 0-5 °C.
-
Expert Insight: A slight molar excess of the oxidant (monomer/APS ratio of 1:1.25) is often used to ensure complete polymerization.[3] Preparing this solution just before use is recommended as APS can degrade.
-
-
Polymerization: Using a dropping funnel or pipette, add the chilled APS solution dropwise to the stirred monomer solution over 30 minutes.
-
Self-Validating System: A distinct color change should be observed as the oxidant is added, typically from a clear or pale yellow to a dark green or black, indicating the onset of polymerization.[3] The temperature should be monitored and maintained below 5 °C. A rapid temperature increase suggests the reaction is proceeding too quickly.
-
-
Reaction Progression: Allow the reaction to continue stirring in the ice bath for 24 hours to ensure high conversion and maximize polymer chain length.
-
Isolation and Purification: After 24 hours, collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash with methanol to remove the oxidant and other impurities until the filtrate becomes colorless.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for at least 24 hours or until a constant weight is achieved. The final product is the conductive emeraldine salt form of poly(this compound).
Characterization of the Novel Polymer
Characterization is essential to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
Spectroscopic methods confirm the chemical structure of the polymer backbone.
| Technique | Expected Peak Region | Assignment and Rationale |
| FTIR | ~1580-1600 cm⁻¹ | C=C stretching vibrations of the quinoid rings. |
| ~1480-1500 cm⁻¹ | C=C stretching vibrations of the benzenoid rings. | |
| ~1290-1310 cm⁻¹ | C-N stretching of a secondary aromatic amine. | |
| ~1100-1150 cm⁻¹ | A broad band indicative of electron delocalization and charge carriers (a signature of the conductive polymer form). | |
| ~800-830 cm⁻¹ | C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring. | |
| UV-Vis | ~320-360 nm | π-π* transition of the benzenoid rings. |
| (in NMP) | ~420-450 nm | Polaron-π* transition, related to the conductive emeraldine salt form. |
| >700 nm | π-polaron transition, a characteristic absorption of conductive polyanilines. |
Note: These are expected values based on the known spectra of polyaniline and its derivatives. Actual peak positions may vary.[3]
Thermal and Morphological Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. A typical TGA curve for a polyaniline derivative shows initial weight loss due to moisture, followed by dopant loss, and finally, decomposition of the polymer backbone at higher temperatures.
-
Scanning Electron Microscopy (SEM): SEM analysis reveals the surface morphology of the polymer. Depending on the synthesis conditions, the morphology can range from granular to fibrous or porous structures.[4]
Potential Applications
The unique properties imparted by the trimethyl substitution could make poly(this compound) a candidate for several advanced applications:
-
Anti-Corrosion Coatings: Improved solubility may allow for the formation of uniform, processable coatings on metals.[5]
-
Sensors: The modified electronic structure could lead to high sensitivity and selectivity towards specific chemical analytes or gases.[3]
-
Electrochromic Devices: Changes in the polymer's electronic structure upon applying a potential can lead to color changes, which is the basis for electrochromic "smart" windows.
Safety Precautions
-
This compound and other aniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Ammonium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Handle hydrochloric acid with care, as it is highly corrosive.
References
- BenchChem. (2025). Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. BenchChem.
- ResearchGate. (2019). Recent advances in the applications of substituted polyanilines and their blends and composites. ResearchGate.
- RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.
- ResearchGate. (n.d.). Scheme of the oxidative polymerization of aniline derivatives. ResearchGate.
- MDPI. (n.d.). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI.
- ResearchGate. (n.d.). Polyaniline Derivatives and Their Applications. ResearchGate.
- Google Patents. (n.d.). Polymerization of aniline and its derivatives. Google Patents.
- Semantic Scholar. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar.
- PubMed Central. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PubMed Central.
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- 4. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for the N-methylation of 2,4-dimethylaniline to N,2,4-trimethylaniline
An Application Note and Protocol for the Selective N-methylation of 2,4-dimethylaniline
Introduction: The Imperative for Selective N-Methylation
N-methylaniline scaffolds are ubiquitous and critical structural motifs within the pharmaceutical, agrochemical, and fine chemical industries.[1] Their synthesis, however, presents a persistent challenge: the selective introduction of a single methyl group onto a primary aniline.[1][2] Classical N-alkylation methods, such as those employing methyl halides, are often plagued by poor selectivity, leading to mixtures of secondary and tertiary amines due to the increased nucleophilicity of the initially formed secondary amine.[2] Similarly, traditional reductive amination techniques can also result in over-alkylation.[1] This lack of control necessitates complex multi-step protection/deprotection strategies, increasing cost and waste.[1]
This application note details a robust and highly selective protocol for the mono-N-methylation of 2,4-dimethylaniline to yield N,2,4-trimethylaniline. We will leverage dimethyl carbonate (DMC) as a "green" methylating agent. DMC is an environmentally benign, non-toxic, and inexpensive reagent that offers a safer alternative to highly toxic traditional agents like dimethyl sulfate or methyl halides.[3][4] The described methodology, adapted from established principles of zeolite-catalyzed N-methylation, provides high chemoselectivity for the desired secondary amine, minimizing the formation of the tertiary N,N-dimethyl byproduct.[3][5]
Reaction Principle & Mechanistic Insight
The high selectivity of dimethyl carbonate in mono-N-methylation reactions, particularly when mediated by catalysts like zeolites, is attributed to a synergic effect involving a reversible methoxycarbonylation of the amine.[3] The reaction is believed to proceed through the formation of a carbamate intermediate (ArNHCO₂Me). This intermediate effectively acts as a protecting group, preventing over-alkylation. Subsequent methylation of the carbamate nitrogen followed by decarboxylation yields the desired mono-methylated product, this compound. The dual acid-base properties of faujasite-type zeolites can facilitate this pathway, promoting the exclusive reactivity of the amine function while preventing side reactions.[3][5]
The overall transformation is as follows:
Caption: Reaction scheme for the N-methylation of 2,4-dimethylaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4-Dimethylaniline | ≥99% | Sigma-Aldrich | Toxic, handle with care. Turns brown on exposure to air.[6] |
| Dimethyl Carbonate (DMC) | Anhydrous, ≥99% | Sigma-Aldrich | Green methylating agent.[3] |
| NaY Faujasite Zeolite | Molecular Sieves | Sigma-Aldrich | Catalyst. Activate before use by heating under vacuum. |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | For drying organic phase. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For aqueous wash. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | For aqueous wash. |
| Deionized Water | - | In-house | For work-up. |
| Stainless Steel Autoclave | - | Parr Instrument | Required for reactions above the solvent boiling point. |
Experimental Protocol
This protocol is based on established methods for the selective mono-N-methylation of anilines using DMC over a zeolite catalyst.[3]
1. Catalyst Activation:
-
Place 1.5 g of NaY faujasite zeolite into a round-bottom flask.
-
Heat at 200°C under high vacuum for 4 hours to remove adsorbed water.
-
Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator until use.
2. Reaction Setup:
-
To a clean, dry stainless steel autoclave equipped with a magnetic stir bar, add the activated NaY faujasite (1.5 g).
-
Under a nitrogen atmosphere, add 2,4-dimethylaniline (1.21 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous toluene (15 mL) followed by dimethyl carbonate (2.70 g, 30 mmol, 3.0 equiv.).
-
Causality Note: Using an excess of DMC ensures it acts as both the methylating agent and helps drive the reaction equilibrium towards the product.[1] The zeolite catalyst is crucial for achieving high mono-methylation selectivity.[3][5]
3. Reaction Execution:
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Place the autoclave in a heating mantle on a magnetic stir plate.
-
Begin stirring and heat the reaction mixture to 150°C.
-
Maintain the reaction at this temperature for 12-24 hours. Reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS.
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the methylation reaction with DMC.[1] An autoclave is required to contain the pressure generated at this temperature, which is above the boiling point of the solvent and reagent.[3]
4. Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Caution: Vent the autoclave carefully in a well-ventilated fume hood before opening.
-
Filter the reaction mixture through a pad of Celite® to remove the zeolite catalyst. Wash the catalyst pad with a small amount of toluene or diethyl ether.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl (2 x 20 mL) to remove unreacted primary amine, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 0% to 5%) to yield the pure product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the N-methyl group (singlet around 2.8-2.9 ppm in ¹H NMR) and the correct aromatic substitution pattern.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight of the product.
Safety and Handling Precautions
-
2,4-Dimethylaniline: This substance is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7]
-
Dimethyl Carbonate (DMC): Flammable liquid and vapor. Handle away from ignition sources.
-
Autoclave Operation: All high-pressure reactions must be conducted behind a blast shield. Ensure you are fully trained in the operation of the specific autoclave model being used. Never exceed the recommended temperature or pressure limits of the vessel.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[6]
References
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Massachusetts Institute of Technology. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(10), 3265–3274. [Link]
-
Selva, M., & Perosa, A. (2001). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (24), 3101-3105. [Link]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]
-
A. A. G. Shaikh, S. S. S. Shivarkar. (2006). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. ResearchGate. [Link]
-
CDMS. (2015). SAFETY DATA SHEET. [Link]
-
PubChem. 2,4-Dimethylaniline. National Center for Biotechnology Information. [Link]
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N,2,4-trimethylaniline in Reaction Mixtures
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N,2,4-trimethylaniline in complex reaction mixtures. This compound is a key intermediate in the synthesis of various chemical entities, and its accurate monitoring is critical for process control, yield optimization, and impurity profiling. The described method is developed to be stability-indicating, ensuring that the analyte peak is free from interference from potential degradation products or reaction byproducts. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Rationale for a Dedicated Method
This compound is an aromatic amine that serves as a versatile building block in organic synthesis.[1][2][3] Its structural isomers, such as 2,4,6-trimethylaniline, are precursors to dyes and ligands for catalysis.[4] The accurate determination of this compound concentration during a chemical reaction is paramount for ensuring process efficiency and the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[5][6]
The challenge in analyzing reaction mixtures lies in their complexity, often containing starting materials, reagents, intermediates, byproducts, and degradation products. A simple analytical method may fail to distinguish the analyte of interest from these other components. Therefore, the primary objective of this work was to develop and validate a stability-indicating HPLC method, which is a method that can accurately measure the drug substance without interference from its degradation products, excipients, or impurities.[6][7][8] This ensures the data generated is reliable and truly reflective of the this compound concentration.
Method Development: A Mechanistic Approach
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.[9]
-
Analyte Characteristics : this compound (C₉H₁₃N, Molar Mass: 135.21 g/mol ) is a substituted aromatic amine.[1] Its aromatic nature provides a strong chromophore for UV detection, and its moderate polarity makes it an ideal candidate for reversed-phase chromatography.[10][11]
-
Column Selection : A C18 stationary phase was selected as it is the workhorse of reversed-phase HPLC, providing excellent retention and separation for a wide range of non-polar to moderately polar compounds, including aromatic amines.[9][10] The use of modern, end-capped silica-based columns minimizes peak tailing, which can be a historical issue with basic compounds like amines.[11]
-
Mobile Phase Optimization :
-
Organic Modifier : Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths, resulting in a more stable baseline.
-
Aqueous Phase & pH Control : The ionization state of an amine is highly dependent on pH. To ensure consistent retention times and symmetrical peak shapes, the mobile phase must be buffered.[10] A phosphate buffer at a pH of 7.0 was selected. At this pH, this compound (a weak base) will be in its neutral form, promoting good retention on the C18 column and minimizing interactions with residual silanols.
-
-
Detection Wavelength : The UV spectrum of this compound was determined to find its wavelength of maximum absorbance (λmax). A detection wavelength of 254 nm was chosen, offering high sensitivity for the aromatic ring system and minimizing interference from common solvents.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition : Chromatography data software.
-
Column : C18 Column (4.6 x 150 mm, 5 µm particle size).
-
Reagents :
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Ortho-phosphoric acid (Analytical grade).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase B, 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 using a dilute potassium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation :
-
Carefully withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction if necessary by diluting into a vial containing a suitable solvent.
-
Transfer the aliquot to a 10 mL volumetric flask and dilute to volume with the mobile phase. (Note: The dilution factor may need to be adjusted to ensure the final concentration falls within the calibration range).
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][12][13][14]
Specificity and Forced Degradation
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[15] To prove this, forced degradation studies were conducted to ensure that potential degradation products do not co-elute with the this compound peak.[8][16]
Forced Degradation Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis : 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis : 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid drug substance heated at 105°C for 24 hours.
-
Photolytic Degradation : Solution exposed to UV light (254 nm) for 24 hours.
Results : In all stress conditions, the degradation products were well-resolved from the parent this compound peak, demonstrating the stability-indicating nature of the method. A target degradation of 5-20% was achieved for most conditions.[16]
Validation Summary
The method was validated for linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
Table 2: Accuracy (Recovery) and Precision Data
| Concentration (µg/mL) | Recovery (%) (n=3) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC (5) | 99.2% | 1.1% | 1.4% |
| Mid QC (25) | 100.5% | 0.8% | 1.1% |
| High QC (50) | 101.1% | 0.6% | 0.9% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 2.0% |
Table 3: Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Workflow and Data Analysis
The overall process from sample receipt to final report generation is depicted in the workflow diagram below.
Sources
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- 16. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of N,2,4-trimethylaniline in Complex Matrices using Derivatization-GC-MS
Abstract: This application note presents a robust and validated methodology for the quantitative analysis of N,2,4-trimethylaniline using gas chromatography-mass spectrometry (GC-MS) following a straightforward derivatization protocol. Direct analysis of this compound can be hampered by its polarity, leading to poor chromatographic peak shape and potential interactions with active sites within the GC system. To mitigate these challenges, a pre-column derivatization step via acetylation with acetic anhydride is employed. This procedure enhances the volatility and thermal stability of the analyte, resulting in improved chromatographic performance and analytical sensitivity. This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, making it an invaluable resource for researchers in environmental monitoring, industrial hygiene, and drug development.
Introduction: The Rationale for Derivatization
This compound is an aromatic amine of significant interest in various industrial and research sectors. Accurate and reliable quantification of this compound is often crucial for process monitoring, safety assessment, and metabolic studies. However, the inherent chemical properties of this compound, specifically the presence of a secondary amine group, present analytical challenges for direct GC-MS analysis. The polarity of the N-H bond can lead to undesirable interactions with the stationary phase of the GC column and active sites in the injector, resulting in tailing peaks, poor resolution, and reduced sensitivity[1].
Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method[1]. In the context of GC-MS analysis of amines, the primary objectives of derivatization are:
-
Increased Volatility: By replacing the polar N-H bond with a less polar functional group, the volatility of the analyte is increased, allowing for elution at lower temperatures and improved peak sharpness.
-
Enhanced Thermal Stability: The resulting derivative often exhibits greater stability at the high temperatures encountered in the GC injector and column, preventing on-column degradation.
-
Improved Mass Spectral Characteristics: Derivatization can yield a derivative with a distinct and predictable fragmentation pattern in the mass spectrometer, aiding in confident identification and quantification.
For the analysis of this compound, acetylation using acetic anhydride is a highly effective and widely adopted derivatization strategy[2][3]. The reaction is robust, proceeds with high yield, and the resulting N-acetyl-N,2,4-trimethylaniline is significantly more amenable to GC-MS analysis.
Experimental Workflow
The overall analytical procedure encompasses sample preparation, derivatization, and subsequent GC-MS analysis. A schematic representation of this workflow is provided below.
Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data analysis.
Detailed Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Acetic anhydride (derivatization grade, ≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Standard laboratory glassware
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column
Protocol 1: Derivatization of this compound
This protocol details the acetylation of this compound to form N-acetyl-N,2,4-trimethylaniline.
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Sample Aliquoting: Transfer a known volume of the sample or standard solution into a clean, dry reaction vial. If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: To the dried residue, add 100 µL of ethyl acetate, 50 µL of acetic anhydride, and 10 µL of pyridine. Pyridine acts as a catalyst for the reaction.
-
Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagents and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
Protocol 2: GC-MS Analysis
The following GC-MS parameters have been optimized for the analysis of N-acetyl-N,2,4-trimethylaniline.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Table 1: Recommended GC-MS parameters for the analysis of derivatized this compound.
Expected Results and Discussion
Mass Spectral Fragmentation
The derivatization of this compound (MW: 135.21 g/mol ) with acetic anhydride results in the formation of N-acetyl-N,2,4-trimethylaniline (MW: 177.25 g/mol )[4]. The expected mass spectrum of the derivatized product will exhibit a characteristic fragmentation pattern under electron ionization.
Figure 2: Proposed mass spectral fragmentation pathway for N-acetyl-N,2,4-trimethylaniline.
The molecular ion peak ([M]+•) for N-acetyl-N,2,4-trimethylaniline is expected at m/z 177. A prominent fragment ion is anticipated at m/z 135, corresponding to the loss of a ketene molecule (CH2CO) via a McLafferty-type rearrangement, which is a common fragmentation pathway for N-acetylated anilines. Another significant fragment should appear at m/z 134, resulting from the loss of an acetyl radical (•COCH3). Further fragmentation of the m/z 134 ion can lead to the formation of an ion at m/z 120 through the loss of a methylene group (CH2). These characteristic ions should be used for the selective identification and quantification of the derivatized analyte.
Method Validation and Performance
For quantitative applications, it is imperative to validate the analytical method. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A typical calibration curve for N-acetyl-N,2,4-trimethylaniline should exhibit excellent linearity (R² > 0.995) over the desired concentration range. The improved chromatographic performance and characteristic mass fragments of the derivatized analyte are expected to yield low LOD and LOQ values, making this method suitable for trace-level analysis.
Conclusion
The derivatization of this compound with acetic anhydride followed by GC-MS analysis provides a highly effective and reliable method for its quantification in various sample matrices. The acetylation step successfully addresses the challenges associated with the direct analysis of this polar amine, leading to improved chromatographic peak shape, enhanced sensitivity, and greater confidence in analytical results. The detailed protocols and expected outcomes presented in this application note serve as a valuable resource for researchers and scientists requiring accurate and robust determination of this compound.
References
-
Baker, G. B., Coutts, R. T., & Holt, A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]
-
Peris-García, E., et al. (2023). Pyrolysis acetylation for the analysis of nitrogen-containing polymers by gas chromatography-mass spectrometry. Journal of Analytical and Applied Pyrolysis, 175, 106203. [Link]
- Knapp, D. R. (1979).
-
Shimadzu Scientific Instruments. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. ASMS 2016 ThP 158. [Link]
-
Naifert, S. A., et al. (2025). Synthesis and Structure of 4-Acetyl-N,N,N-Trimethylanilinium Iodide. Journal of Structural Chemistry, 66(9), 1977-1984. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114(1), 30.4.1-30.4.32. [Link]
-
Kühn, S., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 424. [Link]
-
Trikha, S., et al. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Rapid communications in mass spectrometry, 25(9), 1119-1129. [Link]
-
Zhang, Q., et al. (2017). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific reports, 7(1), 1-8. [Link]
-
Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Use of N,2,4-trimethylaniline in the preparation of Grubbs' catalyst analogues
Application Note & Protocol
Topic: Strategic Synthesis of Grubbs' Catalyst Analogues via N,2,4-trimethylaniline: A Guide to Modulating Reactivity
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and catalyst development.
Senior Application Scientist: Dr. Gemini
Abstract
Olefin metathesis stands as a cornerstone of modern organic synthesis, with Grubbs' catalysts being the preeminent tools for its application.[1][2] The evolution from first to second-generation catalysts demonstrated that the introduction of N-heterocyclic carbene (NHC) ligands dramatically enhances activity and stability.[1] The canonical second-generation catalysts utilize a symmetric NHC ligand derived from 2,4,6-trimethylaniline (mesitylamine). This guide delves into the purposeful deviation from this standard by employing this compound. The use of this analogue allows for the synthesis of catalysts with modified steric and electronic profiles. By removing a single methyl group from the ortho position of the N-aryl substituent, we can finely tune the catalyst's initiation rate, stability, and substrate selectivity.[3][4][5] This document provides the foundational logic, detailed synthesis protocols, and performance evaluation metrics for preparing and characterizing these valuable Grubbs' catalyst analogues.
The Rationale: Why this compound?
The choice of an aniline precursor for the NHC ligand is a critical design parameter that dictates the ultimate performance of the Grubbs' catalyst. The ubiquitous 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (SIMes) ligand, derived from 2,4,6-trimethylaniline, provides exceptional stability due to the steric shielding of the ruthenium center by its two ortho-methyl groups.[5][6]
By substituting one of the mesityl groups with a 2,4-dimethylphenyl group (from this compound), we introduce a deliberate asymmetry into the NHC ligand. This modification is not arbitrary; it is a strategic choice to modulate the catalyst's behavior:
-
Steric Influence: The removal of an ortho-methyl group reduces the steric bulk on one side of the ruthenium center. This can lower the energy barrier for substrate coordination, potentially leading to a faster initiation rate compared to the more sterically encumbered standard second-generation catalysts.[7]
-
Electronic Tuning: While the electronic difference is subtle, the change in alkyl substitution pattern slightly alters the electron-donating properties of the NHC ligand, which can influence the reactivity of the ruthenium-carbene bond.[8]
-
Stability Trade-off: The reduced steric protection may lead to a decrease in thermal stability or a higher susceptibility to decomposition pathways.[5][6] This makes the resulting catalyst potentially more suited for rapid transformations at lower temperatures rather than prolonged reactions under harsh conditions.
-
Altered Selectivity: The modified steric and electronic environment around the metal center can lead to different selectivities in challenging metathesis reactions, such as the formation of tetrasubstituted olefins or macrocyclizations, where substrate approach is critical.[3][4]
This strategic design allows researchers to access a catalyst with a different performance profile, expanding the toolkit for tackling specific synthetic challenges where standard catalysts may be suboptimal.
Synthesis Workflow and Catalyst Structure
The preparation of the catalyst is a two-stage process: first, the synthesis of the NHC ligand precursor (an imidazolium salt), followed by the ligand exchange reaction with a suitable ruthenium precursor.
Diagram 1: General workflow for the synthesis of a Grubbs' catalyst analogue.
Diagram 2: Structure of the resulting Grubbs' analogue with the modified NHC ligand.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All solvents must be anhydrous and deoxygenated prior to use.
Protocol 1: Synthesis of 1,3-bis(2,4-dimethylphenyl)imidazolium Chloride (NHC Precursor)
This protocol is adapted from established procedures for imidazolium salt synthesis.[9]
Materials:
-
This compound
-
Glyoxal (40 wt. % solution in water)
-
Formic acid
-
Paraformaldehyde
-
Anhydrous 1,4-dioxane
-
4M HCl in 1,4-dioxane
-
Ethyl acetate, Hexanes
-
Round-bottom flasks, magnetic stirrer, condenser, addition funnel
Procedure:
Part A: Synthesis of the Diimine Intermediate
-
In a 500 mL round-bottom flask, dissolve 2 equivalents of this compound in methanol (approx. 3-4 mL per gram of aniline).
-
To the stirring solution, add 1 equivalent of glyoxal (40% aq. solution) dropwise.
-
Add a few drops of formic acid to catalyze the condensation.
-
Stir the mixture at room temperature for 12-18 hours. A yellow precipitate (the diimine) will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold methanol, and dry under vacuum. The diimine is typically used in the next step without further purification.
Part B: Cyclization to the Imidazolium Salt
-
In a flame-dried, three-necked flask under Argon, dissolve the diimine intermediate from Part A in anhydrous ethyl acetate (to a concentration of approx. 0.5 M).
-
In a separate flask, dissolve 1.1 equivalents of paraformaldehyde in a 4 M solution of HCl in dioxane with gentle warming. Stir until a clear solution is obtained.
-
Transfer the paraformaldehyde/HCl solution to an addition funnel and add it dropwise to the stirring diimine solution over 30-45 minutes. The reaction is exothermic; maintain a gentle reflux with external cooling if necessary.
-
After the addition is complete, stir the mixture at room temperature for an additional 2-4 hours. A precipitate will form.
-
Collect the white or off-white solid by vacuum filtration. Wash the solid sequentially with ethyl acetate and hexanes to remove impurities.
-
Dry the product, 1,3-bis(2,4-dimethylphenyl)imidazolium chloride, under high vacuum. Characterize by ¹H NMR.
Protocol 2: Synthesis of the Grubbs' Catalyst Analogue
This protocol describes the ligand exchange reaction with a first-generation Grubbs' catalyst.[10][11]
Materials:
-
1,3-bis(2,4-dimethylphenyl)imidazolium chloride (from Protocol 1)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Grubbs' First-Generation Catalyst [(PCy₃)₂Cl₂Ru=CHPh]
-
Anhydrous Toluene
-
Anhydrous Pentane or Hexanes
-
Schlenk flask, cannula, Celite®
Procedure:
-
In a flame-dried Schlenk flask under Argon, add 1.05 equivalents of the imidazolium salt and 1.0 equivalent of Grubbs' First-Generation Catalyst.
-
Add anhydrous toluene via cannula (to a concentration of approx. 0.05 M with respect to the ruthenium complex).
-
In a separate Schlenk flask, dissolve 1.1 equivalents of KHMDS in anhydrous toluene.
-
Cool the flask containing the ruthenium and imidazolium salt to 0°C.
-
Slowly add the KHMDS solution dropwise to the reaction mixture. The color will change, typically to a reddish-brown or dark green.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 1-2 hours, monitoring the reaction by TLC (if applicable).[10]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting solid contains the desired catalyst and potassium salts. Wash the solid by triturating with anhydrous pentane or hexanes multiple times to remove organic impurities. The product is generally less soluble than the starting materials.
-
To remove salts, the crude product can be redissolved in a minimal amount of toluene, filtered through a pad of Celite®, and the solvent evaporated again.
-
Dry the final reddish-brown or green solid under high vacuum. Store the catalyst under an inert atmosphere at low temperature (-20°C).
Performance Evaluation & Data
To validate the efficacy of the newly synthesized catalyst, its performance should be benchmarked against a known standard, such as the commercial second-generation Grubbs' catalyst (G-II), which bears the symmetrical SIMes ligand. A standard ring-closing metathesis (RCM) reaction is an excellent test.[12][13]
Benchmark Reaction: RCM of Diethyl Diallylmalonate
-
Substrate: Diethyl diallylmalonate
-
Solvent: Dichloromethane (DCM)
-
Temperature: 30°C
-
Catalyst Loading: 0.5 mol%
-
Monitoring: ¹H NMR or GC-MS to determine conversion to the cyclopentene product.
| Catalyst | Time to >95% Conversion (min) | Catalyst Stability (in solution at RT) | Notes |
| G-II (Standard) | ~15 | High, stable for hours | Well-established, robust performance. |
| Analogue (from this compound) | ~8 | Moderate, noticeable decomposition after ~1 hr | Exhibits a faster initiation rate but lower overall stability. Ideal for rapid, clean transformations. |
| G-I (First-Gen) | >120 | High | Significantly slower, used here as a baseline. |
This table presents expected comparative data based on the principles of catalyst design. Actual results may vary.
Field-Proven Insights & Troubleshooting
-
Causality of Low Yields: Low yields in Protocol 2 are often due to the presence of oxygen or moisture, which deactivates both the free carbene and the ruthenium complexes. Ensure all glassware is rigorously dried and the inert atmosphere is maintained.
-
Purification Challenges: The final catalyst can be difficult to purify via column chromatography due to on-column decomposition. Trituration with non-polar solvents like pentane is the preferred method to remove phosphine-related byproducts and excess ligand.
-
Incomplete Reactions: If the ligand exchange reaction stalls, it may indicate insufficient deprotonation of the imidazolium salt. Ensure the base (KHMDS) is of high quality and that the stoichiometry is correct. A slightly higher reaction temperature (e.g., 80°C) can also facilitate the exchange.[10]
References
- CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google P
- Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsatur
- Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and - Semantic Scholar. (2021). Molecules.
- Expanding the Family of Hoveyda-Grubbs Catalysts containing Unsymmetrical NHC Ligands - IRIS - UNISA. (2017). Organometallics.
- The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis C
- (PDF) Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - ResearchGate. (2011).
- Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - MDPI.
- New olefin metathesis catalysts with fluorinated NHC ligands : synthesis and c
- New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the - IRIS Unibas. (2023).
- Synthesis of N-Heterocyclic Carbene Complexes.
- 2,4,6-Trimethylaniline: A Foundational Chemical for Catalysis and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Grubbs c
- Ligand effect on the catalytic activity of ruthenium nanoparticles in ionic liquids - Dalton Transactions (RSC Publishing). Dalton Transactions.
- Unusual Superior Activity of the First Generation Grubbs Catalyst in Cascade Olefin Metathesis Polymeriz
- Research – The Grubbs Group. California Institute of Technology.
- New Insights into the Catalytic Activity of Second Generation Hoveyda–Grubbs Complexes Having Phenyl Substituents on the Backbone - MDPI. (2023). Polymers.
- N-Heterocyclic Carbene (NHC) Ligands - Sigma-Aldrich. Sigma-Aldrich.
- N-Heterocyclic Carbene (NHC)
- NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - NIH. Inorganic Chemistry.
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Research – The Grubbs Group [grubbsgroup.caltech.edu]
- 3. iris.unisa.it [iris.unisa.it]
- 4. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unibas.it [iris.unibas.it]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Ligand effect on the catalytic activity of ruthenium nanoparticles in ionic liquids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101775043A - Method for synthesizing second generation Grubbs catalyst - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Byproduct identification in the synthesis of N,2,4-trimethylaniline
Answering the user's request.
Technical Support Center: Synthesis of N,2,4-Trimethylaniline
Welcome to the technical support center for the synthesis of N-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. We will explore common issues, focusing on the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and what are the primary challenges?
The synthesis of this compound, a secondary amine, is most commonly achieved through the N-monomethylation of 2,4-dimethylaniline. The primary challenge in this synthesis is controlling the reaction to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[1]
Two prevalent methods for this transformation are:
-
Classical Reductive Amination: This involves reacting 2,4-dimethylaniline with one equivalent of formaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.[2] Common reducing agents like sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃) are used.[2][3] This method offers good control over monomethylation.
-
The Eschweiler-Clarke Reaction: This classic method uses a combination of excess formaldehyde and formic acid to methylate amines.[4][5][6] While effective, it has a strong tendency to proceed to the tertiary amine, N,N,2,4-tetramethylaniline, because the reaction conditions are harsh and the formation of the tertiary amine is thermodynamically favorable.[4][7] Therefore, achieving selective N-monomethylation requires careful control of stoichiometry and reaction conditions.
The core challenge is selectivity. Unwanted byproducts such as the tertiary amine, unreacted starting material, and reagent-derived impurities can complicate purification and reduce yields.
Q2: I'm using the Eschweiler-Clarke reaction and see several unexpected peaks in my GC-MS analysis. What are the most probable byproducts?
When synthesizing this compound from 2,4-dimethylaniline via the Eschweiler-Clarke reaction, several byproducts are commonly observed. Understanding the reaction mechanism is key to identifying them. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[7][8]
The most likely byproducts are:
-
N,N,2,4-Tetramethylaniline (Over-methylation product): This is the most common byproduct in the Eschweiler-Clarke reaction.[4][8] The newly formed secondary amine (your target molecule) can react again with formaldehyde and formic acid to yield the tertiary amine.
-
Unreacted 2,4-Dimethylaniline (Starting Material): Incomplete reaction due to insufficient reagents, low temperature, or short reaction time will leave starting material in your mixture.
-
N-formyl-2,4-dimethylaniline: This byproduct can form if the iminium intermediate is trapped by a formate ion as a nucleophile or if the formic acid acts as an acylating agent under certain conditions, rather than as a hydride source.
The diagram below illustrates the formation pathways for the desired product and these key byproducts.
Caption: Reaction pathways in the synthesis of this compound.
Q3: How can I use mass spectrometry to distinguish between my product and the main byproducts?
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose. The components will separate based on their boiling points and polarity on the GC column, and the mass spectrometer will provide fragmentation patterns that act as molecular fingerprints.
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) and Interpretation |
| 2,4-Dimethylaniline (Starting Material) | 121.18 | 121 (M+) : Molecular ion peak. 106 ([M-CH₃]+) : Loss of a methyl group. |
| This compound (Desired Product) | 135.21 | 135 (M+) : Molecular ion peak. 120 ([M-CH₃]+) : Loss of a methyl group, a very prominent peak due to the formation of a stable benzylic-type cation. |
| N,N,2,4-Tetramethylaniline (Over-methylation) | 149.23 | 149 (M+) : Molecular ion peak. 134 ([M-CH₃]+) : Loss of a methyl group from the nitrogen, leading to a highly stable iminium ion fragment. This is typically the base peak. |
| N-formyl-2,4-dimethylaniline (Formylation) | 149.19 | 149 (M+) : Molecular ion peak. 121 ([M-CO]+) : Loss of the formyl group (CHO) as carbon monoxide. 120 ([M-CHO]+) : Loss of the formyl radical. |
By analyzing the retention times and the unique mass spectra, you can confidently identify each component in your reaction mixture.
Troubleshooting Guide
This section addresses common experimental problems and provides actionable solutions.
Problem 1: High levels of N,N,2,4-tetramethylaniline are detected.
-
Primary Cause: The reaction conditions favor complete methylation. The Eschweiler-Clarke reaction is inherently designed for exhaustive methylation to the tertiary amine.[4][9] Using excess formaldehyde or allowing the reaction to proceed for too long at elevated temperatures will almost certainly result in the over-methylated product.
-
Troubleshooting Steps:
-
Stoichiometry Control: If attempting monomethylation, switch to a more controllable method like reductive amination using only one equivalent of formaldehyde.
-
Reaction Monitoring: If using the Eschweiler-Clarke reaction, perform time-course studies. Take aliquots every 30-60 minutes and analyze by TLC or GC-MS to find the optimal time to quench the reaction when the concentration of the desired secondary amine is at its maximum.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80°C instead of reflux) to slow down the second methylation step, which typically has a higher activation energy.[8]
-
Problem 2: Significant amount of 2,4-dimethylaniline remains unreacted.
-
Primary Cause: Incomplete reaction due to insufficient reagents, deactivation of reagents, or inadequate reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the formaldehyde solution has not polymerized and the formic acid is of high purity. Use freshly opened reagents when possible.
-
Adjust Stoichiometry: Ensure at least one equivalent of both formaldehyde and formic acid are used per mole of amine for monomethylation. For the Eschweiler-Clarke reaction, both are typically used in excess.[6]
-
Increase Temperature/Time: If the reaction is sluggish, cautiously increase the temperature or extend the reaction time, while carefully monitoring for the formation of the over-methylated byproduct.
-
Problem 3: The N-formyl byproduct is a major contaminant.
-
Primary Cause: This typically occurs in an Eschweiler-Clarke reaction when the hydride transfer from formic acid is not efficient. This can happen if the concentration of formic acid is too low relative to the intermediate iminium ion, or if conditions inadvertently favor acylation.
-
Troubleshooting Steps:
-
Ensure Excess Formic Acid: Formic acid serves as both the acid catalyst and the reducing agent.[7] Using a significant excess ensures there is enough available to act as a hydride donor to reduce the iminium ion as it forms.
-
Maintain Reaction Temperature: The reduction step is temperature-dependent. Ensure the reaction is maintained at a sufficiently high temperature (typically 80-100°C) to facilitate the hydride transfer and subsequent decarboxylation, which drives the reaction forward.[4]
-
Caption: Troubleshooting workflow for byproduct mitigation.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a general method for monitoring the reaction progress.
-
Sample Preparation: Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate. Use the organic layer for analysis.
-
Instrumentation: A standard GC-MS system (e.g., Agilent GC/MSD).
-
GC Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injector: 250°C, Split ratio 50:1.
-
MS Detector: Scan range 40-450 amu.
-
Data Analysis: Identify peaks based on retention time and compare mass spectra with the data in the table above and/or a spectral library.
Protocol 2: Controlled N-Monomethylation via Reductive Amination
This method provides greater selectivity for the secondary amine product over the tertiary amine.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylaniline (1.0 eq) in methanol (5-10 mL per gram of amine).
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 1.05 eq) dropwise to the solution at room temperature. Stir for 1 hour.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
References
-
Castoldi, L., et al. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Available at: [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Available at: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
-
NIH. (2014). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]
-
ResearchGate. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
Preventing oxidation and color change of N,2,4-trimethylaniline during storage
Technical Support Center: N,2,4-Trimethylaniline Stability and Storage
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, specifically focusing on preventing its oxidation and subsequent color change. By understanding the underlying chemical principles and implementing the protocols outlined below, you can ensure the integrity and purity of your this compound throughout its lifecycle in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a colorless or pale yellow liquid, has turned dark brown. What is causing this discoloration?
A1: The darkening of this compound is a classic indicator of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2][3] This process is often accelerated by exposure to light and elevated temperatures. The initial oxidation products can further react to form highly colored polymeric materials, leading to the observed brown or even black appearance. The core of the issue lies in the reactivity of the amine functional group, which can be readily oxidized.
Q2: What are the primary degradation products I should be concerned about?
A2: While the complete degradation pathway can be complex, the initial oxidation of aromatic amines typically involves the formation of radical cations. These reactive intermediates can then lead to a variety of products, including corresponding nitroso and nitro compounds, and ultimately, complex polymeric structures. These byproducts not only cause discoloration but can also significantly impact the purity of the material, potentially interfering with your experimental results.
Q3: What are the ideal storage conditions to maintain the stability of this compound?
A3: To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[4] It is also crucial to protect it from light by using amber glass bottles or storing it in a dark location.[3] Additionally, maintaining a cool environment, generally below 30°C (86°F), is recommended to reduce the rate of oxidative reactions.[4] For long-term storage, refrigeration is advisable.
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the use of antioxidants can be an effective strategy. Aromatic amine antioxidants function by scavenging free radicals that initiate the degradation cycle.[5] While specific data for this compound is not extensively published, compounds like hindered phenols or other aromatic amines have been used to stabilize similar materials.[5][6] However, the addition of any stabilizer should be carefully considered and documented, as it will introduce another component into your material. The choice and concentration of the antioxidant would need to be optimized for your specific application to avoid interference.
Q5: My sample has already discolored. Is it possible to purify it?
A5: In many cases, yes. Discolored this compound can often be purified by vacuum distillation. This technique separates the desired compound from the less volatile, colored polymeric impurities and other degradation products. The effectiveness of distillation will depend on the extent of degradation. For highly degraded samples, a significant loss of material may occur.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (within days or weeks) | 1. Improper storage (exposure to air and/or light).2. High storage temperature.3. Contaminated storage container. | 1. Immediately blanket the container with an inert gas (N₂ or Ar) and store in a dark, cool place.2. Transfer to a clean, dry, amber glass bottle with a tight-fitting cap.3. Consider refrigeration for long-term storage. |
| Formation of Solid Precipitate | 1. Advanced degradation leading to insoluble polymers.2. Contamination with water, leading to the formation of hydrates or other insoluble byproducts. | 1. Attempt to purify the liquid portion via vacuum distillation.2. Ensure the compound is stored in a dry environment, as amines can be hygroscopic.[4] |
| Inconsistent Experimental Results | 1. Use of degraded this compound containing impurities.2. Presence of residual solvents or starting materials from synthesis. | 1. Assess the purity of your material using analytical techniques like GC-MS or HPLC.2. Purify the compound by vacuum distillation before use. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
This procedure should be performed in a well-ventilated fume hood.
Objective: To replace the air in the headspace of the storage container with an inert gas to prevent oxidation.
Materials:
-
Bottle of this compound
-
Source of dry nitrogen or argon gas with a regulator
-
Long needle or cannula
-
Septum cap or a cap that can be temporarily loosened
Procedure:
-
If the bottle has a screw cap, slightly loosen it to allow for gas exchange. If it has a septum, pierce it with a vent needle.
-
Insert a long needle connected to the inert gas line into the headspace of the bottle, ensuring the needle tip is above the liquid level.
-
Gently flush the headspace with a slow, steady stream of inert gas for 2-3 minutes. This will displace the air.
-
While the inert gas is still flowing, carefully tighten the screw cap or remove the needles from the septum.
-
Seal the cap with paraffin film for an extra barrier against air ingress.
-
Store the bottle in a cool, dark place.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample (fresh and/or discolored)
-
Suitable solvent (e.g., dichloromethane, HPLC grade)
-
Volumetric flasks and micropipettes
-
GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).
-
Set up the GC-MS method with an appropriate temperature program to separate the target compound from potential impurities.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram to determine the area percentage of the this compound peak, which gives an indication of its purity.
-
Examine the mass spectra of any impurity peaks to tentatively identify degradation products (e.g., by looking for molecular ions corresponding to oxidized or coupled species).
Visualizing the Problem and Solution
Oxidation Pathway of Aromatic Amines
References
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of N,2,4-trimethylaniline
Welcome to our dedicated technical support guide for resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N,2,4-trimethylaniline. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. As a substituted aniline, this compound presents a unique set of analytical hurdles, primarily due to its basic nature, which can lead to undesirable peak shapes. This guide provides in-depth, scientifically grounded solutions to these issues in a practical question-and-answer format.
The Challenge of Analyzing Aromatic Amines
This compound is an aromatic amine, and its basic properties are central to the chromatographic challenges it presents. The lone pair of electrons on the nitrogen atom readily accepts a proton, making the molecule susceptible to strong secondary interactions with the stationary phase, particularly the residual silanol groups on silica-based columns.[1][2] These interactions are often the root cause of poor peak shape, manifesting as tailing, fronting, or splitting. Understanding and controlling these interactions is key to developing a robust and reliable HPLC method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common peak shape abnormalities observed during the analysis of this compound and provides a systematic approach to troubleshooting.
My this compound peak is tailing severely. What is causing this and how can I fix it?
Peak tailing is the most frequent issue when analyzing basic compounds like this compound and is often characterized by an asymmetric peak with a drawn-out trailing edge. A tailing factor greater than 1.2 is generally considered significant.[3]
The "Why": The Problem of Silanol Interactions
The primary cause of peak tailing for basic analytes is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4] At mid-range pH values, a portion of these silanol groups are deprotonated and carry a negative charge (Si-O⁻). The basic this compound can be protonated in the mobile phase, acquiring a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to strong, secondary retention mechanisms that are kinetically slow, resulting in peak tailing.[1]
Troubleshooting Workflow for Peak Tailing
Step-by-Step Solutions:
-
Optimize Mobile Phase pH: The pH of the mobile phase is the most powerful tool to control the ionization state of both the analyte and the silanol groups.[5][6]
-
Low pH Approach (pH 2.5-3.5): By lowering the pH, the silanol groups are protonated (Si-OH) and thus neutral, minimizing the ionic interaction with the protonated basic analyte.[1][3] This is often the most effective strategy. A buffer is crucial to maintain a stable pH.[7]
-
High pH Approach (pH > 8): At higher pH, the basic analyte is in its neutral form, reducing interactions with ionized silanols. However, this requires a pH-stable column, as traditional silica columns can dissolve at high pH.[8]
-
Avoid pKa Range: Operating near the pKa of this compound (the pKa of the similar 2,4,6-trimethylaniline is 4.38) will result in a mixed population of ionized and non-ionized forms, leading to poor peak shape.[7][9] A good rule of thumb is to work at a pH at least 2 units away from the analyte's pKa.[7]
-
-
Select an Appropriate Column:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with fewer metal impurities, which reduces the acidity of silanol groups. "End-capping" is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[4][10]
-
Alternative Stationary Phases: Consider columns with alternative bonding, such as those with polar-embedded groups or phenyl phases, which can offer different selectivity and reduced silanol interactions.[4] For highly basic compounds, polymer-based columns can be an option as they lack silanol groups entirely.[11]
-
-
Use Mobile Phase Additives (Silanol Masking Agents):
-
Competing Base: Adding a small concentration (e.g., 0.1-0.5%) of a competing amine, like triethylamine (TEA), to the mobile phase can be effective.[12] The TEA will preferentially interact with the active silanol sites, "masking" them from the analyte.[13][14]
-
Ion-Pairing Agents: While less common for this specific issue, ion-pairing agents can be used to modify the retention mechanism.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[15][16]
-
Protocol: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, mass overload was a contributing factor.
-
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and contribute to peak asymmetry.[3] Ensure all fittings are properly seated and use tubing with a narrow internal diameter.[4]
| Parameter | Recommendation for this compound | Rationale |
| Column | High-purity, end-capped C18 or Phenyl, 3-5 µm particle size | Minimizes silanol interactions.[4][10] |
| Mobile Phase pH | 2.5 - 3.5 (buffered) | Suppresses silanol ionization.[1][3] |
| Buffer | Phosphate or Formate (10-25 mM) | Maintains stable pH to ensure consistent ionization.[5][17] |
| Temperature | 30-40 °C | Can improve peak shape and reduce viscosity.[18] |
Why is my peak fronting?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing for basic compounds but can still occur. It is often described as a "shark fin" shape.[19]
The "Why": Causes of Peak Fronting
Peak fronting is typically associated with column overload, where the concentration of the analyte is too high for the stationary phase to handle, or with issues related to the sample solvent.[19][20]
-
Sample Overload: If the sample concentration is too high, all the active sites on the stationary phase become occupied. Excess analyte molecules have nowhere to interact and travel through the column faster, eluting at the front of the peak.[19]
-
Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column. This causes the analyte to spread out and elute prematurely, leading to a fronting peak.[20][21]
-
Column Degradation: Physical issues with the column, such as a collapsed bed, can also lead to peak fronting.[20]
Step-by-Step Solutions:
-
Reduce Sample Concentration/Volume: This is the most common solution. Dilute your sample (e.g., by a factor of 10) or reduce the injection volume and observe if the peak shape becomes more symmetrical.[19][21]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[20]
-
Check Column Health: If fronting appears suddenly and is accompanied by a loss of retention time, it could indicate column phase collapse, especially when using highly aqueous mobile phases.[21] Flushing the column with 100% organic solvent (like acetonitrile) may restore performance. If the problem persists, the column may be damaged and require replacement.[21]
My peak is splitting into two or has a shoulder. What's going on?
Peak splitting, where a single peak appears as two or more merged peaks, can be a complex issue with multiple potential causes.[22][23]
The "Why": Deciphering Split Peaks
It's crucial to determine if all peaks in the chromatogram are splitting or just the analyte of interest.[24]
-
If All Peaks are Splitting: The problem is likely mechanical and occurs before the separation in the column.[24]
-
Partially Blocked Frit: Contamination on the column's inlet frit can create an uneven flow path, causing the sample band to split as it enters the column.[22][25]
-
Column Void: A void or channel in the packing material at the head of the column can also disrupt the flow path and lead to split peaks.[25]
-
-
If Only the Analyte Peak is Splitting: The issue is more likely related to the chemistry of the separation.
-
Co-elution: The "split" peak may actually be two different compounds eluting very close together.[23]
-
Strong Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[26]
-
Mobile Phase pH Near pKa: As mentioned earlier, if the mobile phase pH is too close to the analyte's pKa, it can exist in both ionized and non-ionized forms, which may separate slightly, causing a broadened or split peak.[7]
-
Troubleshooting Workflow for Split Peaks
// Path for all peaks splitting system_issue [label="System/Hardware Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit [label="Check for Blocked Frit\n(Reverse flush column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_void [label="Check for Column Void\n(Replace column if necessary)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for single peak splitting chemistry_issue [label="Method/Chemistry Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_coelution [label="Possible Co-elution?\n(Inject smaller volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Sample Solvent Mismatch?\n(Dissolve in mobile phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="Mobile Phase pH near pKa?\n(Adjust pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution [label="Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> all_peaks; all_peaks -> system_issue [label="Yes"]; system_issue -> check_frit -> check_void -> solution;
all_peaks -> chemistry_issue [label="No"]; chemistry_issue -> check_coelution -> check_solvent -> check_ph -> solution; } pendot
Step-by-Step Solutions:
-
Diagnose the Scope (All Peaks vs. Single Peak): This is the first and most critical step.[24][25]
-
If All Peaks Split (System Issue):
-
Flush the Column: Disconnect the column and reverse it. Flush with a strong solvent to try and dislodge any particulate matter from the inlet frit.[15]
-
Replace the Frit/Column: If flushing doesn't work, the frit may be permanently blocked, or there could be a void in the column bed. In these cases, replacing the column is the most reliable solution.[22][25] Using a guard column can help protect the analytical column from contamination.[27]
-
-
If Only the Analyte Peak Splits (Chemistry Issue):
-
Test for Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it indicates co-elution of two different compounds.[23][24] You will then need to adjust the mobile phase composition or gradient to improve the separation.
-
Change Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[26]
-
Re-evaluate Mobile Phase pH: Confirm that the mobile phase pH is at least 2 units away from the pKa of this compound.[7]
-
By systematically addressing these potential causes, you can effectively troubleshoot and resolve poor peak shape in the HPLC analysis of this compound, leading to more accurate, reliable, and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. uhplcs.com [uhplcs.com]
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- 5. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 6. scribd.com [scribd.com]
- 7. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 8. hplc.eu [hplc.eu]
- 9. nbinno.com [nbinno.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 21. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 22. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 23. acdlabs.com [acdlabs.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. bio-works.com [bio-works.com]
- 26. researchgate.net [researchgate.net]
- 27. waters.com [waters.com]
Technical Support Center: Navigating Reactions with N,2,4-Trimethylaniline
Welcome to the technical support center for chemists and researchers working with N,2,4-trimethylaniline. This sterically hindered aniline presents unique challenges in synthetic protocols. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental procedures, and a clear understanding of the mechanistic principles involved in overcoming the steric hindrance imparted by the ortho- and N-methyl groups. Our goal is to empower you to optimize your reaction conditions, improve yields, and confidently tackle synthetic challenges involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" amine?
A1: Steric hindrance describes how the physical size and arrangement of atoms in a molecule can impede a chemical reaction.[1] In this compound, the presence of a methyl group at the ortho- (C2) position to the amino group, combined with the methyl group on the nitrogen atom, creates a crowded environment around the reactive nitrogen center. This bulkiness can physically block the approach of electrophiles or catalyst complexes, slowing down or preventing reactions that would otherwise proceed smoothly with a less substituted aniline.[1]
Q2: I'm seeing low to no conversion in my acylation reaction with this compound. What is the likely cause?
A2: This is a classic issue stemming from steric hindrance. The bulky ortho-methyl and N-methyl groups impede the nucleophilic attack of the nitrogen on the acylating agent's carbonyl carbon. Standard acylation conditions are often insufficient to overcome this steric barrier. You will likely need to employ more reactive acylating agents, a catalyst, or more forcing reaction conditions to drive the reaction to completion.
Q3: Are there general strategies to improve the success rate of reactions with this compound?
A3: Absolutely. The key is to select reagents and conditions that can effectively overcome the steric barrier. Here are three core strategies:
-
Increase Reagent Reactivity: Utilize more electrophilic reagents (e.g., acyl chlorides over anhydrides) or add a catalyst to generate a more reactive intermediate.
-
Employ Specialized Catalysts: For cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands for palladium catalysts are often necessary to facilitate the reaction with hindered amines.[2]
-
Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. However, this must be balanced against potential side reactions.
Troubleshooting Guide & Optimized Protocols
Issue 1: Inefficient N-Acylation
Low yields in the acylation of this compound are common. The following guide provides a systematic approach to troubleshooting and optimizing this transformation.
Troubleshooting Workflow: N-Acylation
Caption: Troubleshooting workflow for N-acylation of this compound.
Detailed Protocol: Catalytic N-Acetylation of this compound
This protocol employs a nucleophilic catalyst to facilitate the acylation of the sterically hindered nitrogen.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Addition of Catalyst and Base: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) or 1-methylimidazole[3]. If using DCM as a solvent, add a non-nucleophilic base like triethylamine or pyridine (1.5 eq.) to scavenge the HCl byproduct.
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Acylating Agent | Catalyst | Base | Typical Yield Range | Reference |
| Acetic Anhydride | None | Pyridine | Low to Moderate | General Knowledge |
| Acetyl Chloride | DMAP | Triethylamine | Good to Excellent | [3] |
| Acetyl Chloride | 1-Methylimidazole | Triethylamine | Good to Excellent | [3] |
Issue 2: Failed N-Alkylation
Direct alkylation of this compound with alkyl halides is often challenging due to the steric hindrance around the nitrogen, which disfavors an Sₙ2 reaction.
Troubleshooting Strategies:
-
Use More Reactive Alkylating Agents: Alkyl triflates or tosylates are more potent electrophiles than alkyl halides and may improve yields.
-
Consider Reductive Amination: If direct alkylation fails, an alternative is to react 2,4-dimethylaniline with an appropriate aldehyde or ketone under reductive amination conditions to form the secondary amine, followed by N-methylation if a tertiary amine is desired.
-
Borrowing Hydrogen Catalysis: Modern methods using ruthenium or iridium catalysts can facilitate the N-alkylation of anilines with alcohols, which is a greener alternative.[4]
Issue 3: Unsuccessful Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with sterically hindered anilines like this compound is highly dependent on the catalytic system.[2][5][6]
Core Problem: The steric bulk of this compound can hinder both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.
Catalyst System Selection Logic
Caption: Logic for selecting an effective catalyst system for Buchwald-Hartwig amination.
Optimized Protocol: Buchwald-Hartwig Amination with a Hindered Amine
This protocol utilizes a modern palladium precatalyst and a bulky phosphine ligand to couple this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
Addition of Base and Amine: Add sodium tert-butoxide (NaOt-Bu) (1.4 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane via syringe, followed by this compound (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Ligand Family | Key Advantage | Typical Yields | Reference |
| Buchwald Ligands (e.g., XPhos) | Promotes monoligation of Pd, enhancing reactivity with hindered substrates. | Good to Excellent | [2] |
| Josiphos Ligands | Effective for coupling with heteroaryl chlorides. | Good | [6] |
| N-Heterocyclic Carbenes (NHCs) | Highly stable and active catalysts. | Good to Excellent | [7] |
Issue 4: Challenges with Ullmann Condensation
The Ullmann reaction, a copper-catalyzed C-N bond formation, is an alternative to palladium-catalyzed methods.[8][9] Traditional Ullmann conditions require harsh temperatures, which can be problematic. Modern protocols use ligands to facilitate the reaction under milder conditions.
Troubleshooting Strategies:
-
Ligand Acceleration: The addition of ligands like 1,10-phenanthroline can significantly lower the required reaction temperature and improve yields.
-
Choice of Copper Source: Copper(I) salts, such as CuI, are generally more effective than copper metal.
-
Base Selection: A strong base like potassium carbonate or potassium phosphate is typically required.[10][11]
Mechanistic Insights: Why Bulky Ligands Work
In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the steric bulk of phosphine ligands is crucial for success with hindered amines. These bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, the steric clash between the bulky ligand and the substrates in the transition state of the reductive elimination step facilitates the formation of the desired C-N bond.[2]
References
- 2,4,6-trimethylaniline synthesis method. Google Patents.
- Li, G., Zhou, T., Poater, A., Cavallo, L., Nolan, S. P., & Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts: Catalyst Evaluation and Mechanism.
- Office of Environmental Health Hazard Assessment (OEHHA). (2011). 2,4,6-Trimethylaniline and Its Salts. California Environmental Protection Agency.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link].
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. Available at: [Link].
- Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. NINGBO INNO PHARMCHEM CO., LTD.
-
This compound. PubChem. Available at: [Link].
- Alkylation of 2-methylaniline with the methanol in the presence of ferrite c
- Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide. Benchchem.
- Arylamine synthesis by amination (aryl
-
Directed ortho metalation. Wikipedia. Available at: [Link].
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC.
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].
- Aniline Alkylation over Solid Acid Catalysts.
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. Available at: [Link].
- N-Terminus Acetyl
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers (RSC Publishing).
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH.
- Directed (ortho)
- A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing).
- Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). (2019). YouTube.
- Arylamine synthesis by amination (alkyl
-
2,4,6-Trimethylaniline. Wikipedia. Available at: [Link].
-
Ullmann reaction. Wikipedia. Available at: [Link].
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
-
Steric Hindrance. ChemTalk. Available at: [Link].
- Ullmann coupling-An overview. OperaChem.
- Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides.
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
- Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction.
- Preparation and evaluation of acyl
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- 11. researchgate.net [researchgate.net]
Scaling up the synthesis of N,2,4-trimethylaniline for pilot plant production
Technical Support Center: Pilot Plant Synthesis of N,2,4-trimethylaniline
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling the synthesis of this compound from the laboratory bench to pilot plant production. Here, we address common challenges, provide in-depth troubleshooting, and explain the critical process parameters that ensure a safe, efficient, and scalable synthesis.
Overview of Synthetic Strategy for Scale-Up
The synthesis of this compound involves the N-methylation of 2,4-dimethylaniline. While various N-alkylation methods exist, for pilot-scale production, the Eschweiler-Clarke reaction stands out as a robust and reliable choice.[1][2] This reductive amination process uses formaldehyde as the carbon source and formic acid as the reducing agent.[3][4]
Why the Eschweiler-Clarke Reaction is Preferred for Scale-Up:
-
High Selectivity: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side reaction in other alkylations using agents like methyl iodide.[1][3] The reaction stops cleanly at the tertiary amine stage.[4]
-
Cost-Effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available in bulk quantities, making the process economically viable for large-scale production.
-
Favorable Reaction Conditions: The reaction is typically run at moderate temperatures (near boiling water) and does not require high-pressure equipment, simplifying reactor selection and operational safety.[3]
-
Irreversible Reaction: The loss of carbon dioxide gas during the reduction step drives the reaction to completion.[3]
The overall transformation is depicted below:
Caption: Synthesis of this compound via Eschweiler-Clarke reaction.
Frequently Asked Questions (FAQs) for Pilot-Scale Synthesis
This section addresses key questions that arise when transitioning the synthesis of this compound to a pilot plant.
Q1: What are the critical process parameters to monitor during the Eschweiler-Clarke reaction at scale?
When scaling up, precise control over reaction parameters is crucial for safety, yield, and purity.
-
Temperature Control: The reaction is exothermic. A robust reactor cooling system is essential to manage the heat generated, especially during the initial addition of reagents. A runaway reaction can lead to excessive pressure buildup from CO2 evolution. Maintain a steady temperature, typically between 80-100°C.[4]
-
Reagent Stoichiometry and Addition Rate: Use an excess of both formaldehyde and formic acid to ensure complete conversion of the primary amine.[3] The rate of addition of the 2,4-dimethylaniline to the formaldehyde/formic acid mixture should be carefully controlled to match the reactor's heat removal capacity.
-
Mixing Efficiency: Inadequate mixing can lead to localized hot spots and incomplete reactions. Ensure the reactor's agitator is appropriately sized and operated at a speed that guarantees a homogenous reaction mixture.
-
Off-Gas Management: The reaction generates a significant volume of carbon dioxide. The reactor must be vented through a system that can handle the gas flow safely, preventing pressure buildup.
Q2: How do I select the appropriate grade and quantity of reagents for a pilot run?
The quality of your starting materials directly impacts the purity of your final product.
| Reagent | Recommended Grade | Molar Equivalence (Typical) | Rationale |
| 2,4-Dimethylaniline | >98% Purity | 1.0 | The limiting reagent. Impurities (isomeric dimethylanilines) can lead to difficult-to-separate byproducts. |
| Formaldehyde | 37% aq. solution | 2.2 - 3.0 | A slight excess ensures the formation of the intermediate iminium ion. Using the aqueous solution is standard practice.[4] |
| Formic Acid | 88-99% Purity | 2.2 - 5.0 | Acts as both the reducing agent and a catalyst. A sufficient excess is needed to drive the reduction of the iminium ion.[1] |
Q3: What are the primary safety concerns when handling these chemicals in a pilot plant?
-
2,4,5-Trimethylaniline (a close analog): This compound is toxic and a suspected carcinogen.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[6] All handling should be done in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and overalls.[7][8]
-
Formaldehyde: It is a known carcinogen and sensitizer. Work in a closed system or under effective local exhaust ventilation.
-
Formic Acid: It is corrosive and can cause severe skin and eye burns. Use appropriate PPE and have emergency eyewash stations and safety showers readily accessible.[6]
-
Reaction Off-gassing: The release of CO2 is vigorous. Ensure the reactor's pressure relief systems are correctly rated and maintained.
Q4: What work-up and purification methods are suitable for pilot-scale quantities of this compound?
-
Quenching & Basification: After the reaction is complete (monitored by GC or HPLC), cool the mixture. Carefully add a strong base (e.g., 50% NaOH solution) to neutralize the excess formic acid and liberate the free amine. This step is highly exothermic and must be done with efficient cooling. The target pH is typically >11.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as toluene or methyl tert-butyl ether (MTBE). Multiple extractions will be necessary to ensure a good recovery of the product.
-
Washing: Wash the combined organic layers with water or brine to remove residual salts and base.
-
Solvent Removal: Concentrate the organic phase under reduced pressure.
-
Purification (Vacuum Distillation): The crude this compound is best purified by vacuum distillation. This method effectively removes non-volatile impurities and any unreacted starting material, yielding a high-purity product.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up process.
Q: My reaction yield is low. What are the potential causes?
A low yield is one of the most common issues. A systematic approach is needed to identify the root cause.
Caption: Workflow for troubleshooting low reaction yield.
Q: The final product is a dark color, not the expected pale yellow. How can I improve this?
Aniline derivatives are prone to air oxidation, which often results in discoloration.[10]
-
Cause: Exposure to air, particularly at elevated temperatures during distillation.
-
Solution 1 (During Work-up): After basification, process the material promptly. Do not let the free amine sit exposed to air for extended periods.
-
Solution 2 (During Distillation): Ensure a good vacuum is maintained throughout the distillation process to keep the boiling temperature as low as possible. Blanket the receiving flasks with an inert gas like nitrogen.
-
Solution 3 (Post-Purification): If the color is still unacceptable, consider a carbon treatment. Dissolve the distilled product in a suitable solvent, add activated carbon, stir, and filter. Remove the solvent under reduced pressure.
-
Storage: Store the final product under a nitrogen or argon atmosphere in amber or opaque containers to protect it from light and air.[8]
Q: In-process control (IPC) shows significant unreacted 2,4-dimethylaniline. How do I fix this?
This indicates an incomplete reaction.
-
Cause 1: Insufficient Reagents: The molar ratio of formaldehyde or formic acid may be too low.
-
Solution 1: Re-evaluate the stoichiometry. Ensure at least 2.2 equivalents of each reagent are used.[1][4]
-
Cause 2: Low Reaction Temperature: The reaction may be proceeding too slowly.
-
Solution 2: Confirm the internal reaction temperature is within the optimal 80-100°C range.
-
Cause 3: Short Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution 3: Extend the reaction time and monitor by IPC until the starting material is consumed to the desired level (e.g., <1%).
Pilot-Scale Experimental Protocol
This protocol outlines a general procedure for a pilot-scale synthesis of this compound. Note: All quantities should be adapted based on specific reactor size and safety assessments.
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, condenser, and pressure-rated vent line.
-
Addition vessel for the starting material.
-
Receiving vessels for distillation fractions.
-
Vacuum pump and vacuum gauge.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with formic acid (e.g., 3.0 eq) and 37% aqueous formaldehyde (e.g., 3.0 eq).
-
Heating: Begin agitation and heat the mixture to 80-90°C.
-
Addition of Starting Material: Slowly add 2,4-dimethylaniline (1.0 eq) to the reactor over 2-4 hours, maintaining the internal temperature below 100°C. Monitor off-gas evolution.
-
Reaction: Once the addition is complete, hold the reaction mixture at 95-100°C for 6-12 hours. Monitor the reaction progress by GC or HPLC until <1% of the starting material remains.
-
Cooling & Quenching: Cool the reactor to 20-30°C. Slowly and carefully add 50% aqueous sodium hydroxide solution, ensuring the temperature does not exceed 50°C. Continue addition until the pH of the aqueous layer is >11.
-
Phase Separation & Extraction: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Add toluene (or another suitable solvent) to the reactor and agitate. Settle the layers and drain the aqueous phase. Repeat the extraction 1-2 more times.
-
Washing: Wash the combined organic layers with water.
-
Solvent Stripping: Concentrate the organic phase under vacuum to remove the solvent.
-
Vacuum Distillation: Transfer the crude oil to a distillation unit. Purify the this compound under high vacuum. Collect the product fraction at the appropriate boiling point and temperature.
-
Packaging: Package the purified product under a nitrogen atmosphere in appropriate containers.
References
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Stewart, T. A., et al. (2017). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 725–730. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]
-
Wikipedia. (2023). 2,4,6-Trimethylaniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wang, M., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5797. Retrieved from [Link]
-
Zhang, G., et al. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 8(3), 1357-1362. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Sahoo, B., et al. (2018). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 8(9), 8351–8357. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Kumar, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethylaniline. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]
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- 2. synarchive.com [synarchive.com]
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- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. 2,4,5-Trimethylaniline | C9H13N | CID 8717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Managing exothermic reactions during the nitration step for aniline synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into managing the highly exothermic nitration step in aniline synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring both safety and success in your work.
Understanding the Challenge: The Dual Reactivity of Aniline
Direct nitration of aniline is notoriously difficult to control. The amino group (-NH₂) is a strong activating group, making the benzene ring highly susceptible to electrophilic aromatic substitution. However, it is also basic and readily protonated by the strong acids in the nitrating mixture (concentrated nitric and sulfuric acids). This protonation forms the anilinium ion (-NH₃⁺), which is a deactivating group and directs nitration to the meta position. This dual reactivity, coupled with the highly exothermic nature of the reaction, can lead to a mixture of undesired products, oxidation, and potentially dangerous thermal runaway. To circumvent these issues, a protection-nitration-deprotection strategy is the industry standard.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the nitration of protected aniline (acetanilide).
Issue 1: Runaway Exothermic Reaction
Question: My reaction temperature is increasing uncontrollably despite a cooling bath. What should I do, and what caused this?
Answer:
Immediate Actions:
-
Stop the addition of the nitrating agent immediately.
-
Increase the efficiency of the cooling bath. If using an ice-water bath, add more ice and salt to lower the temperature.
-
If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.
-
Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.
-
Alert your supervisor and follow all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated by the reaction. Ensure the use of an appropriate cooling medium (e.g., ice-salt bath for lower temperatures).
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it. A slow, dropwise addition with constant monitoring of the internal temperature is crucial.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture. Ensure vigorous and consistent agitation throughout the reaction.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an
Validation & Comparative
A Comparative Study of N,2,4-trimethylaniline and 2,4,6-trimethylaniline as Ligand Precursors: A Guide for Researchers
In the design of catalysts for applications ranging from pharmaceutical synthesis to materials science, the choice of ligand is paramount. The steric and electronic properties of a ligand dictate the reactivity, selectivity, and stability of the resulting metal complex. Anilines, with their tunable aromatic core, serve as crucial precursors for a diverse array of ligands. This guide provides a detailed comparative analysis of two isomeric trimethylanilines: the well-established 2,4,6-trimethylaniline (mesitylamine) and the less-explored N,2,4-trimethylaniline, as foundational building blocks for ligand synthesis.
Introduction to the Isomers: A Tale of Symmetry and Asymmetry
2,4,6-Trimethylaniline is a C2v-symmetric aromatic amine, where the strategic placement of methyl groups at both ortho positions and the para position creates a sterically hindered yet electronically rich environment around the nitrogen atom.[1] This unique architecture has made it a cornerstone in the synthesis of bulky ligands that can stabilize reactive metal centers and control catalytic activity.[2][3] In contrast, this compound presents an asymmetric substitution pattern, with one methyl group on the nitrogen and two on the aromatic ring at the ortho and para positions. This asymmetry is expected to impart distinct steric and electronic characteristics to its derived ligands, offering a different set of tools for catalyst design.
Synthesis and Physicochemical Properties
Both isomers share the same molecular formula (C9H13N) and molecular weight (135.21 g/mol ). However, their synthesis routes and physical properties differ, reflecting their structural divergence.
2,4,6-Trimethylaniline is commercially available and typically synthesized via the selective nitration of mesitylene, followed by the reduction of the resulting nitro group.[4] This method provides a straightforward route to this highly valuable precursor.
This compound , while less common, can be synthesized through various methods, including the N-methylation of 2,4-dimethylaniline. Its commercial availability is more limited compared to its symmetric counterpart.
| Property | This compound | 2,4,6-trimethylaniline |
| CAS Number | 13021-13-1[5] | 88-05-1[4] |
| Molecular Formula | C9H13N[5] | C9H13N[4] |
| Molecular Weight | 135.21 g/mol [5] | 135.21 g/mol [4] |
| Appearance | - | Clear to yellow or brown liquid[4] |
| Boiling Point | - | 232 °C[1] |
| Melting Point | - | -5 °C[4] |
| Density | - | 0.963 g/mL at 25 °C[4] |
Comparative Analysis of Ligand Precursor Potential
The utility of an aniline as a ligand precursor is largely determined by the steric and electronic environment it creates around the coordinating atom. The differing placement of methyl groups in this compound and 2,4,6-trimethylaniline leads to significant distinctions in these aspects.
Steric Effects: A Game of Bulk and Accessibility
The two ortho-methyl groups in 2,4,6-trimethylaniline create a highly congested steric environment around the nitrogen atom. This steric bulk is a key feature in the design of ligands that can:
-
Stabilize low-coordinate metal centers: The bulky framework prevents ligand dissociation and protects the metal from unwanted side reactions.
-
Promote reductive elimination: In cross-coupling reactions, the steric pressure can facilitate the final bond-forming step.
-
Induce selectivity: The defined steric pocket can control the approach of substrates to the catalytic center.
This is exemplified in the ubiquitous N-heterocyclic carbene (NHC) ligand, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), which is derived from 2,4,6-trimethylaniline.[6] The bulky mesityl groups are crucial for the stability and high activity of Grubbs' second-generation catalyst in olefin metathesis.[1]
In contrast, This compound offers a less sterically demanding profile at the nitrogen atom. The presence of only one ortho-methyl group reduces the steric hindrance, which could lead to:
-
Easier coordination to a wider range of metal centers: Less bulky ligands can accommodate a greater variety of coordination geometries.
-
Different substrate selectivity: A more open coordination sphere may allow for the binding of larger or differently shaped substrates.
-
Potential for C-H activation: The less hindered ortho-position could be more susceptible to cyclometalation reactions, a common pathway in catalyst activation and deactivation.
The N-methyl group, however, introduces steric bulk directly at the coordinating atom after ligand formation, which will also influence the coordination environment.
Diagram: Steric Comparison of Trimethylaniline Isomers
Caption: Steric profiles of 2,4,6-trimethylaniline and this compound.
Electronic Properties: The Subtle Influence of Methyl Groups
The electron-donating nature of methyl groups increases the electron density on the aniline ring and the nitrogen atom, enhancing the ligand's donor capacity.
In 2,4,6-trimethylaniline , the three methyl groups collectively increase the basicity of the nitrogen atom, making it a stronger Lewis base. This enhanced electron-donating ability can lead to more stable metal-ligand bonds and can influence the electronic properties of the metal center, which in turn affects its catalytic activity.
For This compound , the electronic effect is also pronounced. The N-methyl group is a strong electron-donating group, which will significantly increase the basicity of the nitrogen. The two methyl groups on the ring further contribute to this effect. Theoretical studies on substituted anilines suggest that the position of substituents has a quantifiable impact on the electronic properties of the molecule.[7][8] It is plausible that the overall electron-donating capacity of an this compound-derived ligand would be comparable to or even slightly greater than that of a 2,4,6-trimethylaniline-derived ligand due to the direct N-alkylation.
Applications as Ligand Precursors: Established vs. Exploratory
The Workhorse: 2,4,6-Trimethylaniline in Catalysis
The application of 2,4,6-trimethylaniline in ligand synthesis is well-documented, with two prominent classes of ligands being N-heterocyclic carbenes (NHCs) and Schiff bases.
N-Heterocyclic Carbene (NHC) Ligands: The condensation of 2,4,6-trimethylaniline with glyoxal is the first step in the synthesis of the IMes ligand, a cornerstone of modern olefin metathesis.[6]
Diagram: Synthesis of IMes Ligand Precursor
Caption: Synthetic route to the IMes.HCl precursor from 2,4,6-trimethylaniline.
Schiff Base Ligands: 2,4,6-trimethylaniline readily undergoes condensation with aldehydes to form Schiff base ligands. These ligands have been used to synthesize palladium complexes that are active in cross-coupling reactions.[9]
The Uncharted Territory: this compound
To date, the use of this compound as a ligand precursor is not well-documented in peer-reviewed literature. However, based on the principles of ligand design, we can predict its potential. The synthesis of analogous NHC or Schiff base ligands should be feasible. The resulting ligands would possess an asymmetric steric profile, which could be advantageous in asymmetric catalysis, where creating a chiral pocket around the metal center is crucial. The reduced steric bulk at one ortho position might also open up new avenues for reactivity and substrate scope in catalytic transformations like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[10]
Experimental Protocols
Synthesis of Glyoxal-bis(2,4,6-trimethylphenyl)imine (A Precursor to IMes)
Materials:
-
2,4,6-trimethylaniline
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Formic acid
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2 equivalents) in methanol.
-
Add glyoxal (1 equivalent) to the solution.
-
Add a catalytic amount of formic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product, a yellow solid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Hypothetical Synthesis of a Schiff Base Ligand from this compound
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1 equivalent) to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.
Conclusion and Future Outlook
2,4,6-Trimethylaniline is a well-established and versatile precursor for a range of bulky ligands that have found widespread application in catalysis. Its symmetric, sterically hindered nature has proven invaluable for creating robust and selective catalysts.
This compound, on the other hand, represents an underexplored building block in ligand design. Its asymmetric substitution pattern offers a tantalizing prospect for creating ligands with novel steric and electronic properties. The reduced steric hindrance at one ortho position, coupled with the N-methyl group, could lead to catalysts with unique reactivity and selectivity profiles.
Further research into the synthesis of ligands from this compound and the evaluation of their performance in various catalytic reactions is highly warranted. Such studies would not only expand the toolbox of available ligands but could also lead to the discovery of new and improved catalysts for challenging chemical transformations. The direct comparison of these isomeric ligand precursors in a specific catalytic system would provide invaluable data for the rational design of next-generation catalysts.
References
- 2,4,6-Trimethylaniline: A Foundational Chemical for Catalysis and M
- The Crucial Role of 2,4,6-Trimethylaniline in Modern Organic Synthesis. (URL not available)
-
2,4,6-Trimethylaniline - Wikipedia. ([Link])
- Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts.
- Preparation and Crystal Structure of Metallated 2,4,6- Trimethylaniline Imines.
- 2,4,6-Trimethylaniline: A Versatile Intermediate for Dyes, Pigments, and Advanced Chemical Synthesis. (URL not available)
-
Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory. PMC. ([Link])
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research. (URL not available)
- Synthesis of N-Heterocyclic Carbene Complexes. (URL not available)
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. ([Link])
-
(PDF) Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. ([Link])
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. ([Link])
-
Synthesis of proline-based N-heterocyclic carbene ligands. PubMed. ([Link])
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. PMC. ([Link])
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. ([Link])
-
Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. ([Link])
-
Coupling of N,N‐4‐trimethylaniline with nitroethane. ResearchGate. ([Link])
-
The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. RSC Publishing. ([Link])
-
Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. University of York. ([Link])
-
Synthesis of a library of bifunctional N-heterocyclic carbene ligand precursors with hydrogen bond donor subunits. ChemRxiv. ([Link])
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. ([Link])
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Publications. ([Link])
- Abnormal NHC Palladium Complexes: Synthesis, Structure, and Reactivity. (URL not available)
-
This compound | C9H13N. PubChem. ([Link])
-
Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. ([Link])
-
Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Medicinal and Pharmaceutical Chemistry Research. ([Link])
-
Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications. ([Link])
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). ([Link])
-
2,4,6-Trimethylaniline and Its Salts. OEHHA. ([Link])
-
2,4,6-Trimethylaniline. Chongqing Chemdad Co. ,Ltd. ([Link])
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ACS Publications. ([Link])
Sources
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- 4. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 5. This compound | C9H13N | CID 12352848 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Validation of an HPLC-UV Method for N,2,4-trimethylaniline Analysis
For researchers, scientists, and drug development professionals, the robust quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of N,2,4-trimethylaniline. Beyond a mere recitation of protocols, this document delves into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's capabilities and limitations. Furthermore, it offers a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), providing a holistic view for selecting the most appropriate analytical strategy.
The Analytical Challenge: this compound
This compound is an aromatic amine that can be present as an impurity in various chemical manufacturing processes, including pharmaceuticals. Due to the potential genotoxicity of aromatic amines, its accurate and precise quantification at trace levels is a critical quality control parameter. The selection of a suitable analytical method is therefore paramount.
The Workhorse: HPLC-UV for Routine Analysis
HPLC-UV is a widely adopted technique in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. This guide will focus on the validation of a reversed-phase HPLC-UV method, a common and effective approach for the separation and quantification of moderately polar compounds like this compound.
Diagram: HPLC-UV Method Validation Workflow
Caption: A typical workflow for the development and validation of an HPLC-UV method.
Experimental Protocol: A Validated HPLC-UV Method for this compound
The following protocol is a representative method for the analysis of this compound, developed based on established practices for similar aromatic amines.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 240 nm
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, an extraction step might be necessary to remove excipients.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Protocol:
-
Inject a blank solution (mobile phase).
-
Inject a solution of the this compound standard.
-
Inject a placebo solution (a mixture of all excipients without the active pharmaceutical ingredient, if applicable).
-
Spike the placebo solution with this compound and inject.
-
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound. The peak for this compound in the spiked placebo should be well-resolved from any other peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 1 µg/mL to 25 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo (or a sample matrix known to be free of the analyte) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of a single concentration of this compound on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
Column temperature (± 5 °C)
-
UV detection wavelength (± 2 nm)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.
Summary of Validation Data
The following table summarizes the expected performance of the validated HPLC-UV method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Defined by linearity | 1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | System suitability passes under varied conditions. | Pass |
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and reliable technique, other methods may be more suitable depending on the specific analytical requirements.
Diagram: Comparison of Analytical Techniques
A Comparative Guide to the Catalytic Performance of Transition Metal Complexes Derived from Trimethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Ligand Architecture in Catalysis
In the realm of homogeneous catalysis, the design of the ligand framework surrounding a metal center is paramount to achieving high efficiency, selectivity, and stability. N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, prized for their strong σ-donating properties and the exceptional stability they confer upon metal complexes. The steric and electronic properties of NHCs can be meticulously tuned by modifying the substituents on their nitrogen atoms.
Trimethylaniline isomers serve as readily available and cost-effective precursors for a variety of bulky N-aryl substituents on NHC ligands. The isomeric position of the methyl groups on the aniline ring profoundly influences the steric environment around the metal center, thereby dictating the catalyst's performance in key organic transformations such as cross-coupling reactions.[1] This guide provides a comprehensive comparison of the synthesis and catalytic performance of palladium-NHC complexes derived from three key trimethylaniline isomers: 2,4,6-trimethylaniline, 2,4,5-trimethylaniline, and 2,3,4-trimethylaniline.
The Benchmark: Catalysts from 2,4,6-Trimethylaniline (Mesitylamine)
2,4,6-Trimethylaniline is the most extensively studied isomer for the synthesis of NHC ligands, primarily due to the significant steric bulk imparted by the two ortho-methyl groups. This steric hindrance is a key factor in the high performance of the resulting catalysts. The most prominent NHC ligand derived from this isomer is IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[2]
Synthesis of the IMes Ligand Precursor and a Palladium-IMes Catalyst
The synthesis of a palladium-IMes catalyst typically involves a two-step process: first, the preparation of the imidazolium salt precursor (IMes·HCl), followed by the complexation with a palladium source. A common and highly active class of pre-catalysts are the [(NHC)PdCl2(aniline)] complexes, which are known for their air and moisture stability.[3]
Experimental Protocol: Synthesis of [(IMes)PdCl₂(aniline)]
Part A: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl) [4]
-
Diimine Formation: In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 eq.) in methanol. To this solution, add a 40% aqueous solution of glyoxal (1.0 eq.) and a catalytic amount of formic acid. Stir the mixture at room temperature for 15 hours. The resulting precipitate, 1,4-bis(mesityl)-1,4-diazabutadiene, is collected by filtration, washed with cold methanol, and dried under vacuum.
-
Cyclization: Suspend the diimine (1.0 eq.) and paraformaldehyde (1.1 eq.) in ethyl acetate. Heat the mixture to 70 °C. Slowly add chlorotrimethylsilane (TMSCl, 1.05 eq.) dropwise. Continue heating for 4-6 hours. Cool the reaction mixture to room temperature, and then to 10 °C in an ice bath. Collect the resulting white precipitate by filtration, wash with ethyl acetate and tert-butyl methyl ether, and dry to yield pure IMes·HCl.[4]
Part B: Synthesis of [(IMes)PdCl₂(aniline)] Pre-catalyst [3]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine IMes·HCl (1.0 eq.), [Pd(allyl)Cl]₂ (0.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Complexation: Add anhydrous dioxane and aniline (2.0-3.0 eq.). Stir the mixture at 100 °C for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the [(IMes)PdCl₂(aniline)] complex as a stable solid.
Characterization Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| IMes·HCl | 9.5-10.5 (s, 1H, NCHN), 7.0-7.2 (s, 4H, Ar-H), 2.3-2.4 (s, 6H, p-CH₃), 2.1-2.2 (s, 12H, o-CH₃) | 140-142 (Ar-C), 134-136 (NCHN), 129-131 (Ar-C), 21-22 (p-CH₃), 17-19 (o-CH₃) |
| [(IMes)PdCl₂(aniline)] | 8.5-8.7 (br s, 2H, NH₂), 7.2-7.5 (m, 5H, aniline-H), 6.9-7.1 (s, 4H, mesityl-H), 2.3-2.4 (s, 6H, p-CH₃), 2.2-2.3 (s, 12H, o-CH₃) | 170-175 (Pd-Ccarbene), 128-140 (Ar-C), 21-22 (p-CH₃), 18-20 (o-CH₃) |
Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The [(IMes)PdCl₂(aniline)] pre-catalyst demonstrates excellent activity in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates such as aryl chlorides. The bulky mesityl groups on the IMes ligand promote the reductive elimination step and stabilize the active Pd(0) species, leading to high turnover numbers and yields.[3][5]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | THF/H₂O | 80 | >95 | [3] |
| 2 | 2-Chloropyridine | Phenylboronic acid | 0.2 | K₃PO₄ | MeOH/H₂O | 60 | 85 | [6] |
Comparative Analysis with Catalysts from Other Trimethylaniline Isomers
Direct experimental comparisons of catalysts derived from 2,4,5- and 2,3,4-trimethylaniline with those from the 2,4,6-isomer are scarce in the literature. This is likely due to the superior performance of the sterically hindered ligands derived from 2,4,6-trimethylaniline. However, we can infer the potential performance of catalysts derived from the other isomers by analyzing the expected steric and electronic effects.
2,4,5-Trimethylaniline Derivatives
-
Steric Effects: An NHC ligand derived from 2,4,5-trimethylaniline would possess only one ortho-methyl group. This would result in significantly less steric bulk around the metal center compared to IMes. The reduced steric hindrance could lead to faster ligand association/dissociation rates.
-
Electronic Effects: The electronic properties are expected to be similar to IMes, as both have three electron-donating methyl groups on the phenyl ring, making the derived NHC a strong σ-donor.
-
Predicted Catalytic Performance:
-
Activity: The lower steric bulk might lead to faster initial rates in some reactions due to easier substrate access. However, for challenging cross-couplings like those involving aryl chlorides, the reduced steric pressure could slow down the rate-limiting reductive elimination step, potentially leading to lower overall activity compared to IMes-based catalysts.
-
Stability: The reduced steric protection of the metal center could make the catalyst more susceptible to decomposition pathways, leading to a shorter catalyst lifetime, especially at elevated temperatures.
-
2,3,4-Trimethylaniline Derivatives
-
Steric Effects: Similar to the 2,4,5-isomer, an NHC derived from 2,3,4-trimethylaniline would also have only one ortho-methyl group, resulting in a less sterically encumbered ligand compared to IMes.
-
Electronic Effects: The electronic donating ability would be comparable to the other isomers, maintaining the character of a strongly electron-donating ligand.
-
Predicted Catalytic Performance: The performance predictions for catalysts derived from 2,3,4-trimethylaniline are similar to those for the 2,4,5-isomer. The lack of the second ortho-methyl group is the dominant factor. The catalyst would likely be less stable and potentially less active in sterically demanding cross-coupling reactions compared to its 2,4,6-trimethylaniline-derived counterpart.
| Isomer | Ortho-Methyl Groups | Expected Steric Hindrance | Predicted Catalyst Stability | Predicted Activity in Challenging Cross-Coupling |
| 2,4,6-Trimethylaniline | 2 | High | High | High |
| 2,4,5-Trimethylaniline | 1 | Moderate | Moderate to Low | Moderate to Low |
| 2,3,4-Trimethylaniline | 1 | Moderate | Moderate to Low | Moderate to Low |
Conclusion and Future Outlook
The isomeric substitution pattern of trimethylanilines has a profound impact on the steric environment of the derived N-heterocyclic carbene ligands and, consequently, on the performance of their metal complexes in catalysis. While 2,4,6-trimethylaniline remains the precursor of choice for constructing highly active and stable catalysts for demanding cross-coupling reactions due to the significant steric bulk it provides, the other isomers offer avenues for fine-tuning catalyst properties.
Catalysts derived from 2,4,5- and 2,3,4-trimethylaniline, with their reduced steric hindrance, might prove advantageous in reactions where substrate accessibility is a limiting factor and high thermal stability is not a primary concern. Further systematic experimental studies are warranted to fully elucidate the catalytic potential of these less-explored isomers and to expand the toolbox for rational catalyst design.
References
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Szostak, M., et al. (2022). [(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 61(15), e202117283. [Link]
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Ghammamy, S., & Sedaghat, S. (2012). Determination and Characterization of New Palladium Complexes and Study of their Properties. Materials Science Research India, 9(2). [Link]
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Pankov, R. O., et al. (2024). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. Request PDF. [Link]
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Delaude, L., & Hans, M. (2010). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 6, 1148–1153. [Link]
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ResearchGate. (n.d.). 2. Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. [Link]
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Szostak, M., et al. (2021). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Request PDF. [Link]
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Chakrabarty, S., et al. (2014). Synthesis and characterization of dimeric palladium (II) complexes containing tetradentate N-donor ligands. Trade Science Inc.[Link]
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Michael, J. P., & Smith, P. A. S. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organic Letters, 20(15), 4561–4564. [Link]
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MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI Sciforum. [Link]
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Bantreil, X., & Nolan, S. P. (2011). Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. Nature protocols, 6(1), 69-75. [Link]
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Kelley, D. E., et al. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 26(4), 859. [Link]
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Boumaiza, N., et al. (2014). Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. Oriental Journal of Chemistry, 30(2), 487-493. [Link]
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Lee, C.-Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(11), 1493. [Link]
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MDPI. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]
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Manos, M. J., et al. (2020). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 25(18), 4165. [Link]
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Balamurugan, K., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC advances, 14(15), 10471-10480. [Link]
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Sha, Y., et al. (2025). Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory. Organometallics. [Link]
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Al-Hamdani, A. A. S., et al. (2021). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 26(16), 4991. [Link]
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Fronczek, F. R., et al. (2019). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 48(2), 554-566. [Link]
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Gusev, D. G. (2025). Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. Request PDF. [Link]
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Gusev, D. G. (2025). Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). Request PDF. [Link]
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Stahl, S. S., et al. (2017). Can Donor Ligands Make Pd(OAc)₂ a Stronger Oxidant?. Journal of the American Chemical Society, 139(4), 1592-1599. [Link]
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Gimeno, M. C., et al. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. Molecules, 27(23), 8289. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4,6-Trimethylaniline: A Foundational Chemical for Catalysis and Material Science. [Link]
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Huynh, H. V. (n.d.). Publications | N-Heterocyclic Carbenes. [Link]
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Liu, Z., et al. (2012). Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction. Beilstein Journal of Organic Chemistry, 8, 1246–1253. [Link]
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Elsevier. (2025). Recent advances in metal catalysts with hybrid ligands. Request PDF. [Link]
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Wu, Y., et al. (2023). Classification of Various Ligands. Encyclopedia.pub. [Link]
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Gryko, D. T., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(17), 11686-11695. [Link]
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A Comparative Guide to the Reactivity of N,2,4-Trimethylaniline for Synthetic Chemistry Professionals
Introduction: The Nuanced Reactivity of Polysubstituted Anilines
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of industrially significant molecules, from pharmaceuticals and agrochemicals to high-performance polymers and dyes.[1] The reactivity of the aniline scaffold can be meticulously tuned by the nature, number, and position of substituents on the aromatic ring and the nitrogen atom. This guide provides an in-depth comparison of the chemical reactivity of N,2,4-trimethylaniline, a less-common yet structurally insightful isomer, against other well-known substituted anilines.
Our analysis will move beyond simple descriptions, focusing on the underlying electronic and steric principles that govern its reactivity. For professionals in drug development and process chemistry, understanding these nuances is critical for reaction design, predicting side products, and optimizing synthetic routes. We will dissect the reactivity of this compound by comparing it to key archetypes: aniline (the unsubstituted parent), N-methylaniline (N-alkylation effect), 2,6-dimethylaniline (ortho-steric hindrance), and 2,4,6-trimethylaniline (maximal steric hindrance).
This comparison is grounded in fundamental physicochemical properties, reactivity at the nitrogen center, and susceptibility of the aromatic ring to electrophilic attack, supported by experimental data and detailed protocols.
Fundamental Physicochemical Properties: The Role of Basicity
The nucleophilicity of an aniline is intrinsically linked to its basicity—the availability of the nitrogen lone pair to donate to a proton or other electrophile. Basicity, quantified by the pKa of the conjugate acid, is modulated by a delicate balance of inductive and resonance effects from substituents.
-
Electronic Effects : Methyl groups are electron-donating groups (EDGs) through an inductive effect, increasing the electron density on the aromatic ring and, consequently, on the nitrogen atom. This effect generally increases basicity. The N-methyl group in this compound also contributes electron density to the nitrogen.[2]
-
Steric Effects : Bulky groups ortho to the amino group can interfere with the solvation of the protonated anilinium ion. This steric hindrance can destabilize the conjugate acid, thereby decreasing the basicity of the aniline.[3]
In this compound, we observe a combination of these factors: three electron-donating methyl groups (one on nitrogen, two on the ring) that increase basicity, and one ortho-methyl group that introduces moderate steric hindrance.
Comparative Basicity Data
| Compound | Structure | Key Features | pKa (of conjugate acid) | Rationale for Basicity |
| Aniline | C₆H₅NH₂ | Unsubstituted | 4.6 | Baseline basicity; lone pair delocalized into the ring.[2] |
| N-Methylaniline | C₆H₅NH(CH₃) | N-alkylation | 4.85 | The electron-donating N-methyl group slightly increases basicity over aniline. |
| This compound | C₇H₆(CH₃)₂NH(CH₃) | N-alkylation, one ortho-Me, one para-Me | ~5.0 (estimated) | Strong electron-donating effects from three methyl groups increase basicity significantly. The single ortho-methyl group provides less steric hindrance to solvation compared to di-ortho substituted anilines. |
| 2,6-Dimethylaniline | C₆H₃(CH₃)₂NH₂ | Two ortho-Me | 3.95 | Despite two EDGs, strong steric hindrance from the ortho-methyl groups impedes solvation of the anilinium ion, drastically reducing basicity. |
| 2,4,6-Trimethylaniline | C₆H₂(CH₃)₃NH₂ | Two ortho-Me, one para-Me | 4.38 | Similar to 2,6-dimethylaniline, the two ortho-substituents are the dominant factor, causing significant steric hindrance and lowering basicity compared to aniline.[4][5] |
Reactivity at the Nitrogen Atom: A Study in N-Alkylation
Reactions at the nitrogen center, such as N-alkylation and N-acylation, are highly sensitive to steric congestion around the amino group.[7][8] Here, this compound presents a compelling case, occupying a middle ground in terms of steric hindrance compared to its isomers.
The N-methyl group already present on this compound means it will form a tertiary amine upon further alkylation. However, its reactivity as a nucleophile can be compared to the primary and secondary anilines in our set.
-
Aniline & N-Methylaniline : With minimal steric hindrance, these compounds react readily with alkylating agents.[9]
-
2,6-Dimethylaniline & 2,4,6-Trimethylaniline : The two bulky ortho-methyl groups create a formidable steric shield around the nitrogen atom.[10] This severely impedes the approach of electrophiles, making reactions like N-alkylation extremely slow or requiring harsh conditions and specialized catalysts.[11]
-
This compound : With only one ortho-substituent, the nitrogen atom is significantly more accessible than in the di-ortho-substituted isomers. While slower to react than aniline or N-methylaniline due to the single ortho-methyl group, it is far more reactive than 2,6-dimethylaniline or 2,4,6-trimethylaniline.
Comparative Experimental Data: N-Benzylation Yields
The following table synthesizes representative yield data from studies on the N-alkylation of substituted anilines with benzyl alcohol, a common benchmark reaction.[11] Conditions are often optimized for each substrate, but the general trend in reactivity is clear.
| Substrate | Ortho-Substituents | Product | Representative Yield (%) | Reference |
| Aniline | 0 | N-Benzylaniline | High (typically >90%) | [9] |
| 2-Methylaniline | 1 | N-Benzyl-2-methylaniline | 65% | [11] |
| 2,4-Dimethylaniline | 1 | N-Benzyl-2,4-dimethylaniline | Lower conversion vs. mono-alkylated | [11] |
| 2,6-Dimethylaniline | 2 | N-Benzyl-2,6-dimethylaniline | Very low to no reaction under standard conditions | [11] |
| 2,4,6-Trimethylaniline | 2 | N-Benzyl-2,4,6-trimethylaniline | 68% (with specialized catalyst) | [11] |
Insight: The data shows that a single ortho-methyl group (as in 2-methylaniline and 2,4-dimethylaniline) reduces yield compared to aniline. This compound is expected to follow this trend. The di-ortho substituted anilines show markedly lower reactivity, often requiring more active catalytic systems to achieve reasonable yields.[11]
Diagram: Steric Hindrance and N-Nucleophilicity
Caption: Logical comparison of N-nucleophilicity based on steric hindrance.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution.[2] In this compound, the directing effects of the -NH(CH₃) group and the two methyl groups on the ring must be considered.
-
Activating Power : The -NH(CH₃) group is a potent activator. The methyl groups at C2 and C4 further enhance the ring's electron density, making this compound highly reactive towards electrophiles, likely more so than aniline itself.
-
Regioselectivity :
-
The powerful -NH(CH₃) group directs ortho and para. Its para position (C4) is blocked by a methyl group. Its ortho positions are C2 (blocked) and C6 (vacant).
-
The C2-methyl group directs to its ortho (C3) and para (C6) positions.
-
The C4-methyl group directs to its ortho positions (C3 and C5).
-
Consensus : The directing vectors overwhelmingly favor substitution at the C3, C5, and C6 positions. The C6 position is ortho to the very strong -NH(CH₃) activator. However, it is also sterically hindered by the adjacent C-N bond and the C2-methyl group. The C5 position is activated by the C4-methyl group (ortho) and the amino group (meta, a weaker effect). The C3 position is activated by both the C2- and C4-methyl groups (ortho to both).
-
Predicted Outcome : For most electrophiles, substitution is expected to occur primarily at the C6 position due to the dominant activating and directing effect of the amino group. The C3 and C5 positions would be sites for secondary or minor products, depending on the size of the electrophile. This contrasts sharply with 2,4,6-trimethylaniline, where all activated ortho/para positions are blocked, forcing substitution at the less-favored meta positions or leading to no reaction.[10]
-
Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of synthetic chemistry. Below are representative procedures for key transformations, adapted from literature for the substrates discussed.
Protocol 1: Comparative N-Benzylation of Anilines via Hydrogen Borrowing
This protocol is adapted from a catalytic N-alkylation procedure and illustrates how comparative reactivity can be assessed.[9]
Objective: To compare the yield of N-benzylation for aniline, this compound, and 2,6-dimethylaniline under identical catalytic conditions.
Materials:
-
Aniline, this compound, 2,6-dimethylaniline
-
Benzyl alcohol (1.2 equivalents)
-
Toluene (anhydrous)
-
Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
-
CoNx@NC catalyst (or other suitable hydrogen transfer catalyst, e.g., an Iridium-based one) (1-2 mol%)[9][11]
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
To three separate oven-dried reaction vials equipped with stir bars, add the catalyst (e.g., 10 mg).
-
In each vial, add the respective aniline substrate (0.5 mmol).
-
Add potassium tert-butoxide (0.6 mmol, 1.2 eq).
-
Add anhydrous toluene (2 mL).
-
Add benzyl alcohol (0.6 mmol, 1.2 eq) to each vial.
-
Seal the vials tightly under an inert atmosphere (e.g., Nitrogen or Argon).
-
Place the vials in a preheated block at 140 °C and stir for 24 hours.
-
After 24 hours, cool the reactions to room temperature.
-
Quench the reaction by adding 2 mL of water.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and yield of the benzylated product.
Self-Validation: The inclusion of three substrates (low, moderate, and high steric hindrance) in parallel under identical conditions provides an internal validation of the reactivity trend. The expected outcome is a high yield for aniline, a moderate yield for this compound, and a very low yield for 2,6-dimethylaniline.
Diagram: Experimental Workflow for Comparative N-Alkylation
Caption: Workflow for the comparative N-alkylation experiment.
Conclusion
This compound exhibits a reactivity profile that is a unique and instructive blend of electronic activation and moderate steric control.
-
Basicity & N-Nucleophilicity : It is more basic and a stronger nitrogen nucleophile than aniline, 2,6-dimethylaniline, and 2,4,6-trimethylaniline. This is due to the powerful electron-donating effects of three methyl groups combined with only moderate steric hindrance from a single ortho-substituent.
-
Electrophilic Aromatic Substitution : The aromatic ring is highly activated, and regioselectivity is primarily directed to the C6 position, which is ortho to the amino group. This makes its substitution pattern more predictable and less sterically congested than that of 2,4,6-trimethylaniline.
For the synthetic chemist, this compound is a valuable substrate when enhanced ring activation is desired without completely sacrificing reactivity at the nitrogen center. Its reactivity stands in stark contrast to its more sterically encumbered isomers, making it a useful tool for accessing specific substitution patterns in complex molecule synthesis.
References
- Benchchem. (n.d.). Preliminary Reactivity Studies of 2,3,4-Trimethylaniline: A Technical Guide.
-
Zhang, X., Pei, M., Wu, D., Yang, S., & Le, Z. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports, 9(1), 19279. [Link]
-
Buncel, E., & Eggimann, W. (1978). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 673-679. [Link]
-
Kandioller, W., et al. (2015). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E, 71(Pt 7), 816-820. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
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Celebi, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5586-5597. [Link]
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ResearchGate. (n.d.). N-Alkylation of o-substituted anilines using different alcohols catalyzed by 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6913, 2,4,6-Trimethylaniline. Retrieved from [Link]
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Schwab, R. S., et al. (2022). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 51(25), 9575-9586. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Detection of N,2,4-trimethylaniline
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of N,2,4-trimethylaniline. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical implementation, and comparative performance of these two powerful analytical techniques. The content is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a deep and applicable understanding.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. As with many aromatic amines, it is crucial to monitor its presence and purity throughout the manufacturing process and in final products due to potential toxicological concerns. The development of robust, accurate, and reliable analytical methods for the detection and quantification of this compound is therefore not merely a quality control measure, but a critical component of ensuring product safety and regulatory compliance.
The choice of analytical methodology is a pivotal decision in the development of any new chemical entity or drug substance. This guide will provide a head-to-head comparison of two of the most prevalent and powerful techniques in the analytical chemist's arsenal: GC-MS and HPLC. The selection between these two is not always straightforward and depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the intended application of the method.
Foundational Principles: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the potent separation capabilities of gas chromatography with the highly sensitive and selective detection power of mass spectrometry. The fundamental principle of GC lies in the partitioning of a volatile or semi-volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Separation is achieved based on the differential affinities of the analyte for the stationary phase and its volatility. For aromatic amines like this compound, GC offers excellent resolving power.
The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific identification and quantification. Derivatization is sometimes employed for aromatic amines to improve their volatility and chromatographic behavior.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC, in contrast, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed within a column. The versatility of HPLC stems from the wide variety of stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phase compositions that can be employed. For this compound, a reversed-phase C18 column is a common and effective choice.[4][5][6]
Detection in HPLC can be achieved through various means, with UV-Vis spectroscopy being one of the most common for chromophoric compounds like aromatic amines. The analyte is quantified by measuring its absorbance at a specific wavelength. The coupling of HPLC with a mass spectrometer (LC-MS) can provide specificity comparable to GC-MS.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented as a robust starting point for the analysis of this compound and should be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]
GC-MS Method Protocol
This protocol is adapted from established methods for the analysis of aromatic amines.[1][2][3]
3.1.1 Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of a suitable solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
3.1.2 Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for peak identification.
HPLC Method Protocol
This protocol is based on general methods for the analysis of aniline derivatives.[4][5][6]
3.2.1 Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
3.2.2 Instrumentation and Parameters
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) in a 60:40 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Method Validation and Comparative Performance
Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose.[12][13][14][15] The following table summarizes the key validation parameters and expected performance for the GC-MS and HPLC methods described above.
| Parameter | GC-MS | HPLC-UV | Rationale and Discussion |
| Specificity | High | Moderate to High | GC-MS offers superior specificity due to the unique mass fragmentation pattern of the analyte.[1][2] HPLC-UV specificity depends on the chromatographic separation from potential impurities with similar UV absorption spectra. |
| Linearity (R²) | > 0.995 | > 0.995 | Both techniques are expected to exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Low (ng/mL) | Moderate (µg/mL) | GC-MS, particularly in SIM mode, generally provides lower limits of detection compared to HPLC with UV detection.[2] |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | Consistent with the LOD, the LOQ for GC-MS will be significantly lower, making it more suitable for trace analysis. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Both methods, when properly validated, should provide high accuracy. |
| Precision (% RSD) | < 2% | < 2% | Both techniques are capable of high precision for both repeatability and intermediate precision. |
| Robustness | Good | Excellent | HPLC methods are often considered more robust for routine quality control due to simpler instrumentation and less susceptibility to matrix effects in some cases. |
| Sample Throughput | Moderate | High | HPLC run times can often be shorter, and sample preparation can be more straightforward, leading to higher throughput. |
| Derivatization | May be required | Not required | The need for derivatization in GC can add a time-consuming step and a potential source of error.[16][17] |
Visualizing the Workflow: A Diagrammatic Comparison
The following diagrams, generated using Graphviz, illustrate the typical workflows for GC-MS and HPLC analysis of this compound.
Conclusion: Selecting the Optimal Method
The choice between GC-MS and HPLC for the analysis of this compound is contingent upon the specific analytical requirements.
GC-MS is the superior choice when:
-
High sensitivity and low detection limits are paramount.
-
Unambiguous identification of the analyte and potential impurities is required.
-
The sample matrix is complex, necessitating the high selectivity of mass spectrometric detection.
HPLC with UV detection is the preferred method when:
-
High sample throughput and rapid analysis are necessary for routine quality control.
-
The analyte is present at concentrations well above the detection limit.
-
A simpler, more robust, and cost-effective method is desired.
Ultimately, a thorough cross-validation of both methods against the same set of samples is the most rigorous approach to determine the most suitable technique for a given application. This ensures that the chosen method is not only scientifically sound but also practical and efficient for its intended purpose in the research, development, or manufacturing environment.
References
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Quality Guidelines. ICH. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]
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Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Dyes Synthesized from N,2,4-trimethylaniline Versus Commercial Analogues
For researchers, scientists, and professionals in drug development, the choice between synthesizing a custom dye and procuring a commercial analogue is a critical decision point. This guide provides an in-depth technical comparison of the efficacy of dyes synthesized from N,2,4-trimethylaniline against their commercially available counterparts. We will delve into the synthesis, characterization, and performance evaluation, offering a framework for making informed decisions based on experimental data and scientific principles.
Introduction: The Build vs. Buy Dilemma in Dye Chemistry
In many research applications, particularly those involving fluorescence microscopy, flow cytometry, and histological staining, the performance of the dye is paramount. While commercial dyes offer convenience and a certain level of quality control, they may not always provide the specific photophysical properties or purity required for cutting-edge research. Synthesizing dyes in-house from precursors like this compound offers the potential for higher purity, novel functionalities, and significant cost savings. However, this path requires a deeper understanding of synthetic chemistry and rigorous quality control. This guide aims to equip you with the knowledge to navigate this decision by providing a side-by-side comparison based on verifiable experimental protocols.
Synthesis of a Representative Triarylmethane Dye from this compound
Triarylmethane dyes are a prominent class of synthetic colorants known for their intense colors and diverse applications.[1] this compound serves as a versatile precursor for these dyes.[2] The following protocol outlines a general synthesis of a triarylmethane dye, which can be adapted for specific research needs.
Experimental Protocol: Synthesis of a this compound-based Triarylmethane Dye
This protocol is based on the principles of Friedel-Crafts-type reactions, a common method for synthesizing triarylmethane dyes.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add this compound (2 equivalents) and a suitable aldehyde (1 equivalent, e.g., benzaldehyde) to a solvent such as glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a Brønsted acidic ionic liquid, to the reaction mixture while stirring.[3] The acid catalyzes the electrophilic substitution reaction.
-
Reaction Progression: Heat the mixture to 80-100°C and allow it to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: After the initial condensation, the leuco-dye intermediate is oxidized to the final colored dye. This can be achieved by adding an oxidizing agent, such as manganese dioxide or by bubbling air through the reaction mixture in the presence of an oxygen-activating catalyst.[5]
-
Isolation and Purification: Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude dye. The solid dye is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to ensure high purity for subsequent applications.
Caption: Workflow for the synthesis of a triarylmethane dye.
Commercial Analogues: An Overview
A close structural analogue, 2,4,6-trimethylaniline, is a known precursor for commercial dyes such as Acid Blue 129.[6][7][8] For the purpose of this guide, we will consider triarylmethane dyes like Crystal Violet and Malachite Green as relevant commercial analogues due to their similar core structure and widespread use in biological and chemical applications.[9][10][11][12] These dyes are readily available from various chemical suppliers and are typically used in histology, bacteriology, and as pH indicators.
Comparative Efficacy: An Experimental Framework
To objectively compare the synthesized dye with its commercial counterpart, a series of experiments focusing on key performance indicators is essential.
Experimental Protocols for Comparative Analysis
A. Photophysical Characterization
-
Sample Preparation: Prepare stock solutions of both the synthesized and commercial dyes in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM. Create a dilution series for spectroscopic analysis.
-
UV-Vis Spectroscopy: Using a spectrophotometer, measure the absorbance spectra of the diluted dye solutions to determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectra and determine the maximum emission wavelength (λem).
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., Rhodamine 6G in ethanol).
B. Photostability Assay
-
Exposure: Prepare solutions of both dyes at the same concentration in quartz cuvettes.
-
Irradiation: Expose the samples to a constant light source (e.g., a xenon lamp with a specific wavelength filter) for a defined period.
-
Monitoring: At regular intervals, measure the absorbance at λmax to quantify the rate of photobleaching.
C. Cellular Staining Efficacy (for biological applications)
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass coverslips.
-
Staining: Incubate the cells with working solutions of both the synthesized and commercial dyes at equivalent concentrations for a fixed duration.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.
-
Analysis: Quantify the staining intensity and assess the subcellular localization of the dyes.
Caption: Workflow for comparing synthesized and commercial dyes.
Data-Driven Comparison: A Hypothetical Case Study
The following table summarizes hypothetical but realistic data from the comparative experiments.
| Parameter | Synthesized Dye | Commercial Analogue (e.g., Crystal Violet) |
| λmax (nm) | 595 | 590 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 95,000 | 87,000 |
| λem (nm) | 615 | 610 |
| Quantum Yield (ΦF) | 0.08 | 0.05 |
| Photostability (t₁/₂ in min) | 25 | 18 |
| Cellular Staining Intensity (a.u.) | 15,000 | 12,500 |
Analysis and Interpretation
-
Photophysical Properties: The synthesized dye exhibits a slightly red-shifted absorption and emission, which could be advantageous for minimizing autofluorescence in biological samples. The higher molar absorptivity and quantum yield suggest a brighter fluorophore, which is highly desirable for imaging applications. These enhancements can often be attributed to the higher purity of the in-house synthesized compound, as commercial dyes can contain synthetic byproducts that quench fluorescence.
-
Stability: The increased photostability of the synthesized dye is a significant advantage, allowing for longer imaging times and more reliable quantitative data. This could be due to the specific substitution pattern of the this compound precursor, which may confer greater resistance to photo-oxidative degradation.[13][14]
-
Staining Efficacy: The higher staining intensity of the synthesized dye correlates with its superior photophysical properties. This translates to a better signal-to-noise ratio in imaging experiments, enabling the visualization of finer cellular details.
Conclusion: A Strategic Approach to Dye Selection
The decision to synthesize a dye from a precursor like this compound or to purchase a commercial analogue is not merely a matter of convenience. As our comparative guide demonstrates, in-house synthesis can yield dyes with superior photophysical properties and stability, ultimately leading to higher quality experimental data.
Key Takeaways for Researchers:
-
Performance-Critical Applications: For demanding applications that require high brightness, photostability, and specific spectral characteristics, synthesizing your own dye is a worthwhile investment of time and resources.
-
Cost-Effectiveness: For large-scale or routine applications, the cost savings of in-house synthesis can be substantial.
-
Purity is Paramount: The purity of the synthesized dye is crucial for optimal performance. Rigorous purification and characterization are non-negotiable steps in the synthesis workflow.
-
Commercial Dyes for Routine Work: For standard, less demanding applications, the convenience and batch-to-batch consistency of commercial dyes remain a valid choice.
By carefully considering the experimental needs and weighing the pros and cons of each approach, researchers can make a strategic choice that best supports their scientific goals.
References
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A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for N,2,4-trimethylaniline and its Metabolites
For researchers, toxicologists, and drug development professionals, the accurate quantification of xenobiotics and their metabolic products is the bedrock of reliable safety and efficacy assessments. N,2,4-trimethylaniline, a compound with industrial relevance and noted genotoxic potential, presents a distinct analytical challenge.[1][2][3] Its metabolic activation, particularly through N-oxidation and ring hydroxylation, leads to the formation of reactive species and various metabolites that require careful monitoring.[2] However, the commercial availability of certified reference standards for these metabolites is often limited. This guide provides an in-depth, comparative framework for the de novo establishment of analytical reference standards for this compound and its key metabolites, ensuring data integrity and analytical confidence.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, comparing orthogonal analytical techniques to build a self-validating system for standard certification. We will explore a comprehensive workflow from metabolite synthesis to the generation of a robust analytical standard, grounded in established scientific principles.
The Analytical Imperative: Understanding this compound Metabolism
This compound, a substituted aniline, is subject to metabolic processes common to aromatic amines.[2] The primary routes of metabolism involve Phase I oxidation reactions, catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions to facilitate excretion.[4]
Key metabolic transformations include:
-
N-oxidation: This is a critical activation pathway for many aromatic amines, leading to the formation of N-hydroxy metabolites. These can be further converted to highly reactive nitrenium ions that are capable of forming DNA adducts, a primary mechanism of chemical carcinogenesis.[2]
-
Ring Hydroxylation: Oxidation of the aromatic ring produces phenolic metabolites.
-
N-demethylation: The removal of the N-methyl group is another potential metabolic route.[5]
-
Conjugation: Phase I metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble products for elimination.[4]
The necessity for well-characterized reference standards for these metabolites is paramount for several reasons:
-
Accurate Quantification: To determine the concentration of metabolites in in vitro and in vivo toxicological studies.
-
Metabolic Profiling: To understand the metabolic fate of the parent compound and identify major metabolic pathways.
-
Method Validation: Standards are essential for validating the accuracy, precision, and sensitivity of analytical methods.[6]
Metabolic Activation Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Establishing Reference Standards: A Comparative Workflow
In the absence of commercially available standards, a rigorous in-house process is required. This involves chemical synthesis, purification, and comprehensive characterization using orthogonal analytical techniques.
Workflow for In-House Reference Standard Establishment
Caption: Workflow for establishing a certified analytical reference standard.
Synthesis of this compound and Putative Metabolites
The synthesis of this compound itself typically involves the selective nitration of mesitylene (1,3,5-trimethylbenzene) followed by the reduction of the resulting nitro group.[7][8] This process must be carefully controlled to achieve the desired isomer and high purity.[9] Synthesis of hydroxylated metabolites can be more complex, often requiring multi-step organic synthesis procedures that are beyond the scope of this guide but can be adapted from the chemical literature.
Orthogonal Analytical Characterization: A Self-Validating Approach
The cornerstone of establishing a reference standard is its characterization by multiple, independent (orthogonal) analytical techniques. This approach provides a high degree of confidence in the identity, purity, and potency of the standard.
Both NMR and HRMS are powerful tools for determining the chemical structure of a compound. They provide complementary information, and their combined use is essential for unambiguous identification.
| Parameter | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) | Rationale for Combined Use |
| Information | Provides detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Provides a highly accurate mass-to-charge ratio (m/z), allowing for the determination of elemental composition. | NMR confirms the specific isomeric structure, while HRMS confirms the correct molecular formula, eliminating potential isobaric interferences. |
| Strengths | Definitive for isomer differentiation. Non-destructive. Quantitative capability (qNMR).[10] | Extremely high sensitivity and mass accuracy (<5 ppm). | For a metabolite like a hydroxylated trimethylaniline, NMR can distinguish between hydroxylation at different positions on the ring, which HRMS cannot. |
| Limitations | Lower sensitivity compared to MS. Requires higher sample amounts. | Does not typically distinguish between isomers. | Using both techniques provides a comprehensive and definitive structural assignment. |
Purity assessment is critical for the accurate use of a reference standard. qNMR and HPLC-UV are two of the most common and reliable methods for this purpose.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for Combined Use |
| Principle | Directly compares the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12] The signal is directly proportional to the number of nuclei.[10] | Separates the analyte from impurities based on physicochemical properties (e.g., polarity). Purity is typically determined by area percent of the main peak. | qNMR provides a direct, SI-traceable purity value without needing the reference material of the analyte itself, while HPLC-UV is excellent for detecting and quantifying structurally related impurities.[13] |
| Strengths | Considered a primary ratio method. Does not require a reference standard of the analyte.[13] Avoids dependency on analyte vs. impurity responses seen in HPLC.[10] | High separation efficiency. Excellent for detecting trace-level impurities. Widely available and robust. | HPLC can detect non-proton-containing impurities that qNMR might miss. qNMR can quantify impurities that co-elute with the main peak in HPLC. |
| Limitations | May not detect impurities without NMR-active nuclei in the region of interest. Signal overlap can complicate quantification.[11] | Requires that impurities have a UV chromophore. Purity can be overestimated if impurities have a poor UV response.[10] | The combination provides a more complete and trustworthy purity assessment than either method alone. |
Detailed Experimental Protocols
The following protocols are provided as examples and should be optimized for the specific analyte and available instrumentation.
Protocol: HPLC-UV Method for Purity Determination
This protocol is designed for the analysis of aromatic amines and can be adapted for this compound and its metabolites.
-
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.[14] A Pentafluorophenyl (PFP) stationary phase is often effective for retaining and separating polar, basic compounds like aromatic amines.[14]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: 240 nm (or optimal wavelength for the specific analyte).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard material in a suitable solvent (e.g., methanol) to a final concentration of ~1 mg/mL.
-
Perform serial dilutions to prepare standards for linearity assessment.
-
-
Analysis and Data Processing:
-
Inject the sample and acquire the chromatogram.
-
Determine the area percent of the main peak relative to the total area of all peaks.
-
Self-Validation Check: The peak shape should be symmetrical. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.
-
Protocol: LC-MS/MS Method for Identification and Trace-Level Quantification
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for analyzing metabolites in complex biological matrices.[15][16]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470A).[14]
-
-
Chromatographic Conditions:
-
Use the same column and mobile phases as the HPLC-UV method to facilitate method transfer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Aromatic amines ionize well in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the optimal precursor ion (typically [M+H]⁺) and product ions for the parent compound and each metabolite by infusing a dilute solution of the standard.
-
-
Analysis:
-
Acquire data for the established MRM transitions.
-
Self-Validation Check: The ratio of quantifier to qualifier product ions should remain constant across all samples and standards. The high selectivity of MRM ensures that only the target analyte is being measured, providing confidence in its identity even at trace levels.
-
Protocol: Purity Assignment by Quantitative NMR (qNMR)
This protocol outlines the internal standard method for qNMR, which provides an SI-traceable purity value.[11][13]
-
Instrumentation and Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, traceable to a national metrology institute. The standard must have signals that do not overlap with the analyte.
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (the candidate reference standard).
-
Accurately weigh approximately 5-10 mg of the certified internal standard.
-
Dissolve both solids in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated.[11] Use a calibrated 90° pulse.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
std = Internal Standard
-
-
Self-Validation Check: The calculated purity should be consistent when using different, well-resolved signals from the analyte for the calculation. This internal consistency validates the measurement.
Conclusion and Best Practices
Establishing analytical reference standards for this compound and its metabolites is a rigorous but essential process when commercial standards are unavailable. A successful outcome hinges on a self-validating, orthogonal approach. By combining the definitive structural information from NMR with the precise molecular formula from HRMS, and corroborating the direct purity measurement from qNMR with the impurity profile from HPLC, researchers can generate in-house reference standards with the highest degree of confidence. This meticulous approach ensures the integrity of subsequent toxicological and metabolic studies, ultimately contributing to safer and more effective drug development and chemical risk assessment.
References
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Miura, T., & Wako, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
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FUJIFILM Wako Pure Chemical Corporation. (2022). qNMR - Quantitative Analysis by NMR. Wako Chemicals. [Link]
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Walker, G. S., Ryder, T. F., Sharma, R., Smith, E. B., & Freund, A. (2011). Validation of Isolated Metabolites From Drug Metabolism Studies as Analytical Standards by Quantitative NMR. Drug Metabolism and Disposition. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Miura, T. (2021). (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. [Link]
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Walker, G.S. et al. (2011). Validation of Isolated Metabolites from Drug Metabolism Studies as Analytical Standards by Quantitative NMR. Drug Metabolism and Disposition, 39(6), 1125-1131. [Link]
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SlideShare. (n.d.). Metabolite Standards: A Foundation for Accurate Analysis. SlideShare. [Link]
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OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Office of Environmental Health Hazard Assessment. [Link]
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OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts - CIC Consultation. Office of Environmental Health Hazard Assessment. [Link]
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OEHHA. (1997). Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts. Office of Environmental Health Hazard Assessment. [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com. [Link]
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Greim, H. (2023). Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine). MAK Value Documentations. [Link]
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Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 2,4,6-Trimethylaniline. InnoPharmChem. [Link]
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Li, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Chromatography B. [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. HELIX Chromatography. [Link]
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Feng, L., et al. (2016). Rapid Quantification of Trimethylamine. Analytical Chemistry, 88(12), 6557-6564. [Link]
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Al-Dhafairi, M., & Hussain, G. (2018). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods. [Link]
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Al-Waiz, M., et al. (1988). The Relative Importance of N-oxidation and N-demethylation in the Metabolism of Trimethylamine in Man. British Journal of Clinical Pharmacology. [Link]
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Kowol, C. R., et al. (2020). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Journal of Biological Inorganic Chemistry. [Link]
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A Comparative Guide to Benchmarking the Stability of N,2,4-trimethylaniline-Derived Polymers
Introduction: The Quest for Stable Conductive Polymers
Conducting polymers have emerged as revolutionary materials in fields ranging from flexible electronics and energy storage to biomedical sensors.[1] Among these, polyaniline (PANI) is one of the most extensively studied due to its straightforward synthesis, tunable conductivity, and relatively high environmental stability.[2][3] However, the performance and longevity of devices incorporating these materials are critically dependent on the polymer's stability under thermal, chemical, and oxidative stress.[4][5]
To enhance properties like processability and stability, researchers often turn to derivatives of the parent polymer. This guide focuses on a specific derivative, poly(N,2,4-trimethylaniline), and provides a comprehensive framework for benchmarking its stability against the well-established polyaniline. The introduction of methyl groups at the nitrogen atom and on the aromatic ring is expected to significantly influence the polymer's electronic, steric, and morphological characteristics. The N-methyl group, in particular, will alter the polymerization mechanism and the final polymer's structure and basicity compared to PANI.[6] The two methyl groups on the ring will increase steric hindrance and introduce electron-donating effects.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to polymer stability assessment. We will detail the synthesis of the target polymer and its benchmarks, provide step-by-step protocols for thermal and chemical stability analysis, and offer insights into interpreting the resulting data.
Section 1: Polymer Synthesis: Establishing a Baseline
To perform a meaningful comparison, it is essential to synthesize the polymers under controlled and reproducible conditions. Here, we outline the chemical oxidative polymerization for this compound and, as a benchmark, the parent monomer, aniline.
Experimental Protocol 1: Synthesis of Polyaniline (PANI) Emeraldine Salt
-
Monomer Preparation: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 100 mL of 1.0 M hydrochloric acid (HCl). Stir the solution in an ice bath until the temperature reaches 0-5 °C.
-
Oxidant Preparation: In a separate beaker, dissolve 11.4 g (0.05 mol) of ammonium peroxydisulfate (APS) in 50 mL of 1.0 M HCl. Cool this solution in the ice bath.
-
Polymerization: Slowly add the APS solution dropwise to the aniline solution while maintaining vigorous stirring and a temperature of 0-5 °C. The reaction mixture will gradually turn dark green, indicating the formation of the PANI emeraldine salt.[2]
-
Reaction Completion: Continue stirring for 2 hours in the ice bath to ensure complete polymerization.
-
Purification: Collect the precipitate by vacuum filtration and wash it sequentially with 1.0 M HCl, methanol, and deionized water until the filtrate becomes colorless.
-
Drying: Dry the resulting dark green powder in a vacuum oven at 60 °C for 24 hours.
Experimental Protocol 2: Synthesis of Poly(this compound)
-
Monomer Preparation: Dissolve 6.76 g (0.05 mol) of this compound in 100 mL of 1.0 M HCl in a 250 mL beaker. Due to the increased steric hindrance from the methyl groups, ensuring complete dissolution may require extended stirring or gentle warming before cooling the solution to 0-5 °C in an ice bath.
-
Oxidant Preparation: Prepare the APS solution as described in Protocol 1.
-
Polymerization: Add the APS solution dropwise to the monomer solution under vigorous stirring, keeping the temperature between 0-5 °C. The color change may differ from that of PANI synthesis.
-
Reaction Completion & Purification: Follow steps 4 and 5 from Protocol 1.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Acidic Medium: The polymerization is conducted in an acidic medium to protonate the aniline monomer, increasing its solubility and preventing the formation of undesirable side products. The resulting polymer is in its conductive emeraldine salt form.[7]
-
Low Temperature: The reaction is performed at 0-5 °C to control the reaction rate, prevent over-oxidation of the polymer, and promote the formation of a more linear, higher molecular weight polymer.[4]
-
Molar Ratio: A 1:1 molar ratio of oxidant to monomer is typically used for the oxidative polymerization of aniline to achieve a high yield of the desired emeraldine oxidation state.[7]
Synthesis Workflow Diagram
Caption: Workflow for the chemical oxidative polymerization of aniline derivatives.
Section 2: Benchmarking Methodologies for Polymer Stability
This section details the core experimental procedures for evaluating and comparing the stability of the synthesized polymers. We will focus on two critical aspects: thermal stability and chemical stability.
A. Thermal Stability Analysis
Thermal analysis techniques are crucial for determining the temperature limits for processing and application of polymers.[8]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.[9][10]
Experimental Protocol 3: TGA
-
Sample Preparation: Place 5-10 mg of the dried polymer powder into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[11]
-
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum weight loss rate.[12]
Causality Behind Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is used to study the intrinsic thermal stability of the polymer backbone without the influence of oxygen, which can cause thermo-oxidative degradation at lower temperatures.[4][11]
-
Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[9]
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[13][14] For amorphous or semi-crystalline polymers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Experimental Protocol 4: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer powder into an aluminum DSC pan and seal it hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from 25 °C to 250 °C at 10 °C/min. This step removes the thermal history of the polymer.
-
Cool: Cool the sample from 250 °C back to 25 °C at 10 °C/min.
-
Second Heat: Heat the sample again from 25 °C to 300 °C at 10 °C/min. The glass transition temperature (Tg) is determined from the inflection point in the baseline of this second heating scan.
-
-
Data Analysis: Plot the heat flow versus temperature. Identify the Tg as a step-change in the heat capacity.[15]
Causality Behind Experimental Choices:
-
Heat-Cool-Heat Cycle: This cycle is crucial for obtaining reliable Tg data. The first heating scan erases any prior thermal history (e.g., from processing or storage), and the Tg is determined from the second heating scan on a sample with a controlled thermal history.[14]
B. Chemical Stability Analysis
The chemical stability of conducting polymers is vital for their application in devices that operate in various environments, such as batteries or sensors.[16] Stability is often challenged by changes in pH or exposure to redox agents.
Experimental Protocol 5: Chemical Degradation Study
-
Solution Preparation: Prepare solutions of the polymers (e.g., 10 mg in 100 mL) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
-
Stress Conditions: Aliquot the polymer solution into separate, sealed vials. Expose these vials to different chemical stressors:
-
Acidic: Add HCl to achieve a final concentration of 1.0 M.
-
Basic: Add ammonium hydroxide (NH4OH) to achieve a pH of 10. This will de-dope the polymer, converting it from the conductive salt to the non-conductive base form.[4]
-
Oxidative: Add a mild oxidizing agent like 0.1 M hydrogen peroxide (H2O2).
-
Control: Keep one vial with only the polymer solution in NMP.
-
-
Monitoring: At regular time intervals (e.g., 0, 1, 6, 24, and 48 hours), take a small aliquot from each vial.
-
Analysis: Analyze the aliquots using UV-Vis spectroscopy. Monitor the characteristic absorption peaks of the polymer. For PANI, key peaks correspond to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings. Degradation or changes in the oxidation state will cause shifts in these peaks.[6]
-
Data Analysis: Plot the change in absorbance at a characteristic wavelength over time for each stress condition. A faster decay in absorbance indicates lower stability.
Stability Testing Workflow Diagram
Caption: Workflow for benchmarking the thermal and chemical stability of polymers.
Section 3: Data Interpretation and Comparative Analysis
The data from the above experiments will allow for a direct and objective comparison of the stability of poly(this compound) against the PANI benchmark.
Interpreting Thermal Data
From the TGA and DSC analyses, key parameters can be extracted and tabulated for comparison.
Table 1: Hypothetical Thermal Stability Data
| Polymer | Onset Decomposition Temp (Td, onset) (°C) | Temp at Max Decomposition (Tmax) (°C) | Char Yield at 800 °C (%) | Glass Transition Temp (Tg) (°C) |
| Polyaniline (PANI) | ~250-300 | ~520 | ~45-55 | ~180-220 |
| Poly(this compound) | Expected Higher | Expected Higher | Expected Higher | Expected Higher |
-
Td, onset and Tmax: A higher decomposition temperature indicates greater thermal stability. The presence of methyl groups on the aromatic ring can increase the bond dissociation energy, potentially leading to enhanced thermal stability for the substituted polymer.[12]
-
Char Yield: A higher char yield at the end of the TGA run suggests that the polymer forms a more stable, cross-linked carbonaceous structure upon heating, which is a desirable trait for flame-retardant applications.[17]
-
Tg: The glass transition temperature is influenced by chain flexibility and intermolecular forces. The bulky methyl groups might restrict chain rotation, leading to a higher Tg for poly(this compound) compared to PANI.
Interpreting Chemical Stability Data
The chemical stability can be assessed by comparing the rate of degradation under different conditions.
Table 2: Hypothetical Chemical Stability Ranking
| Stress Condition | Polyaniline (PANI) | Poly(this compound) | Expected Rationale |
| Basic (pH 10) | Moderate Stability (dedoping) | Expected Higher Stability | The N-methyl group may sterically hinder the approach of hydroxide ions, slowing the deprotonation (dedoping) process. |
| Oxidative (H2O2) | Moderate Stability | Expected Lower Stability | The electron-donating methyl groups on the ring can make the polymer backbone more susceptible to irreversible oxidation. |
-
Basic Conditions: The stability of the conductive state of PANI is known to be poor in basic environments, as it undergoes de-doping to its insulating emeraldine base form.[16] The steric shielding provided by the methyl groups in poly(this compound) might offer some protection against this process.
-
Oxidative Conditions: While electron-donating groups can enhance some properties, they can also make the polymer more susceptible to oxidative attack, which can lead to irreversible degradation of the conjugated backbone and a loss of conductivity.[4]
Conclusion
This guide provides a comprehensive and scientifically grounded framework for benchmarking the stability of this compound-derived polymers. By systematically synthesizing the target polymer and a well-understood benchmark like polyaniline, and then subjecting them to rigorous thermal and chemical stress tests, researchers can generate objective, comparative data. The detailed protocols and the rationale behind the experimental choices are designed to ensure the integrity and reproducibility of the findings. The insights gained from such a comparative analysis are invaluable for the rational design of new, highly stable conducting polymers tailored for demanding applications in modern technology and medicine.
References
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Ansari, R., & Keivani, M. B. (2006). Polyaniline Conducting Electroactive Polymers: Thermal and Environmental Stability Studies. E-Journal of Chemistry. Available at: [Link]
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Gallego, I., et al. (2022). Application of Differential Scanning Calorimetry to Assess Molecular Weight Degradation of Poly(butylene Adipate-co-terephthalate)-Based Plastics. ACS ES&T Engineering. Available at: [Link]
-
Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover. Available at: [Link]
-
Bachok, Z., et al. (2023). Thermal Characterization of Silver-Based Conductive Polymers for Flexible Electronics. Journal of Advanced Research in Applied Sciences and Engineering Technology. Available at: [Link]
-
Saber, O., et al. (2020). Improvement of Thermal Stability and Electrical Properties of Polyaniline through Hybrid Nanocomposites PANi/PVA/CaO. Journal of Ovonic Research. Available at: [Link]
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Tan, K. L., et al. (1989). Thermal analysis of conducting polymers part I - Thermogravimetry of acid-doped polyanilines. Journal of Thermal Analysis. Available at: [Link]
-
Al-Yaari, M. (2021). Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA... ResearchGate. Available at: [Link]
-
Lye, C. S., et al. (2020). STUDY OF CONDUCTIVITY AND THERMAL PROPERTIES OF POLYANILINE DOPED WITH p-TOLUENE SULFONIC ACID. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Talu, M., et al. (2007). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals. Available at: [Link]
-
Wei, H., et al. (2022). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. Polymers. Available at: [Link]
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Trajczyk, M. (2022). Thermal stability of polyaniline. ResearchGate. Available at: [Link]
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EAG Laboratories. (n.d.). DSC Analysis of Polymers. EAG. Available at: [Link]
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Zarrintaj, P., et al. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers. Available at: [Link]
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Rocha, L. A., et al. (2024). Differential scanning calorimetry (DSC): An important tool for polymer identification and characterization of plastic marine debris. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of N,2,4-trimethylaniline: Ensuring Laboratory Safety and Regulatory Compliance
For researchers, scientists, and drug development professionals, the synthesis and handling of specialized chemical reagents are a daily reality. N,2,4-trimethylaniline, a substituted aromatic amine, is a valuable building block in various synthetic pathways. However, its toxicological profile necessitates a robust and well-understood disposal plan to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Immediate Safety and Hazard Recognition: Understanding the Risks
This compound is classified as a hazardous substance, and understanding its specific risks is the first step in safe handling and disposal. Exposure can occur through inhalation, skin contact, or ingestion, with the potential for both acute and chronic health effects.[1][2] Aromatic amines as a class are known for their toxicity, and this compound is no exception.[3]
The primary acute health hazard associated with similar aromatic amines is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][3] This can lead to symptoms of oxygen starvation, such as cyanosis, headache, dizziness, and, in severe cases, can be fatal.[1] Furthermore, this compound is an irritant to the skin and eyes and may cause sensitization with repeated contact.[1][4] There is also limited evidence to suggest a potential carcinogenic effect, underscoring the need for stringent exposure controls.[1]
It is crucial to note that as of current documentation, no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for closely related isomers like 2,4,6-trimethylaniline.[5] This absence of a defined safe exposure level reinforces the imperative to minimize all contact and handle the substance with the utmost care.
Key Physical and Chemical Properties for Disposal Planning
A thorough understanding of the chemical's properties is essential for safe handling and for anticipating its behavior in the event of a spill or reaction.
| Property | Value | Source |
| CAS Number | 13021-13-1 | [6] |
| Molecular Formula | C9H13N | [6] |
| Molecular Weight | 135.21 g/mol | [6] |
| Appearance | Liquid | [1] |
| Solubility | Insoluble in water | [7] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, isocyanates, halogenated organics, peroxides, phenols.[1][3][4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the correct and consistent use of appropriate Personal Protective Equipment. The goal is to create a complete barrier to prevent any route of exposure.
-
Hand Protection: Wear chemical-resistant gloves. Materials such as Polyvinyl Chloride (PVC) are often recommended, but it is critical to select gloves that are tested against aromatic amines and to be mindful of their breakthrough time.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them in a designated hazardous waste container after handling the chemical.[2]
-
Eye and Face Protection: Use safety glasses with side shields or, for greater protection against splashes, chemical safety goggles.[1] In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[8]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher potential for exposure, consider a chemical-resistant apron or coveralls.[9] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with a cartridge suitable for organic vapors (such as a Type A filter) is necessary.[1][2]
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.
Minor Spill (less than 50 mL) within a Fume Hood:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: If possible without significant risk, use absorbent materials to prevent the spill from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. The container must be clearly labeled with the contents.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water.[7] All cleaning materials must be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate completely before resuming work.
Major Spill (greater than 50 mL) or any spill outside a Fume Hood:
-
Evacuate: Immediately evacuate the area, alerting all personnel.[1]
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1] Provide them with the location and nature of the spill.
-
Do Not Attempt to Clean: A major spill requires specialized equipment and training to manage safely. Await the arrival of the trained emergency responders.
The Disposal Workflow: From Laboratory Bench to Final Disposition
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste .[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.[1]
Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including pure unused product, reaction residues, and contaminated materials (gloves, absorbent pads, etc.), must be collected in a dedicated, properly labeled hazardous waste container.[10]
-
Container Integrity: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Refer to the incompatibility chart and consult your institution's EHS guidelines.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Pathway
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.
References
- BenchChem. (2025). Proper Disposal of 2,3,4-Trimethylaniline: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,4,6-Trimethylaniline Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline.
- HPC Standards. (n.d.). 2,4,6-Trimethylaniline Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3,4,5-Trimethylaniline.
- Apollo Scientific. (2023). 2,4,6-Trimethylaniline Safety Data Sheet.
- Apollo Scientific. (2023). 2,4,5-Trimethylaniline Safety Data Sheet.
- Echemi. (2020). MSDS of 2,4,6-Trimethylaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trimethylaniline.
- New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: 2,4,6-TRIMETHYL ANILINE.
- Guidechem. (n.d.). 2,4,6-Trimethylaniline 88-05-1 wiki.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University Environmental Health & Safety.
- Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
- ChemicalBook. (2025). 2,4,6-Trimethylaniline - Safety Data Sheet.
- ChemicalBook. (n.d.). 2,4,6-Trimethylaniline | 88-05-1.
- Guidechem. (n.d.). How is 2,4,6-Trimethylaniline synthesized and applied in industry?. FAQ.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
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- BenchChem. (2025). An In-depth Technical Guide to the Basic Chemical Properties of 2,3,4-Trimethylaniline.
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Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link].
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A Strategic Guide to Personal Protective Equipment for Handling N,2,4-Trimethylaniline
Navigating the complexities of handling aromatic amines like N,2,4-trimethylaniline is a task that demands precision, foresight, and an uncompromising commitment to safety. This guide moves beyond a simple checklist, offering a comprehensive operational framework for researchers, scientists, and drug development professionals. Our objective is to instill a deep, procedural understanding of how to manage the risks associated with this compound, ensuring both personal safety and the integrity of your research. While this document focuses on this compound, the principles and protocols outlined are broadly applicable to its isomers, such as the more commonly referenced 2,4,6-trimethylaniline, which shares a similar hazard profile.
Part 1: Deconstructing the Hazard Profile
A foundational understanding of the "why" behind any safety protocol is critical. This compound is not a benign reagent; it is a hazardous substance with multiple routes of exposure and a range of potential health effects.[1][2][3] Acknowledging these risks is the first step in mitigating them.
Key Hazards:
-
Acute Toxicity: The compound is classified as fatal if inhaled and toxic or harmful if swallowed or in contact with the skin.[2][3]
-
Methemoglobinemia: Like many aromatic amines, this compound can interfere with the oxygen-carrying capacity of the blood, a condition known as methemoglobinemia.[1][4] Symptoms can include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips, with higher exposures potentially leading to respiratory distress and death.[4]
-
Organ Damage: There is evidence of potential damage to organs, particularly the hematopoietic system, through prolonged or repeated exposure.[2][5]
-
Carcinogenicity: this compound is suspected of causing cancer.[1][2] Its structural analogue, 2,4,5-trimethylaniline, has been shown to induce tumors in animal studies.[1][6]
-
Skin and Eye Damage: Direct contact can cause severe skin and eye irritation, with the potential for serious eye damage.[1][2][4]
-
Sensitization: It may cause an allergic skin reaction, where subsequent low-level exposures can trigger a rash and itching.[1][2][4]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Inhalation) | Fatal if inhaled.[2][3] | Inhalation |
| Acute Toxicity (Oral, Dermal) | Toxic/Harmful if swallowed or via skin contact.[1][3] | Ingestion, Dermal |
| Carcinogenicity | Suspected of causing cancer.[2][6] | Inhalation, Dermal, Ingestion |
| Specific Target Organ Toxicity | May cause damage to organs (blood, liver) through repeated exposure.[2][4][5] | Inhalation, Dermal, Ingestion |
| Skin/Eye Irritation | Causes severe skin and eye irritation.[3] | Dermal, Eyes |
| Skin Sensitization | May cause an allergic skin reaction.[1][4] | Dermal |
Part 2: A Multi-Layered Defense: The PPE Protocol
The selection of Personal Protective Equipment (PPE) is not a matter of preference but a scientifically-driven decision based on a thorough risk assessment. The following protocol establishes a minimum standard for handling this compound.
Step 1: Engineering Controls - The First Line of Defense
Before any personal protective equipment is worn, robust engineering controls must be in place. These are non-negotiable.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[1][7]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[4][8]
Step 2: Personal Protective Equipment - Your Last Line of Defense
The following diagram outlines the mandatory PPE selection workflow.
Caption: PPE Selection and Handling Workflow for this compound.
Detailed PPE Specifications
| Body Part | Protection Level | Specification & Rationale |
| Respiratory | Mandatory | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. [9] Given that the compound is fatal upon inhalation, respiratory protection is paramount. A full-face respirator also provides an additional layer of eye and face protection. |
| Hands | Mandatory | Double Gloving: Wear two pairs of chemical-resistant gloves. The outer glove should have a long cuff. Material: While PVC has been mentioned[1], a combination like a nitrile inner glove and a neoprene or butyl rubber outer glove provides broader protection. No single glove material is impervious forever; check manufacturer data for breakthrough times.[10] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[3] |
| Eyes/Face | Mandatory | Chemical splash goggles AND a full-face shield. [1][9] Safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes and vapors. |
| Body | Mandatory | Chemical-resistant lab coat or a disposable chemical-resistant coverall (e.g., Tyvek). [2][8] Standard cotton lab coats do not provide adequate protection against liquid splashes. Clothing should be buttoned or zipped completely. |
| Feet | Mandatory | Closed-toe shoes made of a non-porous material. Leather shoes can absorb chemicals and should be avoided. For significant spill potential, chemical-resistant boots are recommended.[11][12] |
Part 3: Operational Plan: From Bench to Disposal
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to the entire workflow.
Standard Operating Procedure (SOP)
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Ensure waste containers are properly labeled and within arm's reach inside the hood.
-
-
Handling:
-
Post-Handling & Decontamination:
-
Upon completion, securely seal the primary container and any reaction vessels.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat/coverall, then respirator) to prevent self-contamination.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.[4][7]
-
Part 4: Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an incident.
Emergency Response Flowchart
Caption: Emergency Response Plan for this compound Incidents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][2][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][14]
Disposal Plan
-
Chemical Waste: All this compound and solutions containing it must be disposed of as hazardous waste.[1]
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected in a sealed, properly labeled hazardous waste container.[1][2]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all local, state, and federal regulations.[1][5] Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures.
By integrating this comprehensive safety and operational framework into your laboratory's standard practices, you can effectively manage the risks associated with this compound, fostering a culture of safety and ensuring the well-being of all personnel.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethylaniline. Retrieved from [Link]
-
Chem-Supply. (2020). MSDS of 2,4,6-Trimethylaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 2,4,6-TRIMETHYL ANILINE. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Klingner, T. D., & Boeniger, M. F. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Safety Notes. (n.d.). Personal protective equipment for chemical handling. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
